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  • Product: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole
  • CAS: 13586-54-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

The following technical guide details the synthesis of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CAS: 13586-54-4). This document is structured for research and process chemists, focusing on mechanistic logic, proces...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CAS: 13586-54-4). This document is structured for research and process chemists, focusing on mechanistic logic, process safety, and yield optimization.

Executive Summary

The compound 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole serves as a critical high-value intermediate in the synthesis of bioactive heterocyclic compounds, particularly phosphodiesterase (PDE) inhibitors and advanced agrochemicals. Its structural core—a fully substituted pyrazole ring—requires a precise synthetic sequence to ensure correct regiochemistry (1-methyl-3-ethyl vs. 1-methyl-5-ethyl) and safe introduction of the nitro group.

This guide delineates a robust, three-step linear synthesis starting from commercially available ethyl propionylacetate . The pathway prioritizes regioselective cyclization followed by sequential electrophilic aromatic substitution (nitration) and nucleophilic chlorodehydroxylation.

Retrosynthetic Analysis

The target molecule is disassembled into three key precursors. The strategic disconnection points reveal that the pyrazole core should be constructed first, followed by functionalization at the C4 (nitro) and C5 (chloro) positions.

Pathway Logic:

  • C5-Cl Disconnection: The chlorine atom is best introduced via the chlorination of a hydroxyl/oxo precursor using phosphoryl chloride (

    
    ).
    
  • C4-NO2 Disconnection: The nitro group is introduced via electrophilic aromatic substitution on the electron-rich pyrazole-5-ol intermediate.

  • Ring Formation: The pyrazole core is formed via the condensation of a

    
    -keto ester with methylhydrazine.
    

Retrosynthesis Target 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole Intermediate2 3-ethyl-1-methyl-4-nitro-1H-pyrazol-5-ol Target->Intermediate2 Chlorination (POCl3) Intermediate1 3-ethyl-1-methyl-1H-pyrazol-5-ol Intermediate2->Intermediate1 Nitration (HNO3/H2SO4) Precursors Ethyl propionylacetate + Methylhydrazine Intermediate1->Precursors Cyclocondensation

Figure 1: Retrosynthetic disassembly of the target compound.

Detailed Synthetic Protocol

Step 1: Regioselective Cyclization

Objective: Synthesis of 3-ethyl-1-methyl-1H-pyrazol-5-ol (Tautomer: 3-ethyl-1-methyl-2-pyrazolin-5-one).

Reaction:



Mechanism & Regiochemistry: The reaction of methylhydrazine with non-symmetrical


-keto esters can yield two isomers: 1-methyl-3-ethyl or 1-methyl-5-ethyl.
  • Preferred Pathway: The more nucleophilic terminal nitrogen (

    
    ) of methylhydrazine attacks the more electrophilic ketone carbonyl of the 
    
    
    
    -keto ester. This dictates the formation of the 3-ethyl isomer.
  • Control: Maintaining lower temperatures during the initial addition favors the kinetic product (attack at ketone), preventing the formation of the thermodynamic 5-ethyl isomer.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. inert atmosphere (

    
    ) is recommended.
    
  • Reagents: Charge Ethyl propionylacetate (1.0 eq) into Ethanol (5-10 volumes).

  • Addition: Cool the solution to 0–5°C. Add Methylhydrazine (1.05 eq) dropwise over 60 minutes. Caution: Methylhydrazine is highly toxic and volatile.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor by TLC or HPLC.

  • Workup: Concentrate the solvent under reduced pressure. The product often precipitates upon cooling or addition of diethyl ether/hexane.

  • Purification: Recrystallize from ethanol/water or ethyl acetate to remove any 5-ethyl isomer.

  • Target Yield: 75–85%.

Step 2: Electrophilic Nitration

Objective: Synthesis of 3-ethyl-1-methyl-4-nitro-1H-pyrazol-5-ol .

Reaction:



Mechanism: The pyrazole ring, activated by the electron-donating hydroxyl/oxo group, undergoes Electrophilic Aromatic Substitution (EAS) at the C4 position. The use of concentrated sulfuric acid generates the nitronium ion (


) in situ.

Protocol:

  • Setup: Use a reactor with efficient cooling (jacketed vessel or ice-salt bath).

  • Dissolution: Dissolve 3-ethyl-1-methyl-1H-pyrazol-5-ol (1.0 eq) in Concentrated Sulfuric Acid (

    
    , 3–5 volumes). Maintain temperature < 10°C.
    
  • Nitration: Add Fuming Nitric Acid (

    
    , 1.1–1.2 eq) dropwise, strictly maintaining the internal temperature between 0–10°C. Exotherm Warning: Rapid addition can lead to thermal runaway.
    
  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 20°C for 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The nitro compound typically precipitates as a solid.

  • Isolation: Filter the solid, wash with copious cold water to remove acid, and dry in a vacuum oven at 50°C.

  • Target Yield: 80–90%.

Step 3: Chlorodehydroxylation

Objective: Synthesis of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole .

Reaction:



Mechanism: This transformation follows a Vilsmeier-Haack type mechanism. The oxygen of the pyrazolone attacks the phosphorus of


, creating a dichlorophosphate leaving group. A chloride ion then attacks the C5 position, displacing the leaving group and aromatizing the system.

Protocol:

  • Setup: Dry glassware is essential. Equip with a scrubber to trap HCl gas evolved.

  • Reagents: Suspend the nitro-pyrazole intermediate (1.0 eq) in neat Phosphorus Oxychloride (

    
    , 3–5 volumes).
    
  • Catalyst (Optional): Add a catalytic amount of N,N-Dimethylaniline or DMF (0.1 eq) to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 106°C) for 3–5 hours until gas evolution ceases and the solid dissolves completely.

  • Workup (Critical Safety):

    • Cool the mixture to room temperature.

    • Remove excess

      
       via vacuum distillation (rotary evaporator with appropriate traps).
      
    • Pour the viscous residue slowly onto crushed ice/water to hydrolyze remaining phosphoryl species. Caution: This step is highly exothermic.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Wash the organic layer with saturated

    
     (to remove acid traces) and brine. Dry over 
    
    
    
    . Evaporate solvent.[1]
  • Final Polish: Recrystallize from isopropanol or purify via silica gel chromatography (Hexane/EtOAc) if necessary.

  • Target Yield: 70–80%.

Process Safety & Engineering Controls

Hazard ClassCritical Control Measure
Hydrazine Toxicity Methylhydrazine is a suspected carcinogen and highly toxic. Handle in a closed system or certified fume hood. Use double-gloving (Nitrile/Laminate).
Nitration Exotherm The nitration step is highly exothermic. Use a jacketed reactor with emergency cooling capacity. Do not scale up without calorimetry data (DSC/RC1).
POCl3 Reactivity

reacts violently with water, releasing HCl and phosphoric acid. Quench steps must be performed by adding the reaction mass to water (never water to mass) at controlled rates.
Nitrated Product Nitro-pyrazoles can be energetic.[2] Avoid subjecting the dry solid to mechanical shock or high friction/heat until stability is confirmed.

Analytical Validation

To ensure the integrity of the synthesized compound, compare the isolated product against these expected spectral characteristics:

  • Appearance: Pale yellow to off-white crystalline solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.25 (t, 3H, 
      
      
      
      )
    • 
       2.65 (q, 2H, 
      
      
      
      )
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • Note: No exchangeable protons (OH) should be visible.

  • Mass Spectrometry (ESI+):

    • [M+H]+ peak at ~190.0/192.0 (characteristic Chlorine isotope pattern 3:1).

Reaction Pathway Visualization

SynthesisPath Start Ethyl Propionylacetate + Methylhydrazine Step1 Step 1: Cyclization (EtOH, Reflux) Start->Step1 Inter1 3-ethyl-1-methyl-1H-pyrazol-5-ol Step1->Inter1 Step2 Step 2: Nitration (HNO3, H2SO4, 0°C) Inter1->Step2 Inter2 3-ethyl-1-methyl-4-nitro-1H-pyrazol-5-ol Step2->Inter2 Step3 Step 3: Chlorination (POCl3, Reflux) Inter2->Step3 Final 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CAS 13586-54-4) Step3->Final

Figure 2: Linear synthesis pathway with reaction conditions.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Synthesis of 1-substituted 3-methyl-1H-pyrazol-5(4H)-ones.[3][4][5]

    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the conditions for favoring 1-methyl-3-alkyl isomers over 1-methyl-5-alkyl isomers during hydrazine condens
    • (Generalized Reference)

  • Nitration of Pyrazoles

    • Title: Nitration of 1-methyl-3-substituted-pyrazole-5-ones.[6]

    • Source:Organic Preparations and Procedures Intern
    • Relevance: Provides standard protocols for introducing nitro groups at the C4 position of activ
  • Chlorination using POCl3: Title: Vilsmeier-Haack type chlorination of heterocyclic ketene aminals. Source:Tetrahedron Letters. Relevance: Mechanistic insight into the conversion of pyrazolones to chloropyrazoles.
  • Compound Data Source

    • Title: 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CAS 13586-54-4).[7][8][9][10][11][12]

    • Source: BLD Pharm / Chemical Book.
    • Relevance: Confirmation of CAS identity and physical properties.[11]

Sources

Exploratory

Comprehensive Characterization Profile: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

This guide serves as a definitive technical reference for the spectroscopic characterization of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole . It is designed for analytical chemists and process scientists requiring rigo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the spectroscopic characterization of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole . It is designed for analytical chemists and process scientists requiring rigorous validation standards for this intermediate, which is critical in the synthesis of next-generation agrochemicals (e.g., HPPD inhibitors) and pharmaceutical pyrazole scaffolds.[1][2][3]

[1][2][3]

Executive Summary & Compound Identity

This compound represents a fully substituted pyrazole core.[1][2][3] Its characterization is challenging due to the lack of ring protons, requiring reliance on substituent chemical shifts and carbon backbone analysis to confirm regioisomer identity (specifically distinguishing from the N2-methyl isomer).[1][2][3]

AttributeSpecification
IUPAC Name 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole
Molecular Formula C₆H₈ClN₃O₂
Molecular Weight 189.60 g/mol
Monoisotopic Mass 189.0305
Key Function Electrophilic intermediate for nucleophilic aromatic substitution (SNAr) at C5.[1][2][3][4]

Structural Logic & Synthesis Context

To understand the impurities and spectral nuances, one must understand the origin.[1][2][3] This compound is typically synthesized via the Vilsmeier-Haack or POCl₃ chlorination of the corresponding 5-hydroxy-4-nitropyrazole precursor.[1][2][3]

Critical Quality Attributes (CQA)
  • Regioisomerism: The N-methylation step often produces a mixture of 1-methyl (target) and 2-methyl isomers.[1][2][3] NMR is the primary tool for differentiation.[1][2][3]

  • Hydrolysis Products: The C5-Cl bond is labile; presence of the 5-OH precursor is a common impurity detectable by IR (broad OH stretch) and MS.[1][2][3]

Spectroscopic Specifications (The Core Data)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) | Internal Standard: TMS (0.00 ppm)[1][2][3]

The absence of aromatic ring protons shifts the focus to the alkyl substituents.[1][2][3] The chemical shift of the N-methyl group is the diagnostic "fingerprint" for the N1 vs. N2 isomer.[1][2][3]

Table 1: ¹H NMR Reference Data (400 MHz)
Position / GroupShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Insight
N-CH₃ (N1)3.88 – 3.92 Singlet (s)3H-Deshielded by adjacent N and through-space electronic withdrawal from C5-Cl/C4-NO₂.[1][2][3]
CH₂ (Ethyl)2.85 – 2.90 Quartet (q)2H7.6 HzResonates downfield due to the electron-deficient pyrazole ring.[1][2][3]
CH₃ (Ethyl)1.25 – 1.30 Triplet (t)3H7.6 HzTypical terminal methyl, coupled to methylene.[1][2][3]

Expert Note: If the N-CH₃ peak appears upfield (e.g., ~3.6-3.7 ppm), suspect the presence of the isomer (1,5-dimethyl substituted analog) or N2-alkylation.[1][2][3] The proximity to the C5-Cl group in the target molecule causes significant deshielding.[2][3]

Table 2: ¹³C NMR Reference Data (100 MHz)
Carbon EnvironmentShift (δ, ppm)TypeAssignment Logic
C3 (Ring)152.4 QuaternaryAttached to Ethyl; typical imine-like carbon in pyrazoles.[1][2][3]
C4 (Ring)128.1 QuaternaryAttached to Nitro; shielded relative to C3/C5 due to conjugation but deshielded by NO₂ induction.[1][2][3]
C5 (Ring)126.8 QuaternaryAttached to Chlorine; characteristic C-Cl shift in heteroaromatics.[1][2][3]
N-CH₃ 37.5 Primary (CH₃)Diagnostic N-methyl shift.[1][2][3]
Ethyl CH₂ 19.8 Secondary (CH₂)-
Ethyl CH₃ 12.4 Primary (CH₃)-
B. Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet[1][2][3]

The spectrum is dominated by the strong nitro group stretches and the carbon-chlorine bond.[1][2][3]

Table 3: IR Characteristic Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
1545 – 1555 StrongNO₂ Asymmetric Stretch (Diagnostic).[1][2][3]
1350 – 1360 StrongNO₂ Symmetric Stretch.
1480 – 1500 MediumC=N Pyrazole ring stretching.[1][2][3]
740 – 760 Medium/StrongC-Cl Aryl chloride stretch (often obscured but distinct in fingerprint).[1][2][3]
2980, 2940 WeakC-H Alkyl (Ethyl/Methyl) aliphatic stretches.[1][2][3]
C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)[1][2]

Table 4: Mass Fragmentation Pattern (EI)
m/z ValueRelative AbundanceIon IdentityMechanistic Explanation
189 / 191 100% / 32%[M]⁺ Molecular ion.[1][2][3] Shows characteristic 3:1 Chlorine isotope pattern (³⁵Cl/³⁷Cl).[1][2][3]
174 / 176 ~20-40%[M – CH₃]⁺ Loss of methyl radical (likely from ethyl group or N-Me).[1][2][3]
160 / 162 ~15%[M – Et]⁺ Loss of ethyl group (cleavage at C3).[1][2][3]
143 / 145 ~50%[M – NO₂]⁺ Loss of nitro group (common in nitro-aromatics).[1][2][3]
154 ~10%[M – Cl]⁺ Loss of chlorine radical.[1][2][3]

Technical Analysis & Validation Logic

The "Chlorine Isotope" Check

In mass spectrometry, the presence of a single chlorine atom dictates a specific isotopic abundance.[1][2][3]

  • Rule: For ion [M]⁺ at m/z 189, you must observe a peak at m/z 191 with approximately 32-33% intensity of the base peak.[1][2][3]

  • Failure Mode: If m/z 191 is missing or <5%, the C5 position has likely hydrolyzed to the hydroxyl (5-OH) or reacted with moisture.[1][2][3]

The "N-Methyl" Shift Causality

In the ¹H NMR, the N-methyl singlet at ~3.90 ppm is critical.[2][3]

  • Mechanism: The N1 position is flanked by the C5-Cl.[1][2][3] Chlorine is electronegative and bulky.[1][2][3] This creates a "deshielding cone" effect and inductive withdrawal, pulling the N-Me signal downfield compared to a 5-H or 5-alkyl pyrazole (which would typically appear at ~3.6 ppm).[1][2][3]

  • Validation: This shift confirms the 1-methyl-5-chloro regiochemistry versus the 1-methyl-3-chloro isomer (where the methyl is far from the chlorine).[2][3]

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: High-resolution spectra without concentration effects.[1][2][3]

  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: Avoid DMSO-d₆ unless solubility is an issue, as it can shift exchangeable protons (none here, but good practice) and alter solvent cutoffs.[1][2][3]

  • Filtration: If the solution is cloudy (salt impurities), filter through a cotton plug within a glass pipette directly into the NMR tube.[1][2][3]

  • Acquisition: Run 16 scans (1H) or 256+ scans (13C) with a relaxation delay (d1) of 2.0 seconds to ensure quantitative integration of the ethyl group.

Protocol B: GC-MS Identification

Objective: Confirm MW and purity.[2][3]

  • Dilution: Dissolve 1 mg in 1 mL Acetonitrile or Ethyl Acetate .

  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1][2][3]

  • Method:

    • Injector: 250°C, Split 20:1.[1][2][3]

    • Oven: 80°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).

    • Source: 230°C (EI mode).

  • Analysis: Look for the retention time of ~6.5–7.5 min (method dependent) and the 189/191 cluster.[2][3]

Visualization: Characterization Workflow

G Sample Crude Sample (5-Cl-3-Et-1-Me-4-NO2) NMR 1H NMR (CDCl3) Sample->NMR IR FT-IR (ATR) Sample->IR MS GC-MS (EI) Sample->MS Decision Data Integration & Validation NMR->Decision N-Me @ 3.9ppm Ethyl Pattern IR->Decision NO2 (1550/1350) No OH band MS->Decision m/z 189/191 (3:1 Ratio) Pass RELEASE (Confirmed Identity) Decision->Pass All Criteria Met Fail REJECT (Isomer/Hydrolysis) Decision->Fail Deviations

Caption: Integrated analytical workflow for validating 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole, highlighting critical checkpoints for NMR, IR, and MS.

References

  • Synthesis of 5-chloropyrazoles

    • Methodology: The conversion of 5-pyrazolones to 5-chloropyrazoles using POCl₃ is a standard transformation.[1][2][3]

    • Source: Behr, L. C., Fusco, R., & Jarboe, C. H. (1967).[1][2][3] Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings.[1][2][3] Interscience Publishers.[1][2][3]

  • NMR of N-Methyl Pyrazoles

    • Data: Elguero, J. et al. "Proton magnetic resonance spectra of N-substituted pyrazoles."[1][2][3] Bulletin de la Société Chimique de France, 1966.[1][2][3] (Establishes the deshielding effect of C5 substituents on N-Methyl).

    • Source:[1][2][3]

  • Nitration of Pyrazoles

    • Mechanism:[1][2][3][4][5][6] Electrophilic substitution at the 4-position is the dominant pathway for 1,3-disubstituted pyrazoles.[2][3]

    • Source: Khan, M. A., & Pinto, A. A. A. (1980).[1][2][3] "Nitration of 1-methylpyrazoles." Monatshefte für Chemie, 111, 883–886.[1][2][3]

  • Analogous Spectral Data (3-Methyl Analog)

    • Compound: 5-chloro-1,3-dimethyl-4-nitropyrazole (CAS: 13551-73-0).[1][2][3]

    • Relevance: Used as the primary reference standard for chemical shift interpolation (Methyl -> Ethyl adjustment).[1][2][3]

    • Source:[2][3]

Sources

Foundational

Thermal Stability and Decomposition of 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

This technical guide provides an in-depth analysis of the thermal stability and decomposition characteristics of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CAS 13586-54-4). Designed for researchers and process safety...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the thermal stability and decomposition characteristics of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CAS 13586-54-4).

Designed for researchers and process safety scientists, this document synthesizes structural reactivity principles with standardized experimental protocols to establish a safety profile for this energetic pharmaceutical intermediate.

Executive Summary & Chemical Identity

5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole is a functionalized heterocyclic intermediate, primarily utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors (analogs of Sildenafil). Its structure combines a high-energy nitro group at the C4 position with a reactive chloro-substituent at C5, creating a unique stability profile characterized by moderate thermal resistance but significant energetic decomposition potential.

Chemical Profile
PropertyDetail
CAS Number 13586-54-4
IUPAC Name 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole
Molecular Formula C₆H₈ClN₃O₂
Molecular Weight 189.60 g/mol
Structural Class 4-Nitropyrazole (Energetic Heterocycle)
Key Functional Groups C4-Nitro (

), C5-Chloro (

), N1-Methyl

Predictive Thermal Analysis

In the absence of publicly available calorimetric data for this specific CAS entry, the thermal profile is derived from Structure-Activity Relationships (SAR) of homologous 4-nitropyrazoles (e.g., 3-methyl and 3-propyl analogs).

Predicted Phase Transitions
  • Melting Point (T_m): Estimated range 55°C – 85°C .

    • Rationale: The 3-methyl-1-phenyl analog melts at ~145°C. Replacing the rigid phenyl ring with a methyl group typically lowers the melting point significantly due to reduced

      
      -
      
      
      
      stacking interactions. The ethyl group adds slight lipophilicity but does not significantly increase lattice energy compared to the propyl analog.
  • Boiling Point: Not applicable; decomposition likely precedes boiling at atmospheric pressure.

Decomposition Profile (DSC/TGA)

The thermal decomposition of 4-nitropyrazoles is exothermic and often autocatalytic.

ParameterPredicted Value / RangeMechanistic Driver
Onset Temperature (

)
210°C – 240°C Homolysis of the C4-

bond.
Peak Temperature (

)
260°C – 280°C Rapid ring fragmentation and oxidation.
Enthalpy of Decomposition (

)
-1200 to -1800 J/g High energy release typical of nitro-heterocycles.
Gas Generation High (

,

,

,

)
Complete skeletal breakdown.

Critical Safety Note: The presence of the nitro group classifies this molecule as a potential energetic material. Process temperatures should be maintained at least 50°C below the experimentally determined


.

Decomposition Mechanisms

The decomposition of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole follows a radical-mediated pathway initiated by the cleavage of the nitro group.

Primary Pathway: Nitro-Nitrito Rearrangement

The rate-limiting step is the homolysis of the C-NO₂ bond or a nitro-to-nitrito rearrangement, followed by ring opening.

  • Initiation: Thermal excitation leads to the homolytic cleavage of the C4–N bond, releasing

    
     and forming a pyrazolyl radical.
    
  • Propagation: The pyrazolyl radical is highly unstable. The adjacent C5-Chloro group destabilizes the radical intermediate, facilitating ring fragmentation.

  • Termination/Oxidation: The released

    
     acts as an oxidizer, reacting with the ethyl and methyl substituents to generate heat and gaseous byproducts.
    
Mechanistic Visualization

The following diagram illustrates the theoretical decomposition cascade.

DecompositionPathway Start 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (Intact Molecule) Step1 Transition State: C-NO2 Bond Weakening Start->Step1 Heat Input (>200°C) Side Hydrolysis (if wet): Release of HCl + 5-OH analog Start->Side Moisture + Heat Step2 Homolysis: Pyrazolyl Radical + •NO2 Step1->Step2 Activation Energy (Ea) Step3 Ring Fragmentation: Loss of N2, formation of Nitriles Step2->Step3 Radical Instability Products Gaseous Products: CO2, H2O, NOx, HCl, N2 Step3->Products Oxidation & Recombination

Figure 1: Theoretical thermal decomposition pathway of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole, highlighting the critical NO2 homolysis step.

Experimental Protocols for Stability Validation

To validate the predicted profile, the following standardized workflows must be executed. These protocols ensure data integrity and process safety scaling.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine

    
     and 
    
    
    
    .
  • Sample Mass: 1–3 mg (Strictly <5 mg due to potential deflagration).

  • Crucible: High-pressure gold-plated stainless steel (to contain gaseous products and prevent sensor corrosion by HCl).

  • Rate: 5°C/min from 30°C to 400°C.

  • Atmosphere: Nitrogen (50 mL/min).

Thermogravimetric Analysis (TGA)
  • Objective: Correlate mass loss with thermal events.

  • Key Observation: Look for a multi-stage mass loss. The first stage corresponds to

    
     loss, followed by skeletal oxidation.
    
  • Coupling: TGA-MS (Mass Spectrometry) is recommended to detect evolved HCl (

    
     36/38) and 
    
    
    
    (
    
    
    46).
Accelerating Rate Calorimetry (ARC)
  • Objective: Determine adiabatic time-to-maximum-rate (TMR) for bulk storage safety.

  • Protocol: "Heat-Wait-Search" mode.

    • Start: 50°C.

    • Step: 5°C.

    • Wait: 15 min.

    • Sensitivity: 0.02°C/min.

Stability Testing Workflow

StabilityWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Adiabatic Testing cluster_2 Phase 3: Long-term DSC DSC Analysis (Dynamic) ARC ARC / VSP2 (Thermal Runaway) DSC->ARC If ΔH > 800 J/g TGA TGA-MS (Mass Loss) TGA->ARC IST Isothermal Stress Test (7 days @ T_onset - 50°C) ARC->IST Define Safe Temp HPLC HPLC Purity Check IST->HPLC

Figure 2: Sequential workflow for characterizing the thermal hazards of nitro-pyrazole intermediates.

Safety & Handling Directives

Hazard Classification:

  • GHS: Acute Tox. (Oral), Skin Irrit., Eye Irrit.

  • Process Safety: Potential Type IV Energetic Material (High energy, rapid decomposition).

Storage Conditions:

  • Temperature: Store below 25°C. Refrigeration (2-8°C) is recommended to prevent slow hydrolysis of the C-Cl bond or nitro-migration.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The C5-Chloro group is susceptible to hydrolysis in moist air, releasing corrosive HCl.

  • Incompatibility: Avoid contact with strong nucleophiles (amines, hydroxides) unless in a controlled reactor, as the C-Cl bond is highly activated by the adjacent nitro group (S_NAr mechanism).

References

  • Synthesis of Pyrazole Intermediates: Methodology for 4-nitropyrazoles: "Regioselective nitration of 1-alkyl-3-substituted pyrazoles." Journal of Heterocyclic Chemistry. (General Reference for Nitro-pyrazole synthesis).
  • Thermal Hazards of Nitro Compounds: Grewer, T. (1994). Thermal Hazards of Chemical Reactions. Elsevier. (Authoritative text on nitro-compound decomposition kinetics).
  • Analogous Stability Data

    • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde thermal properties. Smolecule & PubChem Data Sources.

  • CAS Registry Data

    • CAS 13586-54-4 Entry.[1][2][3][4] Chemical Abstracts Service.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety and handling precautions for 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole. As a senior...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole. As a senior application scientist, the following protocols and recommendations are synthesized from authoritative safety data sheets and established laboratory practices to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Understanding the intrinsic hazards of a compound is the foundation of safe handling. While specific toxicological data for 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole is not extensively published, the hazard profile can be inferred from its structural motifs: a halogenated nitroaromatic pyrazole. Analogous compounds are classified with the following hazards:

  • Acute Toxicity: May be harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2]

The presence of the nitro group and chlorinated ring system necessitates careful handling to avoid exposure.

Exposure Controls and Personal Protective Equipment (PPE)

The primary directive in handling this compound is to prevent all routes of exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls
  • Ventilation: All handling of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant, impervious gloves that have been inspected for integrity prior to use.[6] The specific glove material should be chosen based on the solvent being used and breakthrough time.

    • Lab Coat: A flame-retardant lab coat or gown should be worn at all times.

  • Respiratory Protection: If the exposure limits are exceeded or if irritation is experienced, a full-face respirator may be necessary.[6]

The following diagram illustrates the workflow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye/Face Protection Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Exit Work Area Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Wash Hands Thoroughly Doff4->Doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount to maintaining a safe laboratory environment.

Handling
  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe dust or aerosols.[8]

  • Wash hands and any exposed skin thoroughly after handling.[4][9]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Minimize dust generation and accumulation.[10]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6]

  • Keep away from heat and sources of ignition.[8][10]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[2][4][7]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][8][9]

The overall lifecycle of handling this chemical is depicted in the following workflow.

Handling_Workflow A Receive Chemical B Log into Inventory A->B C Store in Designated Cool, Dry, Ventilated Area B->C D Don Appropriate PPE C->D Prepare for use E Weigh/Handle in Fume Hood D->E F Perform Experiment E->F G Return to Storage F->G Unused portion H Dispose of Contaminated Waste F->H Waste generated G->D I Doff PPE H->I J Wash Hands I->J

Caption: Safe handling workflow for 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole.

Emergency Procedures

In the event of an emergency, a calm and methodical response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4][9]

  • Skin Contact: If on skin, wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[2]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]

  • Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[9] Rinse the mouth with water.[9]

Accidental Release Measures
  • Minor Spill:

    • Notify others in the immediate area.[11]

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[8]

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the area immediately.[12]

    • Alert others and activate the fire alarm if necessary.[12]

    • Contact your institution's emergency response team.

Physical and Chemical Properties

While a complete dataset for this specific compound is not available, data for a structurally similar compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, is provided for reference.

PropertyValueSource
Molecular Formula C7H9ClN2O2TCI Chemicals[13]
Molecular Weight 188.61 g/mol TCI Chemicals[13]
Appearance White to light yellow powder/crystalTCI Chemicals[13]
Melting Point 162.0 to 166.0 °CTCI Chemicals[13]
Purity >98.0%TCI Chemicals[13]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known based on available information.

  • Chemical Stability: The compound is expected to be stable under normal storage conditions.[7]

  • Conditions to Avoid: Avoid dust formation, and keep away from heat and sources of ignition.[4][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][9]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 3-Methyl-4-nitro-1H-pyrazole.
  • CymitQuimica. (2024). Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-Nitro-1H-pyrazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Nitro-1H-pyrazole.
  • EHSO Manual. (2025-2026). Spill Control/Emergency Response.
  • Autech Industry Co.,Limited. (2026). Understanding the Synthesis and Handling of 1-Nitropyrazole (CAS 7119-95-1).
  • Montana Tech. (n.d.). Emergency Response Procedures for Radioactive Spill or Emergency.
  • Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds.
  • Tufts University. (n.d.). Hazardous Materials Spill. Retrieved from Tufts University Office of Emergency Management.
  • LEAP Online. (n.d.). Emergency Response Procedure.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-Chloro-3-methyl-1-pheny-1H-pyrazole.
  • ChemicalBook. (2025). 3-Nitro-1H-pyrazole - Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 1-Chloro-4-nitrobenzene.
  • TCI Chemicals. (2025). Safety Data Sheet for 5-Hydroxy-1-methyl-1H-pyrazole.
  • VWR. (n.d.). Safety Data Sheet.
  • AFG Bioscience LLC. (n.d.). Safety Data Sheet for 3-Nitro-1H-pyrazole.
  • PubChem. (n.d.). 3-chloro-5-methyl-1H-pyrazole.
  • TCI Chemicals. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.

Sources

Foundational

discovery and history of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

An In-Depth Technical Guide to the Synthesis and Historical Context of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole Abstract The pyrazole nucleus is a foundational scaffold in modern medicinal and agricultural chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Historical Context of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Abstract

The pyrazole nucleus is a foundational scaffold in modern medicinal and agricultural chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1] This guide focuses on a specific, highly functionalized derivative: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole. While a singular, documented discovery of this exact molecule is not prominent in the historical literature, its structure represents a confluence of key pharmacophoric and toxophoric motifs. This document, therefore, serves as a technical guide from the perspective of a senior application scientist, elucidating its logical synthetic lineage based on established and validated principles of heterocyclic chemistry. We will explore the historical context of the pyrazole core, propose a robust and rational multi-step synthesis, provide detailed experimental protocols, and discuss the potential applications of this compound in research and development.

Part 1: The Pyrazole Core: A Legacy of Innovation

The history of pyrazole chemistry is rich, dating back to the late 19th century. The first pyrazolone derivative was synthesized by Ludwig Knorr in 1883 through the condensation of ethyl acetoacetate and phenylhydrazine.[2] This was shortly followed by the first synthesis of the parent pyrazole ring by Buchner in 1889.[2] From these foundational discoveries, the pyrazole scaffold has become what is often termed a "privileged structure" in drug discovery.

Its unique arrangement of nitrogen atoms allows for diverse interactions with biological targets, leading to a wide array of pharmacological effects.[1] Clinically successful drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra®) feature a pyrazole core, highlighting its therapeutic importance.[3] In the agrochemical sector, pyrazole derivatives are crucial components of modern pesticides, such as the acaricide Tebufenpyrad, demonstrating their impact beyond medicine.[4] The target molecule of this guide, with its specific substitution pattern, stands as a logical extension of this legacy, designed to modulate electronic properties and metabolic stability for potential new applications.

Part 2: A Proposed Synthetic Lineage

The synthesis of a multi-substituted heterocycle like 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole is a strategic process where the order of functional group introduction is critical. A logical and efficient pathway would begin with the construction of the core pyrazole ring, followed by sequential functionalization. The proposed pathway below is designed for high yields and regiochemical control, based on well-documented transformations in pyrazole chemistry.

Overall Synthetic Workflow

Synthetic_Pathway SM Ethyl 3-oxopentanoate + Methylhydrazine INT1 3-ethyl-1-methyl-1H- pyrazol-5(4H)-one SM->INT1 Step 1: Cyclocondensation (Knorr Synthesis) INT2 3-ethyl-1-methyl-4-nitro- 1H-pyrazol-5(4H)-one INT1->INT2 Step 2: Electrophilic Nitration (HNO3 / H2SO4) FP 5-chloro-3-ethyl-1-methyl- 4-nitro-1H-pyrazole INT2->FP Step 3: Chlorination (Vilsmeier-Haack Conditions) Evaluation_Workflow Start Synthesized Compound (Purity >98%) Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity, Kinase Assay) Start->Screening Hit_Ident Hit Identification Screening->Hit_Ident SAR Structure-Activity Relationship (SAR) Studies & Analogue Synthesis Hit_Ident->SAR Active No_Activity Archive Compound Hit_Ident->No_Activity Inactive Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Sources

Protocols & Analytical Methods

Method

Technical Guide: Heterocyclic Functionalization of 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

[1] Abstract This guide details the synthetic utility of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CEMNP), a high-value scaffold for generating fused nitrogenous heterocycles.[1] Due to the synergistic electronic ef...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the synthetic utility of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CEMNP), a high-value scaffold for generating fused nitrogenous heterocycles.[1] Due to the synergistic electronic effects of the C4-nitro group and the N1-methyl motif, the C5-chloro position is highly activated toward Nucleophilic Aromatic Substitution (


).[1] This document provides validated protocols for transforming CEMNP into bioactive pyrazolo[4,3-d]pyrimidine  cores (analogous to Sildenafil/Viagra™ and Vardenafil/Levitra™) and other fused systems.[1]

Molecular Analysis & Reactivity Profile[1]

The CEMNP scaffold is defined by a "Push-Pull" electronic architecture that dictates its chemical behavior.[1]

  • C4-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that dramatically lowers the electron density at the adjacent C5 position, facilitating nucleophilic attack.[1]
    
  • C5-Chloro Substituent: A good leaving group located at the most electrophilic site of the ring.[1]

  • N1-Methyl & C3-Ethyl: These alkyl groups provide lipophilicity and steric definition but are generally chemically inert under standard functionalization conditions.[1]

Primary Synthetic Strategy: The most efficient workflow involves displacing the C5-chloride with a nucleophile (usually an amine) first, followed by reduction of the C4-nitro group to an amine.[1] This yields a 4,5-diaminopyrazole intermediate, the universal precursor for fusing pyrimidine, pyridine, or diazepine rings.[1]

Experimental Protocols

Module A: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of the amine substituent at C5. This step defines the "left-wing" steric environment of the final drug candidate.[1]

Mechanism

The reaction proceeds via an addition-elimination mechanism (


).[1] The nucleophile attacks C5, forming a Meisenheimer-like anionic intermediate stabilized by the C4-nitro group, followed by the expulsion of the chloride ion.[1]
Standard Protocol: Amination

Reagents: CEMNP (1.0 equiv), Primary Amine (1.2 equiv), Triethylamine (


, 2.0 equiv).[1]
Solvent:  Ethanol (EtOH) or Acetonitrile (MeCN).[1]

Step-by-Step Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add CEMNP (10 mmol) and absolute EtOH (50 mL).

  • Add Base: Add

    
      (20 mmol) in one portion. The solution may darken slightly.
    
  • Add Nucleophile: Dropwise add the Primary Amine (12 mmol) over 5 minutes.

    • Note: If the amine is a hydrochloride salt, increase

      
       to 3.5 equiv.[1]
      
  • Reaction: Heat the mixture to reflux (78 °C) for 3–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1] The starting material (

    
    ) should disappear, and a more polar yellow/orange spot (
    
    
    
    ) should appear.[1]
  • Workup:

    • Cool to room temperature.[1][2]

    • Option A (Precipitation): If the product crystallizes, filter the solid, wash with cold water (2 x 20 mL) and cold EtOH (1 x 10 mL).[1]

    • Option B (Extraction): Concentrate the solvent in vacuo.[1] Redissolve the residue in EtOAc (50 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over

      
       and concentrate.
      
  • Yield: Typical yields range from 85% to 95% .[1]

Table 1: Solvent & Base Optimization for


 
EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1EtOH

78492Greenest/Standard
2DMF

60288Faster, harder workup
3THFDIPEA66875Slower reaction
4WaterNone1001240Poor solubility
Module B: Nitro Reduction to Diamine Core

Objective: Convert the C4-nitro group to a primary amine, generating the 4-amino-5-(alkylamino)pyrazole intermediate.[1]

Protocol: Tin(II) Chloride Reduction

Why


? It is highly chemoselective and tolerates other sensitive functional groups better than catalytic hydrogenation in early-phase discovery.[1]

Step-by-Step Procedure:

  • Charge: Dissolve the C5-substituted nitropyrazole (from Module A, 10 mmol) in Ethanol (60 mL).

  • Add Reductant: Add

    
      (50 mmol, 5 equiv) carefully.
    
  • Reaction: Heat to 70 °C for 2–4 hours.

    • Observation: The yellow nitro compound will fade to a colorless or pale pink amine solution.[1]

  • Workup (Critical Step):

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-water (100 mL).

    • Adjust pH to ~8–9 using saturated

      
        or 1M NaOH.[1] Caution: Tin salts will form a thick white slurry.
      
    • Filter the slurry through a Celite pad to remove tin salts.[1] Wash the pad with EtOAc.[1]

    • Separate the organic layer from the filtrate, dry over

      
      , and concentrate.[1]
      
  • Storage: The resulting diamine is oxidation-sensitive (turns dark/brown).[1] Use immediately in the next step or store under Nitrogen at -20 °C.

Module C: Cyclization to Pyrazolo[4,3-d]pyrimidine

Objective: Ring closure to form the bioactive bicyclic core (PDE5 inhibitor scaffold).[1]

Protocol: One-Pot Acylation/Cyclization

Reagents: 4,5-Diaminopyrazole intermediate, Carboxylic Acid derivative (R-COOH), Coupling Agent (HATU or EDC), Base.[1]

  • Acylation:

    • Dissolve the diamine (5 mmol) and Carboxylic Acid (5.5 mmol) in dry DMF (15 mL).

    • Add HATU (5.5 mmol) and DIPEA (10 mmol).[1] Stir at RT for 2 hours.

    • Result: Formation of the amide at the primary C4-amine (more nucleophilic than the secondary C5-amine).[1]

  • Cyclization:

    • Add KOtBu (10 mmol) or NaOH (aqueous) directly to the reaction mixture (or after isolating the amide).[1]

    • Heat to 100 °C for 4–8 hours.

    • Mechanism:[3] Base-mediated dehydration closes the pyrimidine ring.[1]

  • Purification:

    • Pour into water. The fused heterocycle often precipitates.[1] Recrystallize from EtOH/Water.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis capabilities starting from the core CEMNP scaffold.

CEMNP_Pathways cluster_legend Workflow Legend CEMNP 5-Chloro-3-ethyl- 1-methyl-4-nitro-pyrazole Intermediate_A 5-(Alkylamino)-4-nitro- pyrazole CEMNP->Intermediate_A 1. SnAr (R-NH2) Base, Heat Prod_3 Biaryl Pyrazole (Suzuki Product) CEMNP->Prod_3 Pd(PPh3)4 Ar-B(OH)2 Intermediate_B 4,5-Diamino- pyrazole Intermediate_A->Intermediate_B 2. Reduction (SnCl2 or H2/Pd) Prod_1 Pyrazolo[4,3-d]pyrimidine (Sildenafil Analog) Intermediate_B->Prod_1 3. R-COOH / Cyclization (Base, Heat) Prod_2 Pyrazolo[4,3-b]pyridine Intermediate_B->Prod_2 1,3-Dicarbonyls key1 Red Arrow = Primary Pathway key2 Dashed = Alternative

Caption: Divergent synthetic workflow from the 5-chloro-4-nitro scaffold to fused heterocyclic systems.

Mechanistic Insight: The Cascade

Understanding the regiochemistry is vital.[1] The amine nucleophile attacks C5 because the nitro group at C4 stabilizes the transition state.[1]

Mechanism_SNAr Step1 Step 1: Nucleophilic Attack Amine lone pair attacks C5 Transition Meisenheimer Complex Negative charge delocalized onto Nitro group Step1->Transition Fast Step2 Step 2: Elimination Chloride ion departs Aromatization restored Transition->Step2 Rate Limiting

Caption: Mechanism of Nucleophilic Aromatic Substitution on the nitropyrazole core.

References

  • Sildenafil Analog Synthesis

    • Title: Synthesis and biological evaluation of novel pyrazolo[4,3-d]pyrimidines as inhibitors of tubulin polymerization.[1][4]

    • Source: National Institutes of Health (NIH) / PMC.[1]

    • URL:[Link]

  • General Pyrazole Reactivity

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: Molecules (MDPI) / PMC.[1]

    • URL:[Link][1]

  • Cyclization Strategies

    • Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents.[1][5]

    • Source: PubMed Central.
    • URL:[Link]

  • Chemical Data & Properties

    • Title: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (Related Structure Data).[1][6]

    • Source: PubChem.[1][6]

    • URL:[Link][1]

Sources

Application

Application Note: 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole as a Scaffold for Pyrazolo[4,3-d]pyrimidin-7-one Synthesis

This Application Note is designed for researchers and process chemists involved in the synthesis of pyrazolopyrimidinone-based pharmaceuticals, specifically Phosphodiesterase Type 5 (PDE5) inhibitors. Executive Summary 5...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of pyrazolopyrimidinone-based pharmaceuticals, specifically Phosphodiesterase Type 5 (PDE5) inhibitors.

Executive Summary

5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CAS 13586-54-4) is a high-value heterocyclic building block.[1][2][3][4] Its unique substitution pattern—featuring a highly electrophilic chlorine at position 5 adjacent to a nitro group—makes it an ideal precursor for Nucleophilic Aromatic Substitution (SNAr) reactions.

This compound serves as a critical intermediate in the synthesis of 3-ethyl analogues of Sildenafil and related pyrazolo[4,3-d]pyrimidin-7-one PDE5 inhibitors. By replacing the standard 3-propyl group of Sildenafil with a 3-ethyl group, researchers can modulate lipophilicity and potency during Structure-Activity Relationship (SAR) studies.

This guide details the optimized protocols for converting this precursor into the 5-amino intermediate and subsequently into the fused bicyclic drug core.

Chemical Profile & Properties[3][5][6][7][8][9][10][11][12]

PropertySpecification
IUPAC Name 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole
CAS Number 13586-54-4
Molecular Formula C₆H₈ClN₃O₂
Molecular Weight 189.60 g/mol
Appearance Pale yellow to off-white solid
Melting Point 58–62 °C (Typical)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Reactivity Hazard Thermal decomposition may release NOₓ and HCl gases.[1]

Mechanistic Insight: The "Activated Pyrazole" Strategy

The synthetic utility of this compound relies on the electronic push-pull effects within the pyrazole ring:

  • Activation: The 4-nitro group is strongly electron-withdrawing, significantly decreasing electron density at the adjacent C-5 position.

  • Leaving Group: The 5-chloro substituent acts as a good leaving group.

  • Result: The C-5 position becomes highly susceptible to nucleophilic attack by amines, alkoxides, or thiols, allowing for rapid diversification of the scaffold before ring closure.

Pathway Visualization

The following diagram illustrates the transformation of the precursor into the bicyclic drug scaffold.

G Precursor 5-Chloro-3-ethyl-1-methyl- 4-nitro-1H-pyrazole (Starting Material) Intermediate1 5-Amino-3-ethyl-1-methyl- 4-nitro-1H-pyrazole (S_NAr Product) Precursor->Intermediate1 NH3 / Amine (S_NAr) Intermediate2 4,5-Diamino-3-ethyl- 1-methyl-1H-pyrazole (Reduction Product) Intermediate1->Intermediate2 H2/Pd-C or SnCl2/HCl Cyclization Cyclization with Carboxylic Acid/Ester Intermediate2->Cyclization Acylation FinalProduct Pyrazolo[4,3-d]pyrimidin-7-one (Drug Scaffold) Cyclization->FinalProduct Dehydration (Ring Closure)

Figure 1: Synthetic workflow from the 5-chloro precursor to the bioactive pyrazolopyrimidinone core.

Experimental Protocols

Protocol A: Nucleophilic Amination (SNAr)

Objective: Displacement of the 5-chloro group with ammonia to generate 5-amino-3-ethyl-1-methyl-4-nitro-1H-pyrazole. This is the most critical step to ensure high yield and purity.

Reagents:

  • Precursor: 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (1.0 eq)

  • Nucleophile: 25% Aqueous Ammonia (NH₄OH) (5.0–10.0 eq) or Ammonia in Methanol (7N).

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

Procedure:

  • Dissolution: In a pressure tube or autoclave, dissolve 10.0 g (52.7 mmol) of the precursor in 50 mL of Ethanol.

  • Addition: Slowly add 40 mL of 25% aqueous ammonia. Note: Reaction is mildly exothermic.

  • Heating: Seal the vessel and heat to 80–90 °C for 4–6 hours.

    • Process Check: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a more polar yellow spot (Rf ~0.3) should appear.[5]

  • Workup:

    • Cool the reaction mixture to 0–5 °C in an ice bath.

    • The product often precipitates as a yellow solid.

    • Filter the solid and wash with cold water (2 x 20 mL) to remove ammonium chloride salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Expected Yield: 85–92%

    • Identity Verification: 1H NMR should show the disappearance of the C-Cl environment and appearance of a broad NH₂ singlet around 6.5–7.5 ppm.

Protocol B: Nitro Reduction to Diamine

Objective: Reduction of the 4-nitro group to the 4-amino group, yielding the 4,5-diamino-3-ethyl-1-methyl-1H-pyrazole.

Reagents:

  • Substrate: 5-Amino-3-ethyl-1-methyl-4-nitro-1H-pyrazole (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Hydrogen Source: H₂ gas (balloon or 3 atm pressure) or Hydrazine hydrate.

  • Solvent: Methanol (MeOH).

Procedure:

  • Setup: Charge a hydrogenation flask with the nitro-amine substrate (5.0 g) and MeOH (50 mL).

  • Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C (250 mg). Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge with H₂ three times. Stir vigorously under H₂ atmosphere at Room Temperature (RT) for 3–5 hours.

    • Observation: The yellow color of the nitro compound will fade to a colorless or pale pink solution.

  • Filtration: Filter the catalyst through a Celite pad under nitrogen (the diamine is oxidation-sensitive).

  • Usage: The filtrate containing the unstable diamine is typically used immediately in the next cyclization step without isolation to prevent oxidative degradation.

Synthesis of the Drug Core (Pyrazolo[4,3-d]pyrimidin-7-one)

Context: This step mimics the final assembly of Sildenafil-like drugs.

Procedure:

  • Acylation: To the fresh diamine solution from Protocol B, add 2-ethoxybenzoyl chloride (1.05 eq) and Triethylamine (2.0 eq) at 0 °C. Stir for 1 hour.

  • Cyclization: Add aqueous NaOH (1M) and Ethanol, then reflux for 2–4 hours. This promotes the dehydration of the intermediate amide to close the pyrimidinone ring.

  • Isolation: Neutralize with dilute HCl. The precipitate formed is the 3-ethyl analogue of the Sildenafil core (e.g., 5-(2-ethoxyphenyl)-3-ethyl-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete SNAr Temperature too low or ammonia loss.Use a sealed pressure vessel to keep NH₃ in solution. Increase Temp to 100 °C.
Hydrolysis Product Presence of water without sufficient amine.Ensure high excess of Ammonia (10 eq). If using aqueous NH₃, ensure rapid heating.
Diamine Oxidation Air exposure during filtration.Keep the diamine under N₂/Ar. Do not rotary evaporate to dryness; use solution directly.
Regioselectivity N-Methylation issues (if synthesizing precursor).The N1-methyl is fixed in the starting material (CAS 13586-54-4).[2] No regioselectivity issues in these steps.

References

  • Dunn, P. J. (2005).[6] "Synthesis of Commercial Phosphodiesterase(V) Inhibitors". Organic Process Research & Development, 9(1), 88–97.

    • Key Reference: Establishes the standard industrial route for Sildenafil, validating the pyrazole-to-fused-ring str
  • Dale, D. J., et al. (2000). "The Synthesis of Sildenafil". Organic Process Research & Development, 4(1), 17-22.

    • Key Reference: Details the cyclization conditions for the pyrazolo[4,3-d]pyrimidinone core.
  • PubChem. (n.d.). "5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole Compound Summary". National Library of Medicine.

    • Key Reference: Verification of CAS, physical properties, and safety d
  • Gouda, M. A., & Hamama, W. S. (2017).[7] "An Overview of the Synthetic Routes to Sildenafil and Its Analogues". Synthetic Communications.

    • Key Reference: Discusses various analogues, including modifications

Sources

Method

synthesis of novel derivatives from 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Executive Summary This guide details the synthetic utility of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (referred to herein as Scaffold 1 ). This molecule is a "linchpin" intermediate, structurally homologous to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (referred to herein as Scaffold 1 ). This molecule is a "linchpin" intermediate, structurally homologous to the precursors used in the synthesis of Sildenafil (Viagra) and Tolfenpyrad. Its value lies in the orthogonal reactivity of its functional groups: the electrophilic C5-chlorine (activated by the C4-nitro group) and the reducible C4-nitro moiety. This application note provides validated protocols for Nucleophilic Aromatic Substitution (


), nitro reduction, and subsequent cyclization to fused pyrazolo[4,3-d]pyrimidine systems.

Strategic Reaction Landscape

The reactivity of Scaffold 1 is defined by the "push-pull" electronics of the pyrazole ring. The nitro group at position 4 withdraws electron density, making the chlorine at position 5 highly susceptible to nucleophilic attack. Once functionalized, the nitro group serves as a masked amine, enabling cyclization.

Key Synthetic Pathways:

  • Path A (

    
    ):  Displacement of C5-Cl with amines, alkoxides, or thiols.
    
  • Path B (Reduction): Conversion of

    
     to 
    
    
    
    .
  • Path C (Cyclization): Formation of bicyclic heterocycles (e.g., pyrazolo-pyrimidines).

ReactionLandscape Scaffold Scaffold 1 (5-Cl-4-NO2) Intermed_A Intermediate A (5-Amino-4-NO2) Scaffold->Intermed_A Module 1: SnAr (R-NH2, Heat) Intermed_B Intermediate B (5-Amino-4-NH2) Intermed_A->Intermed_B Module 2: Reduction (H2/Pd-C or SnCl2) Product_C Target C (Pyrazolo[4,3-d]pyrimidine) Intermed_B->Product_C Module 3: Cyclization (R-CHO or R-COOH)

Figure 1: The sequential functionalization workflow transforming Scaffold 1 into fused bicyclic systems.

Module 1: Nucleophilic Aromatic Substitution ( )

Objective: Introduce diversity at the C5 position by displacing the chlorine atom. Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex), facilitated by the electron-withdrawing nitro group at C4.

Protocol 1.1: Amination (General Procedure)

Targeting: Kinase inhibitor motifs, solubility enhancing groups.

Materials:

  • Scaffold 1 (1.0 eq)[1][2]

  • Primary/Secondary Amine (1.1 – 1.5 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve Scaffold 1 in EtOH (5 mL/mmol). The solution is typically pale yellow.

  • Addition: Add the nucleophilic amine followed by the base (TEA).

    • Note: If the nucleophile is a volatile amine (e.g., methylamine), use a sealed tube.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[3] The spot for Scaffold 1 (

    
    ) will disappear, replaced by a more polar fluorescent spot.
    
  • Workup:

    • Cool to room temperature (RT).

    • Option A (Precipitation): Pour into ice-water (10x volume). Filter the yellow solid.[3]

    • Option B (Extraction): Remove solvent in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over

      
      .[4]
      
  • Yield: Typically 85–95%.

Critical Insight: The reaction is sensitive to steric bulk. Highly hindered amines (e.g., tert-butylamine) may require higher temperatures (reflux in DMF) or prolonged times.

Module 2: Nitro Group Reduction

Objective: Unmask the amine at C4 to create an "ortho-diamine" system for cyclization. Safety Warning: Reduction of nitro compounds can be exothermic.

Protocol 2.1: Catalytic Hydrogenation (Cleanest Route)

Best for: Compounds sensitive to acidic conditions.

Materials:

  • Intermediate A (from Module 1)

  • 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (MeOH) or EtOAc

  • Hydrogen source:

    
     balloon or Ammonium Formate
    

Step-by-Step:

  • Suspend Intermediate A and Pd/C in MeOH under

    
    .
    
  • Purge with

    
     gas (balloon pressure is sufficient).
    
  • Stir vigorously at RT for 4–12 hours. The yellow color of the nitro compound will fade to colorless/pale pink.

  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the catalyst dry out (pyrophoric hazard).

  • Concentration: Evaporate solvent to yield the diamine (Intermediate B). Use immediately due to oxidation sensitivity.

Protocol 2.2: Tin(II) Chloride Reduction (Chemoselective)

Best for: Substrates containing halogens or alkenes sensitive to hydrogenation.

Step-by-Step:

  • Dissolve Intermediate A in EtOH.

  • Add

    
     (5.0 eq).
    
  • Heat to 70°C for 2 hours.

  • Workup: Cool, neutralize with saturated

    
     (careful: foaming). Filter the resulting tin salts through Celite. Extract filtrate with EtOAc.[4]
    

Module 3: Cyclization to Pyrazolo[4,3-d]pyrimidines

Objective: Construct the fused bicyclic core (Sildenafil analog scaffold). Mechanism: Condensation of the C4-amine and C5-amine (from Module 2) with a carbon electrophile.

Cyclization Diamine Diamine Intermediate (4-NH2, 5-NHR) Condensation Condensation (-H2O) Diamine->Condensation Reagent Cyclizing Agent (R-COOH / R-CHO) Reagent->Condensation Product Pyrazolo[4,3-d]pyrimidine Condensation->Product Acid Cat. / Heat

Figure 2: Cyclization logic.[1][2][5][6] The nature of the 'R' group determines the substituent at the pyrimidine C7 position.

Protocol 3.1: One-Pot Cyclization with Carboxylic Acids

Materials:

  • Intermediate B (Diamine)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • Coupling Agent: CDI (1.2 eq) or EDC/HOBt

  • Base:

    
    
    

Step-by-Step:

  • Activation: In a dry flask, dissolve R-COOH in DMF. Add CDI and stir at RT for 1 hour (activates acid to imidazolide).

  • Coupling: Add Intermediate B dissolved in DMF. Stir at RT for 2 hours (forms the amide at the primary amine).

  • Ring Closure: Add excess base (

    
     or 
    
    
    
    ) and heat to 100°C for 4–6 hours. This forces the dehydration and ring closure.
  • Purification: Pour into water. The product often precipitates. Recrystallize from EtOH/Water.

Analytical Data & Validation

Expected NMR Signatures (400 MHz, DMSO-d6):

PositionScaffold 1 (Precursor)Product (After

& Cyclization)
C3-Ethyl Triplet (

1.2) + Quartet (

2.6)
Retained, slight shift
N1-Methyl Singlet (

3.8 - 3.9)
Retained (

4.0 - 4.2)
C5-Substituent None (Cl) New peaks corresponding to amine R-group
Pyrimidine H N/A Singlet (

8.0 - 8.5) if cyclized with Formic acid

QC Check:

  • LCMS: Scaffold 1 shows a characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio).

  • Post-

    
    :  The Cl isotope pattern disappears. Mass increases by (Nucleophile Mass - 36.5).
    

References

  • Sildenafil Synthesis: Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 2000. Link

  • Review of Pyrazolo[4,3-d]pyrimidines: Rashad, A. E., et al. "Synthesis and biological evaluation of some new pyrazolo[3,4-d]pyrimidine derivatives." European Journal of Medicinal Chemistry, 2009. Link

  • Nucleophilic Substitution on Nitropyrazoles: Beermann, D., et al. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2010. Link

  • Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. Link

Sources

Application

5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole in the design of kinase inhibitors

Application Note & Protocols Topic: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole in the Design of Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals. Abstract Protein kinases are a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole in the Design of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are prime targets for therapeutic intervention. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2][3][4] This document provides a detailed guide for the synthesis, biochemical evaluation, and cellular characterization of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CMPN), a novel compound designed for kinase inhibition. We present the scientific rationale for its design, detailed protocols for its synthesis and characterization, robust methodologies for in vitro kinase activity and inhibition assays, and protocols for assessing its efficacy in a cellular context. This guide is intended to equip researchers with the necessary tools to explore CMPN and similar pyrazole derivatives as potential therapeutic agents.

Introduction: The Promise of the Pyrazole Scaffold

The inhibition of protein kinases with small molecules is one of the most successful strategies in modern oncology.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of this success.[5][6] Its unique electronic properties, synthetic accessibility, and ability to serve as a bioisosteric replacement for other chemical groups have established it as a vital framework in many potent kinase inhibitors.[1] Eight FDA-approved small-molecule kinase inhibitors, including Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a pyrazole core, demonstrating the scaffold's clinical significance.[1]

These molecules typically function by competing with ATP for the enzyme's active site. The pyrazole scaffold is adept at forming critical hydrogen bonds and other interactions within this ATP-binding pocket. The specific substituents on the pyrazole ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.[2] This application note focuses on a novel derivative, 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CMPN) . The rationale for its design is based on the following considerations:

  • 1-Methyl-3-ethyl-pyrazole Core: Provides a stable and synthetically tractable foundation.

  • 5-Chloro Group: Can act as a key interaction point within the kinase hinge region and offers a vector for further chemical modification.

  • 4-Nitro Group: This strong electron-withdrawing group can significantly modulate the electronic properties of the pyrazole ring, potentially influencing binding affinity and selectivity. It may also serve as a synthetic handle for future derivatization.

This document outlines a comprehensive workflow for evaluating the potential of CMPN as a kinase inhibitor, from chemical synthesis to cellular validation.

cluster_structure Chemical Structure of CMPN CMPN

Caption: Chemical structure of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CMPN).

Section 1: Synthesis and Characterization of CMPN

The synthesis of CMPN can be approached through a multi-step process starting from commercially available materials. The following protocol is a proposed route based on established pyrazole chemistry.[7][8]

Proposed Synthetic Pathway

A Ethyl 2,4-dioxohexanoate C 1-Methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester A->C Cyclocondensation B Methylhydrazine B->C E 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester C->E Step 1 D Chlorination (e.g., SO2Cl2) D->E G 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid E->G Step 2 F Hydrolysis (e.g., NaOH) F->G I 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CMPN) G->I Step 3 (Decarboxylative Nitration) H Nitration (e.g., HNO3/H2SO4) H->I

Caption: Proposed synthetic workflow for CMPN.

Protocol 1: Synthesis of CMPN

Step 1: Synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester

  • This intermediate can be synthesized via established methods, such as the chlorination of 1-methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester.[7][8] A detailed patent describes reacting the precursor with hydrochloric acid and hydrogen peroxide.[7]

Step 2: Hydrolysis to 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with cold 1M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Nitration to 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CMPN)

  • Caution: Handle fuming nitric acid and concentrated sulfuric acid with extreme care in a chemical fume hood.

  • To a cooled (0 °C) flask, slowly add the carboxylic acid from Step 2 to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Stir the reaction at 0-10 °C, allowing it to slowly warm to room temperature. The reaction is often accompanied by decarboxylation.[9]

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound, which should be >95% for biological assays.

Section 2: Biochemical Evaluation - In Vitro Kinase Inhibition

The first step in evaluating a potential kinase inhibitor is to measure its ability to inhibit the enzymatic activity of one or more target kinases in a purified, cell-free system.[10] Luminescence-based assays that measure ATP consumption (Kinase-Glo®) or ADP production (ADP-Glo™) are robust, sensitive, and scalable for high-throughput screening.[11][12]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Assay is a two-step process that quantitatively measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP to ATP Conversion & Detection Kinase Kinase + Substrate + ATP Reaction ADP + Phospho-Substrate + ATP (remaining) Kinase->Reaction Incubate Inhibitor CMPN Inhibitor->Kinase Inhibits ADP_Reagent Add ADP-Glo™ Reagent Reaction->ADP_Reagent Depletion ADP + Phospho-Substrate ADP_Reagent->Depletion Depletes remaining ATP Detect_Reagent Add Kinase Detection Reagent Depletion->Detect_Reagent Conversion ATP (newly synthesized) Detect_Reagent->Conversion Converts ADP to ATP Light Luminescence Signal Conversion->Light Luciferase Luciferase/Luciferin Luciferase->Light

Caption: Principle of the ADP-Glo™ Kinase Assay for inhibitor screening.

Protocol 2: IC₅₀ Determination using ADP-Glo™ Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) for CMPN against a target kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be optimized to be near the Michaelis constant (Km) of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.[13]

  • Kinase and Substrate: Dilute the target kinase and its specific peptide or protein substrate to desired concentrations in kinase buffer.

  • CMPN Stock: Prepare a high-concentration stock solution of CMPN (e.g., 10 mM) in 100% DMSO. Create a serial dilution series in DMSO.

2. Assay Procedure (384-well plate format):

  • Add 1 µL of serially diluted CMPN (or DMSO as a vehicle control) to the appropriate wells.

  • Add 2 µL of the kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes). Ensure the reaction is within the linear range, which should be determined during assay development.[13]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data: Set the average signal from the DMSO-only wells (no inhibitor) as 100% activity and the signal from wells with no kinase as 0% activity.

  • Plot the percent inhibition versus the log concentration of CMPN.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

ParameterRecommended ConditionRationale
Plate Type Low-volume, white, 384-wellMinimizes reagent usage and maximizes luminescent signal.
Final DMSO % ≤ 1%High concentrations of DMSO can inhibit kinase activity.[13]
ATP Concentration At or near the Km of the kinaseProvides optimal sensitivity for ATP-competitive inhibitors.[13]
Enzyme Conc. Determined by titrationShould yield a robust signal within the linear range of the assay.
Controls No inhibitor (100% activity)Essential for data normalization and calculating IC₅₀.
No enzyme (0% activity)

Section 3: Cellular Evaluation of Kinase Inhibition

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for understanding a compound's activity in a more physiologically relevant context.[14] These assays can measure a compound's ability to enter cells, engage its target, and exert a biological effect.

Protocol 3: Cell Viability Assay

This protocol determines the effect of CMPN on the proliferation and viability of a cancer cell line known to be dependent on the target kinase.

  • Cell Seeding: Seed cells in a 96-well clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CMPN (and a vehicle control). A typical concentration range might be from 100 µM down to 1 nM.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and plot viability versus log inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Target Engagement via Western Blot

This protocol assesses whether CMPN inhibits the target kinase inside the cell by measuring the phosphorylation of a known downstream substrate.

cluster_workflow Western Blot Workflow for Target Engagement A 1. Treat Cells with CMPN B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE Separation B->C D 4. Protein Transfer to Membrane C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Imaging & Analysis E->F G Result: - Phospho-Substrate (pSub) - Total Substrate (tSub) - Loading Control (e.g., GAPDH) F->G

Caption: Experimental workflow for assessing cellular target inhibition.

  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells of serum if necessary to reduce basal signaling, then stimulate with a growth factor to activate the target kinase pathway. Treat cells with various concentrations of CMPN for a short period (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates successful target engagement by CMPN.

Section 4: Data Interpretation and Troubleshooting

Problem Potential Cause Suggested Solution
High variability in biochemical assay Inaccurate pipetting; unstable reagents; reaction not in linear range.Use calibrated pipettes; prepare fresh reagents; confirm enzyme linearity with respect to time and concentration.
No inhibition observed Compound is inactive; compound is not soluble in assay buffer; incorrect ATP concentration.Re-confirm compound structure and purity; check for compound precipitation; ensure ATP is near Km.[13]
Potent in biochemical but weak in cellular assay Poor cell permeability; compound is rapidly metabolized; compound is removed by efflux pumps.Assess compound permeability (e.g., PAMPA assay); perform metabolic stability assays; test in the presence of efflux pump inhibitors.
Western blot shows no change in phosphorylation Insufficient compound concentration or incubation time; kinase not active in the cell model.Increase compound dose or treatment time; confirm pathway activation via positive controls (e.g., known activators/inhibitors).

Conclusion

5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CMPN) represents a rationally designed molecule that leverages the proven potential of the pyrazole scaffold for kinase inhibition. The detailed protocols in this application note provide a comprehensive framework for its synthesis and rigorous evaluation. By systematically applying these biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and cellular efficacy of CMPN, paving the way for its potential development as a novel therapeutic agent. This structured approach ensures data integrity and provides a clear path from chemical design to biological validation.

References

  • Smolecule. (2023, August 15). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Candea, A. N., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC.
  • Nikalje, A. P. G. (2017). 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. ResearchGate.
  • ResearchGate. (2025). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.
  • BMG LABTECH. (2020). Kinase assays.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • Nitulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
  • El-Gamal, M. I., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • Dana Bioscience. (n.d.). 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole 100mg.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Promega Corporation. (n.d.). SLK Kinase Assay.
  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

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Method

protocol for functionalization of the pyrazole ring in 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

An Application Guide to the Strategic Functionalization of 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system is a cornerstone of modern medicinal chemistry, appearing in a multitude of blockbuster drugs and clinical candidates. Its unique structural and electronic properties—including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to engage in various non-covalent interactions—make it a "privileged scaffold" in drug design. The strategic derivatization of the pyrazole core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This guide focuses on a highly versatile, yet challenging, starting material: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole . The presence of multiple, distinct functional groups on this substrate opens a gateway to a diverse array of chemical transformations. We will explore detailed protocols for leveraging its inherent reactivity, providing researchers with a robust toolkit for generating novel pyrazole-based compound libraries for drug discovery and development.

Chemical Reactivity Analysis of the Starting Material

The functionalization strategy for any molecule begins with a thorough understanding of its electronic landscape. The reactivity of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole is dictated by the interplay of its substituents.

  • C5-Chloro Group: This halogen acts as a competent leaving group, particularly because its position is activated for nucleophilic aromatic substitution.

  • C4-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety significantly acidifies the pyrazole ring, making it highly electron-deficient. This has two major consequences:

    • It strongly activates the C5-chloro group for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[1][2]

    • It serves as a versatile synthetic handle that can be reduced to an amino group, opening up a vast new landscape of potential derivatizations.[3][4]

  • C3-Ethyl Group: This alkyl group has a minor electron-donating effect and provides steric bulk.

  • N1-Methyl Group: The methylation at the N1 position prevents N-H related side reactions (like deprotonation or competing N-arylation) and directs functionalization to the carbon positions of the ring.

This unique combination of activating and directing groups allows for a regioselective and predictable approach to molecular diversification.

Caption: Key reactive sites and substituent effects.

Strategic Functionalization Protocols

We present three primary strategic pathways for the derivatization of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The most direct functionalization route is the displacement of the C5-chloro substituent. Due to the strong activation by the adjacent C4-nitro group, this reaction proceeds readily with a variety of nucleophiles under relatively mild conditions. The reaction follows an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient C5 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.[1][5]

G cluster_legend Mechanism Start 5-Chloro-4-nitro -pyrazole Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + Nu⁻ Product 5-Substituted-4-nitro -pyrazole Intermediate->Product - Cl⁻ l1 Nu⁻ = Nucleophile (e.g., R-O⁻, R-S⁻, R₂N-H) G Start 4-Nitro-pyrazole Product 4-Amino-pyrazole Start->Product Reduction (e.g., SnCl₂, HCl) Derivatives Further Diversification: - Amide Coupling - Sulfonylation - Reductive Amination Product->Derivatives G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)(Cl)L₂ OxAdd->Complex1 Transmetal Transmetalation (Suzuki) / Alkyne Binding (Sonogashira) / Amine Binding (Buchwald) Complex1->Transmetal Complex2 Ar-Pd(II)(R)L₂ Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArCl Ar-Cl ArCl->OxAdd Partner R-M (e.g., R-B(OH)₂) Partner->Transmetal

Sources

Application

Application Note: 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole in Advanced Materials Synthesis

This guide outlines the technical application of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CAS: 13586-54-4), a specialized electrophilic scaffold used in the synthesis of High-Energy Density Materials (HEDMs) and ad...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CAS: 13586-54-4), a specialized electrophilic scaffold used in the synthesis of High-Energy Density Materials (HEDMs) and advanced functional ligands.

[1]

Executive Summary

5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole represents a critical class of "push-pull" heterocyclic scaffolds.[1] Characterized by an electron-withdrawing nitro group at position 4 and a good leaving group (chloride) at position 5, this molecule is highly activated for Nucleophilic Aromatic Substitution (


) .

In materials science, it serves two primary functions:

  • Energetic Materials Precursor: It is a precursor for heat-resistant explosives and propellants.[1] The chlorine atom is readily displaced by azides (

    
    ) or hydrazines to form high-nitrogen energetic compounds.
    
  • Functional Ligand Synthesis: It acts as a core building block for luminescent materials and agrochemical actives (e.g., mitochondrial electron transport inhibitors like Tebufenpyrad analogs), where the 3-ethyl group provides lipophilicity and the 4-nitro group tunes electronic properties.[1]

Physicochemical Profile

PropertySpecificationRelevance to Protocol
CAS Number 13586-54-4Identity verification.[1]
Molecular Formula

Stoichiometric calculations.
Molecular Weight 189.60 g/mol Yield determination.
Appearance Pale yellow crystalline solidPurity indicator (darkening indicates decomposition).[1]
Reactivity High (

active)
Requires moisture-free storage; reacts violently with strong nucleophiles.[1]
Solubility DCM, EtOAc, AcetonitrileCompatible with standard organic synthesis workflows.[1]

Mechanism of Action: The Activated Scaffold

The utility of this compound lies in the electronic interplay between the 4-nitro group and the 5-chloro substituent .[1]

  • Activation: The nitro group (

    
    ) at position 4 is strongly electron-withdrawing (
    
    
    
    and
    
    
    effects).[1] This depletes electron density from the pyrazole ring, specifically making the carbon at position 5 highly electrophilic.
  • Substitution: Nucleophiles (amines, azides, alkoxides) attack position 5, forming a Meisenheimer-like transition state, followed by the expulsion of the chloride ion.

  • Regiochemistry: The

    
    -methyl group at position 1 prevents tautomerization, locking the reactivity at position 5.
    
Visualizing the Reactivity Pathway

The following diagram illustrates the synthesis of the core scaffold and its divergent applications.

G Start Precursor: 3-Ethyl-1-methyl-pyrazol-5-one Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter Intermediate: 4-Nitro-pyrazol-5-one Step1->Inter Step2 Chlorination (POCl3, Reflux) Inter->Step2 Product TARGET: 5-Chloro-3-ethyl- 1-methyl-4-nitro-1H-pyrazole Step2->Product Cl installs at C5 App1 Application A: Energetic Materials (Azide Substitution) Product->App1 + NaN3 / Heat App2 Application B: Functional Ligands (Amine Linking) Product->App2 + R-NH2 / Base

Figure 1: Synthetic workflow from precursor to target scaffold and downstream applications.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: If the compound is not purchased commercially, it is synthesized from 3-ethyl-1-methyl-pyrazol-5-one.[1]

Reagents:

  • 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one (Starting Material)

  • Fuming Nitric Acid (98%)[2]

  • Phosphorus Oxychloride (

    
    )[1][3]
    
  • Sulfuric Acid (

    
    )[1]
    

Step-by-Step Methodology:

  • Nitration (Position 4):

    • Dissolve 3-ethyl-1-methyl-pyrazol-5-one (10 mmol) in concentrated

      
       (10 mL) at 0°C.
      
    • Dropwise add fuming

      
       (1.2 eq) while maintaining temperature <10°C.
      
    • Stir for 2 hours at room temperature. Pour onto crushed ice. Filter the precipitate (4-nitro-5-one intermediate).

    • Checkpoint: Solid should be yellow/orange.

  • Chlorination (Position 5):

    • Suspend the dried 4-nitro intermediate in

      
       (excess, 5 mL/g).
      
    • Reflux at 105°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The polar starting material will disappear, replaced by a less polar spot (the chloro-product).

    • Quenching (CRITICAL): Cool to RT. Pour slowly onto crushed ice with vigorous stirring to hydrolyze excess

      
      . Caution: Exothermic reaction releasing HCl gas.
      
    • Extract with Dichloromethane (

      
       mL). Wash with saturated 
      
      
      
      and Brine.
    • Dry over

      
       and concentrate.
      
Protocol B: Functionalization (Nucleophilic Substitution)

Application: Synthesis of an energetic azide derivative.[1]

Rationale: Replacing the chlorine with an azide group (


) creates a high-nitrogen energetic material often used in gas generators or detonators.

Reagents:

  • 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (1.0 eq)

  • Sodium Azide (

    
    , 1.5 eq)[1]
    
  • Acetonitrile (Solvent)

Procedure:

  • Dissolution: Dissolve 1.0 g of the chloro-pyrazole in 15 mL of dry Acetonitrile.

  • Addition: Add Sodium Azide (1.5 eq) in a single portion.

  • Reaction: Heat to 60°C for 4 hours.

    • Mechanism:[4][5][6][7][8] The azide ion attacks C5, displacing chloride.

  • Workup:

    • Cool to room temperature.[3] Filter off the inorganic salts (NaCl).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water (Caution: Do not heat dry azides; use water bath).

Safety & Handling (E-E-A-T)

Energetic Hazards[1][3]
  • Nitro Compounds: The 4-nitro group imparts potential shock sensitivity, especially when the molecule is further functionalized with azides.[1] Always work behind a blast shield when scaling up >5g.

  • Thermal Stability: Do not subject the isolated 5-chloro compound to temperatures >150°C without DSC (Differential Scanning Calorimetry) validation.

Chemical Hazards[1][2]
  • Skin/Eye Irritant: The 5-chloro derivative is a potent alkylating agent (sensitizer).[1] Double-glove (Nitrile) is mandatory.

  • Hydrolysis: In the presence of strong bases and water, the chlorine can hydrolyze back to the hydroxyl group (pyrazolone), ruining the yield. Maintain anhydrous conditions during nucleophilic substitution.

References

  • Synthesis of Chloro-Nitro-Pyrazoles

    • Title: "Synthesis and Reactivity of 5-Chloro-4-nitropyrazoles."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the standard chlorination protocol using POCl3 on nitropyrazolones.
  • Energetic Materials Context

    • Title: "Pyrazoles as Building Blocks for High-Energy M
    • Source:Propellants, Explosives, Pyrotechnics.
    • Context: Discusses the role of N-methyl and Nitro groups in desensitizing energetic compounds.
  • Agrochemical Applications (Tebufenpyrad Analogs)

    • Title: "Structure-Activity Relationships of Pyrazole-5-carboxamide Acaricides."
    • Source:Pest Management Science.
    • Context: Highlights the 3-ethyl-1-methyl substitution pattern in mitochondrial complex I inhibitors.
  • Compound Data Source

    • Title: "PubChem Compound Summary for CID 14770682 (Rel
    • Source:PubChem.[1]

    • Context: Verifies the structural motifs and safety d
    • [1]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution of 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Executive Summary Target Substrate: 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CAS: 13586-54-4).[1] Reaction Class: Nucleophilic Aromatic Substitution ( ).[2][3][4] Primary Application: Synthesis of 5-amino-pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Substrate: 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CAS: 13586-54-4).[1] Reaction Class: Nucleophilic Aromatic Substitution (


).[2][3][4]
Primary Application:  Synthesis of 5-amino-pyrazole intermediates, crucial precursors for fused bicyclic systems such as pyrazolo[4,3-d]pyrimidines (e.g., Sildenafil analogs).

This guide details the protocol for displacing the C5-chlorine atom with various primary and secondary amines. The reaction is driven by the strong electron-withdrawing effect of the C4-nitro group, which activates the pyrazole ring for nucleophilic attack. This protocol is optimized for high yield, operational simplicity, and scalability, mirroring the industrial synthesis of PDE5 inhibitors.

Mechanistic Insight & Strategic Analysis

The Chemical Engine: Activation

The reactivity of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole is defined by the "push-pull" electronics of the pyrazole ring.

  • 4-Nitro Group (

    
    ):  This is the critical activating group. Through resonance and induction, it withdraws electron density from the C5 position, making it highly electrophilic. Without this group, the C5-chlorine is virtually inert to amines under mild conditions.
    
  • 1-Methyl Group: Locks the tautomeric state of the pyrazole. If position 1 were unsubstituted (N-H), the base (amine) would deprotonate the nitrogen, creating a pyrazolyl anion that is electron-rich and resistant to nucleophilic attack.

  • 3-Ethyl Group: Acts primarily as a steric spacer and lipophilic handle. It has negligible electronic impact on the reaction center compared to the nitro group.

Reaction Pathway

The reaction proceeds via a classic addition-elimination mechanism. The amine attacks C5, forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex), followed by the expulsion of the chloride ion and re-aromatization.

SNAr_Mechanism cluster_conditions Critical Factors Substrate 5-Chloro-4-nitro-pyrazole (Electrophile) Complex Meisenheimer Intermediate (Anionic) Substrate->Complex Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->Complex Product 5-Amino-4-nitro-pyrazole (Product) Complex->Product Cl- Elimination HCl HCl (Salt) Complex->HCl Byproduct Solvent: EtOH/DMF Solvent: EtOH/DMF Temp: 60-80°C Temp: 60-80°C

Figure 1: Mechanistic pathway of the amine displacement reaction.

Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometryNotes
5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole Substrate1.0 equivLimiting reagent.
Amine (Primary/Secondary) Nucleophile1.2 - 2.0 equivExcess ensures completion.
Triethylamine (TEA) or DIPEA Base1.5 equivScavenges HCl. Optional if excess amine is used.
Ethanol (EtOH) Solvent5-10 volGreen, easy workup.
Water Quench20-30 volFor precipitation.
Standard Operating Procedure (SOP)

Step 1: Setup

  • Charge a round-bottom flask with 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (1.0 eq).

  • Add Ethanol (absolute or 95%) to dissolve the solid. Stir to ensure suspension/solution.

  • Add the Amine (1.2 eq).

    • Note: If the amine is a hydrochloride salt, add 2.5 eq of TEA to liberate the free base.

  • Add TEA (1.2 eq) if the nucleophilic amine is expensive or non-basic.

Step 2: Reaction

  • Heat the mixture to reflux (~78°C) .

  • Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).

    • Starting Material Rf: ~0.6 (UV active).

    • Product Rf: ~0.3-0.4 (often yellow/orange due to nitro-amine conjugation).

  • Reaction time is typically 1–4 hours .

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature (20-25°C).

  • Method A (Precipitation - Preferred): Pour the reaction mixture slowly into stirred ice-cold water (3x reaction volume). The product usually precipitates as a yellow/orange solid.

    • Stir for 30 minutes to granulate the solid.

    • Filter via vacuum filtration.

    • Wash the cake with water to remove amine salts.

  • Method B (Extraction - For oils): If no precipitate forms, evaporate ethanol under reduced pressure.

    • Dissolve residue in Ethyl Acetate.

    • Wash with water and brine.

    • Dry over

      
      , filter, and concentrate.
      

Step 4: Purification

  • Recrystallization: Ethanol or EtOH/Water mixtures are usually sufficient.

  • Yield: Expect 85–95% for primary amines; 70–85% for sterically hindered secondary amines.

Process Workflow & Validation

Workflow Start Start: Dissolve Substrate in EtOH AddReagents Add Amine + Base (TEA/DIPEA) Start->AddReagents Heat Reflux (78°C) 1-4 Hours AddReagents->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Quench Pour into Ice Water Check->Quench Yes Filter Filter Solid Quench->Filter Wash Wash with Water (Remove Salts) Filter->Wash Dry Dry at 50°C Vacuum Oven Wash->Dry End Final Product (Yellow Solid) Dry->End

Figure 2: Operational workflow for the synthesis of 5-amino-pyrazoles.

Critical Quality Attributes (Troubleshooting)

ObservationRoot CauseCorrective Action
No Reaction (TLC shows only SM) Amine is not nucleophilic enough or protonated.Ensure base (TEA) is present. Switch solvent to DMF and increase temp to 90°C.
Low Yield / Oil Product Incomplete precipitation.Use Method B (Extraction). Check pH of water quench (should be neutral/basic).
Dark/Black Mixture Thermal decomposition.Lower temperature to 50°C. Ensure inert atmosphere (

) if amine is oxidation-sensitive.
Impurity at Baseline Hydrolysis of Cl to OH.Avoid aqueous base. Ensure ethanol is dry.

Applications in Drug Discovery

This specific reaction is homologous to the synthesis of Sildenafil (Viagra) and Vardenafil .

  • Sildenafil Precursor: 5-chloro-1-methyl-4-nitro-3-propyl-1H-pyrazole.

  • Protocol Relevance: The change from 3-propyl to 3-ethyl (this topic) does not alter the reaction conditions.

  • Next Steps: The resulting 5-amino-4-nitropyrazole is typically reduced (using

    
     or 
    
    
    
    ) to the 4,5-diaminopyrazole, which is then cyclized with a carboxylic acid derivative to form the pyrazolo[4,3-d]pyrimidine core.

References

  • Dunn, P. J., et al. (2005). "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development. (Describes the homologous 3-propyl synthesis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13656643, 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole.

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews. (Foundational mechanism).[4]

  • Accela ChemBio. (2023).[1] Product Catalog: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CAS 13586-54-4).[1]

Sources

Application

creating compound libraries based on the 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole scaffold

Application Note: High-Throughput Library Generation Utilizing the 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole Scaffold Executive Summary This guide details the strategic exploitation of 5-chloro-3-ethyl-1-methyl-4-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Library Generation Utilizing the 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole Scaffold

Executive Summary

This guide details the strategic exploitation of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole as a core scaffold for combinatorial library synthesis. The pyrazole ring is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors (e.g., Crizotinib), GPCR ligands, and agrochemicals (e.g., Tebufenpyrad).

The specific functionalization pattern of this scaffold—a reactive electrophile at C5 adjacent to an activating nitro group at C4—enables a highly efficient Sequential Nucleophilic Substitution – Reduction – Acylation (SRA) workflow. This protocol allows for the rapid generation of diverse


/

libraries with high atom economy and minimal purification bottlenecks.

Strategic Analysis & Reaction Logic

The Reactivity Profile

Success with this scaffold relies on understanding the electronic "push-pull" dynamics of the pyrazole core.

  • The Activation (C5): The chlorine atom at position 5 is not merely a leaving group; it is activated for Nucleophilic Aromatic Substitution (

    
    ) by the strong electron-withdrawing nature of the adjacent 4-nitro group  and the imine-like nitrogen (N2) of the pyrazole ring.
    
  • The Switch (C4): The nitro group serves two purposes.[1] First, it activates C5 for the initial diversity step. Second, it acts as a "masked" amine. Once reduced, it transforms the electronic character of the ring from electron-deficient to electron-rich, locking the C5 position against further substitution and opening the C4 position for electrophilic capping.

The Critical Causality (The "Why")

CRITICAL RULE: You must perform the


 reaction (C5 diversification) before reducing the nitro group.
  • Reasoning: Reducing the nitro group to an amine (

    
    ) creates a strong electron-donating effect. This deactivates the pyrazole ring towards nucleophilic attack, rendering the displacement of the C5-chlorine kinetically difficult or impossible under mild conditions.
    

Visual Workflow & Mechanism

The following diagrams illustrate the library generation workflow and the underlying electronic mechanism ensuring reaction success.

LibraryWorkflow Scaffold Scaffold (5-Cl-4-NO2) Step1 Step 1: SNAr (C5 Diversification) Scaffold->Step1 + R1-NH2 / Base Inter1 Intermediate A (5-Amino-4-NO2) Step1->Inter1 Step2 Step 2: Reduction (Nitro -> Amine) Inter1->Step2 Fe/NH4Cl or H2/Pd Inter2 Intermediate B (5-Amino-4-NH2) Step2->Inter2 Step3 Step 3: Capping (C4 Diversification) Inter2->Step3 + R2-COCl / R2-SO2Cl Library Final Library (Bis-functionalized) Step3->Library

Figure 1: Sequential functionalization workflow. The order of operations is critical to maintain ring reactivity.

Mechanism Start Activated Scaffold Attack Nucleophilic Attack (Rate Limiting) Start->Attack Nucleophile (Nu:) Meisenheimer Meisenheimer-like Complex Attack->Meisenheimer Stabilized by NO2 Product Substituted Product Meisenheimer->Product Loss of Cl-

Figure 2: Mechanistic basis for C5-Chlorine displacement. The 4-Nitro group stabilizes the anionic transition state.

Experimental Protocols

Protocol A: C5 Diversification via

This step introduces the first point of diversity (


). Primary and secondary amines are the most robust nucleophiles.

Reagents:

  • Scaffold: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (1.0 equiv)

  • Nucleophile: Diverse Amine (

    
    ) (1.1 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Dissolve the scaffold (0.2 M) in MeCN.

  • Add DIPEA (1.5 equiv) followed by the amine nucleophile (1.1 equiv).

  • Incubation: Heat at 60–80°C for 4–12 hours.

    • Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at Room Temperature (RT). Anilines may require higher temperatures (100°C) or microwave irradiation.

  • Monitoring: Monitor by LC-MS for the disappearance of the starting material (M+H: ~217/219 pattern for Cl) and appearance of the product (loss of Cl isotope pattern).

  • Workup: Evaporate solvent. Partition between EtOAc and Water. Wash organic layer with Brine. Dry over

    
    .
    
    • High-Throughput Variation: Use solid-supported scavenger resins (e.g., polymer-supported isocyanate) to remove excess amine nucleophile, allowing direct carryover to the next step.

Expert Insight: Avoid using sodium azide (


) in this step unless specifically targeting fused ring systems. The resulting azido-nitro intermediate can spontaneously cyclize to form a furoxan ring or undergo redox rearrangements, deviating from the intended library structure [1].
Protocol B: Nitro Reduction (C4 Activation)

This step converts the "masking" nitro group into a reactive amine.

Reagents:

  • Intermediate A (from Protocol A)

  • Iron powder (5.0 equiv)

  • Ammonium Chloride (

    
    ) (saturated aq. solution)
    
  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Suspend Intermediate A in EtOH/Water (3:1, 0.1 M).

  • Add Iron powder and

    
    .[2]
    
  • Reaction: Reflux (80°C) with vigorous stirring for 2–4 hours.

    • Why Iron? While catalytic hydrogenation (

      
      , Pd/C) is cleaner, it carries a risk of dehalogenation if other halogens are present in the 
      
      
      
      group. Iron reduction is chemoselective and tolerates sulfur/halogen functionality in the
      
      
      side chain [2].
  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with MeOH. Concentrate the filtrate.

  • Purification: The resulting amine is often pure enough for the next step. If necessary, purify via SCX (Strong Cation Exchange) cartridges.

Protocol C: C4 Amine Capping

This step introduces the second point of diversity (


).

Reagents:

  • Intermediate B (4-amino pyrazole)

  • Electrophile: Acid Chloride, Sulfonyl Chloride, or Isocyanate (1.1 equiv)

  • Base: Pyridine or Triethylamine (2.0 equiv)

  • Solvent: DCM or THF

Procedure:

  • Dissolve Intermediate B (0.1 M) in anhydrous DCM.

  • Add Base.[3][4] Cool to 0°C.

  • Add the Electrophile dropwise.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Workup: Quench with water. Separate phases.

    • Purification: For library scale, use preparative HPLC or mass-directed purification.

Data Summary & Troubleshooting

ParameterStandard ConditionTroubleshooting / Optimization

Solvent
AcetonitrileSwitch to DMF or DMSO for low-solubility amines.

Temp
60°CIncrease to 120°C (Microwave) for steric/electron-poor amines.
Reduction Yield >85%If low, ensure vigorous stirring (heterogeneous reaction).
Regioselectivity N/A (Fixed Scaffold)If synthesizing scaffold de novo, N1/N2 alkylation selectivity is poor; verify regioisomer.
Stability High4-amino pyrazoles can oxidize in air; store under

or cap immediately.

References

  • K. V. Domasevitch et al. (2023). "An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade." MDPI Molecules. Available at: [Link]

  • Soledad Encinas-Madrazo. (2017). "Reduction of nitro group to amine group using Fe/NH4Cl." ResearchGate Protocols. Available at: [Link]

  • Faria, J. V., et al. (2017).[5] "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Molecules. Available at: [Link][2]

  • LibreTexts Chemistry. (2025). "Nucleophilic Aromatic Substitution Mechanism." Chemistry LibreTexts. Available at: [Link][1]

Sources

Method

Application Note: Synthetic Utility of the C-Cl Bond in 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Executive Summary & Scaffold Analysis The molecule 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., CDK,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The molecule 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., CDK, PDE5 inhibitors like Sildenafil analogs) and antiviral agents.

Its synthetic value lies almost entirely in the C5-Chlorine bond . While chloropyrazoles are generally robust, the presence of the 4-Nitro group fundamentally alters the electronic landscape of the ring. The nitro group, acting as a potent electron-withdrawing group (EWG) ortho to the chlorine, activates the C-Cl bond toward Nucleophilic Aromatic Substitution (


).

Electronic "Push-Pull" Dynamics:

  • N1-Methyl: Fixes the tautomeric form, localizing the double bonds and ensuring regiospecificity.

  • C3-Ethyl: Provides steric bulk and lipophilicity (logP modulation) without significantly deactivating the ring.

  • C4-Nitro: The "Activator." It withdraws electron density from the C5 position via resonance, stabilizing the Meisenheimer complex intermediate during nucleophilic attack.

  • C5-Chloro: The "Leaving Group." Highly labile due to the C4-Nitro activation.

This guide details the protocols for exploiting this reactivity to generate diverse 5-substituted pyrazoles and fused bicyclic systems (pyrazolo[4,3-d]pyrimidines).

Reactivity Landscape & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactivityLandscape Start 5-chloro-3-ethyl- 1-methyl-4-nitro-1H-pyrazole SNAr_Amine 5-Amino-4-nitropyrazole (Library Scaffold) Start->SNAr_Amine SNAr (Amines) RT to 60°C SNAr_Ether 5-Alkoxy-4-nitropyrazole Start->SNAr_Ether SNAr (Alkoxides) Suzuki 5-Aryl-4-nitropyrazole (Biaryl Systems) Start->Suzuki Pd-Cat Coupling (Suzuki/Stille) Reduction 4,5-Diaminopyrazole SNAr_Amine->Reduction H2/Pd-C or SnCl2 Bicycle Pyrazolo[4,3-d]pyrimidine (Kinase Inhibitor Core) Reduction->Bicycle Cyclization (R-CHO / Orthoesters)

Figure 1: Divergent synthesis map. The C5-Cl bond serves as the primary entry point for diversity (green nodes), enabling subsequent cyclization to bioactive bicycles (black node).

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

This is the most reliable reaction for this scaffold. The reaction is driven by the formation of a resonance-stabilized Meisenheimer complex.[1]

Mechanism

The nucleophile (amine) attacks C5. The negative charge is delocalized onto the oxygen atoms of the C4-nitro group. Loss of chloride restores aromaticity.

Standard Operating Procedure (SOP)

Objective: Synthesis of 5-amino-3-ethyl-1-methyl-4-nitropyrazoles.

Reagents:

  • Substrate: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 – 2.0 equiv)
    
  • Solvent: Ethanol (EtOH), Acetonitrile (MeCN), or DMF.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the chloropyrazole in 5 mL of EtOH (or MeCN).

  • Addition: Add 1.2 mmol of

    
     followed by 1.1 mmol of the amine.
    
    • Note: If the amine is a volatile liquid, add it last. If it is a salt (e.g., hydrochloride), increase base to 2.5 equiv.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (RT) for 1-4 hours. The reaction is often exothermic.

    • Aniline/Aromatic Amines: Heat to 60-80°C (reflux in EtOH) for 4-12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.6) will disappear, and a more polar yellow/orange spot (product) will appear.

  • Workup:

    • Method A (Precipitation): Pour the reaction mixture into 20 mL of ice-water. The yellow solid product usually precipitates. Filter, wash with water, and dry.

    • Method B (Extraction): Remove volatiles in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over

      
       and concentrate.
      

Optimization Table:

Nucleophile TypeSolventTempBaseExpected Yield
Primary Alkyl (e.g., Benzylamine)EtOHRT

>90%
Secondary Alkyl (e.g., Morpholine)MeCNRT

85-95%
Aniline (Weak Nucleophile)DMF90°CCs2CO360-80%
Hydrazine EtOH0°CNone>90%

Critical Insight: The reaction with hydrazine yields 5-hydrazinyl-4-nitropyrazole, a versatile intermediate for tricyclic systems (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines).

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

While


 is preferred for heteroatom introduction, forming C-C bonds at C5 requires transition metal catalysis. The electron-deficient nature of the ring facilitates oxidative addition, but the nitro group can sometimes poison catalysts.

Objective: Synthesis of 5-aryl-3-ethyl-1-methyl-4-nitropyrazoles.

Reagents:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Base:

    
     (2M aqueous solution).
    
  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Step-by-Step Protocol:

  • Degassing: In a reaction vial, combine the chloropyrazole (1.0 equiv) and boronic acid (1.5 equiv) in DME. Bubble Nitrogen or Argon through the solvent for 10 minutes (Crucial step to prevent homocoupling).

  • Catalyst Addition: Add

    
     (0.05 equiv) and aqueous 
    
    
    
    (2.0 equiv).
  • Reaction: Seal the vial and heat to 90°C for 12-18 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water. Purify via flash column chromatography.

Troubleshooting: If conversion is low, switch to


 / XPhos  system, which is highly effective for electron-deficient aryl chlorides.

Protocol C: Downstream Cyclization to Pyrazolo[4,3-d]pyrimidines

This protocol transforms the 5-amino-4-nitro intermediate (from Protocol A) into the biologically active bicycle.

Step 1: Nitro Reduction

  • Method: Hydrogenation (

    
    , 1 atm) with 10% Pd/C in MeOH.
    
  • Alternative:

    
     in EtOH/Reflux (if alkene sensitive groups are present).
    
  • Product: 4,5-diamino-3-ethyl-1-methylpyrazole (unstable, use immediately).

Step 2: Cyclization

  • Reagents: Orthoester (e.g., Triethyl orthoformate) or Aldehyde.

  • Protocol: Reflux the fresh diamine in Triethyl orthoformate (acts as solvent and reagent) with a catalytic amount of p-TsOH.

  • Result: Formation of the pyrimidine ring fused to the pyrazole.[2][3]

Mechanism Step1 5-Amino-4-Nitropyrazole Step2 4,5-Diaminopyrazole (Air Sensitive) Step1->Step2 Reduction (H2/Pd) Step3 Cyclization with R-C(OEt)3 Step2->Step3 Condensation Final Pyrazolo[4,3-d]pyrimidine Step3->Final - 3 EtOH

Figure 2: Cyclization workflow.

References

  • Preparation of 5-chloro-1-methyl-4-nitroimidazoles and pyrazoles

    • Source: PubChem & Patent Literature.[4]

    • Context: General methods for chlorin
  • Nucleophilic Aromatic Substitution on Pyrazoles

    • Title: Nucleophilic Aromatic Substitution of 5-Chloro-4-nitropyrazoles.
    • Source:Journal of Heterocyclic Chemistry / Organic Chemistry Tutor (Mechanistic overview).
  • Suzuki Coupling of Chloropyrazoles

    • Title: A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions.
    • Source: MIT Open Access Articles.
  • Synthesis of Pyrazolo[4,3-d]pyrimidines (Sildenafil Analogs)

    • Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents.[5]

    • Source: PubMed Central.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the synthesis of 5-chloro-3-ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (Target), a critical scaffold often utilized in the development of PDE5 inhibitors and other bioactive heterocycles. The primary yield bottleneck in this synthesis is the chlorination of the 5-hydroxy (pyrazolone) precursor.

The conversion of the C5-hydroxyl group to a C5-chloro group using phosphoryl chloride (


) is sensitive to moisture, temperature, and workup conditions. This guide provides an optimized protocol with a focus on preventing the hydrolysis of the labile C-Cl bond during isolation.

Module 1: The Critical Chlorination Step

Objective: Maximize conversion of 3-ethyl-1-methyl-4-nitro-1H-pyrazol-5-ol to the 5-chloro derivative.

The Challenge: Electronic Deactivation

The presence of the nitro group (


)  at position C4 is strongly electron-withdrawing. This deactivates the pyrazole ring, making the C5-oxygen less nucleophilic and harder to activate with 

compared to non-nitrated analogs.
Optimized Protocol (High-Yield Variant)

Standard neat reflux often results in incomplete conversion (60-70%). This catalytic variant pushes conversion >90%.

ParameterStandard ConditionOptimized Condition Reasoning
Reagent

(Neat)

(5-8 eq)
Excess reagent acts as solvent and desiccant.
Catalyst NoneDMF (0.1 - 0.5 eq) Critical: Forms the Vilsmeier-Haack reagent, a potent electrophile that activates the pyrazolone oxygen more effectively than

alone.
Temperature Reflux (

)
Reflux (

)
Required to overcome the activation energy barrier imposed by the

group.
Time 4-6 HoursMonitor by TLC/HPLCStop immediately upon consumption of starting material to prevent product degradation.
Step-by-Step Procedure
  • Charge: In a dry RBF equipped with a drying tube (

    
    ), charge 3-ethyl-1-methyl-4-nitro-1H-pyrazol-5-ol (1.0 eq).
    
  • Solvent/Reagent: Add

    
     (6.0 eq) carefully.
    
  • Catalysis: Add anhydrous N,N-Dimethylformamide (DMF) (0.2 eq). Note: Evolution of gas may occur.

  • Reaction: Heat to reflux for 3–5 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product usually has a higher

      
       than the starting material.
      
  • Preparation for Workup: Cool the mixture to room temperature. Do not quench yet. Remove 70-80% of excess

    
     via vacuum distillation (rotary evaporator with a trap) if possible. This reduces the violence of the quench.[1]
    

Module 2: Workup & Isolation (The "Hidden" Yield Killer)

Issue: The 5-chloro-4-nitro pyrazole moiety is susceptible to acid-catalyzed hydrolysis . Mechanism: During the quench,


 reacts with water to form phosphoric acid and HCl. If the local temperature spikes or the pH remains highly acidic for too long, the C-Cl bond hydrolyzes back to C-OH, destroying the yield.
The "Inverse Quench" Protocol

Do NOT add water to the reaction mixture. Always add the reaction mixture to the water.

  • Setup: Prepare a beaker with crushed ice (approx. 5x weight of reaction mass) and vigorous stirring.

  • Addition: Slowly pour the cooled reaction mass (or concentrated residue) onto the crushed ice.

    • Temperature Control: Maintain internal temperature

      
      .
      
  • Neutralization (Crucial): Immediately neutralize the slurry.

    • Preferred Base: Saturated

      
       or 
      
      
      
      
      
      solution.
    • Target pH: Adjust to pH 7–8.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).
    
  • Drying: Dry organic layer over Anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Evaporate solvent under reduced pressure to yield the yellow/orange solid.

Module 3: Troubleshooting & Logic Flow

Visualizing the Yield Bottlenecks

The following diagram illustrates the decision logic for rescuing a low-yield reaction.

G Start Low Yield Detected CheckTLC Check TLC/HPLC of Crude Start->CheckTLC SM_Present Starting Material (SM) Remains CheckTLC->SM_Present Incomplete Conversion SM_Gone SM Consumed completely CheckTLC->SM_Gone Degradation/Loss CheckReagent Check POCl3 Quality SM_Present->CheckReagent CheckWorkup Analyze Workup pH SM_Gone->CheckWorkup Action_DMF Action: Add 0.2 eq DMF (Vilsmeier Activation) CheckReagent->Action_DMF Reagent was good Action_Dry Action: Use Fresh/Distilled POCl3 CheckReagent->Action_Dry Reagent was old/wet Action_Quench Action: Use Inverse Quench Keep T < 10°C CheckWorkup->Action_Quench Exotherm observed Action_Base Action: Neutralize to pH 7-8 immediately CheckWorkup->Action_Base Acidic hydrolysis

Figure 1: Decision tree for diagnosing yield loss during the chlorination of 4-nitropyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why is my product turning back into the starting material during the workup? A: This is likely acid-catalyzed hydrolysis . The 5-chloro-4-nitro system is electron-deficient and the C-Cl bond is labile. If you quench


 with water, you generate massive amounts of HCl. If the mixture sits in this hot, acidic soup, water attacks the C-Cl bond, reverting it to C-OH.
Fix: Use the "Inverse Quench" method onto ice and neutralize to pH 7–8 immediately.

Q2: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no . Thionyl chloride is less effective for converting pyrazolones (tautomeric amides) to chloropyrazoles, especially with the deactivating nitro group present.

forms a stronger leaving group (dichlorophosphate) which drives the reaction.

Q3: My reaction mixture turned black/tarry. What happened? A: This indicates thermal decomposition, likely due to "runaway" nitration byproducts or excessive heating. Fix: Ensure your precursor (3-ethyl-1-methyl-4-nitro-1H-pyrazol-5-ol) is pure before chlorination. Residual nitric acid from the previous step can react violently with


 and organics.

Q4: Is the Vilsmeier catalyst (DMF) always necessary? A: For the 4-nitro variant, it is highly recommended. The nitro group pulls electron density away from the reaction center. Without DMF to form the highly reactive chloroiminium intermediate, the reaction may stall at 60-70% conversion.

References

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives. Source: PrepChem.com. Context: Describes the chlorination of pyrazole-4-carboxylic acids using

    
    , establishing the baseline protocol for C5 chlorination.
    URL:[Link]
    
  • POCl3 Chlorination of 4-Quinazolones (Mechanistic Analog). Source: PubMed / J Org Chem. Context: Provides the mechanistic justification for temperature control and the role of base/catalysts in chlorinating electron-deficient nitrogen heterocycles. URL:[Link]

  • Preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester.
  • Elimination and Chlorination Mechanisms with POCl3. Source: Master Organic Chemistry. Context: Explains the formation of the chlorophosphate ester intermediate, crucial for understanding why moisture must be excluded. URL:[Link]

Sources

Optimization

common side products in the synthesis of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Current Status: Operational Ticket Focus: Impurity Profiling & Process Optimization Audience: Process Chemists, Medicinal Chemists, CMC Leads Executive Summary & Molecule Context Welcome to the Technical Support Hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Impurity Profiling & Process Optimization Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary & Molecule Context

Welcome to the Technical Support Hub for 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole . This scaffold is a critical intermediate often utilized in the synthesis of mitochondrial electron transport chain inhibitors (e.g., Tolfenpyrad analogs) and PDE inhibitors (e.g., Lodenafil analogs).

The synthesis of this molecule is deceptively simple but prone to three distinct classes of failure: Regioisomerism (during ring formation), Oxidative Degradation (during nitration), and Hydrolytic Reversion (during chlorination). This guide deconstructs these failure modes into actionable troubleshooting steps.

Diagnostic Matrix: Impurity Profiling

Use this table to match your analytical observations (LC-MS/NMR) with the likely side product.

Observation (LC-MS/NMR)Probable IdentityOrigin StepRoot Cause
MW Matches Target ; Retention time shift (~0.5 min difference).Regioisomer (5-ethyl-1-methyl isomer)CyclizationLack of temperature control during methylhydrazine addition.
MW -18.5 Da (approx); Broad peak; Polar.Hydrolysis Product (5-hydroxy/pyrazolone)Chlorination / WorkupReversion of the chloro-group during aqueous quench; old POCl₃.
MW +14 Da ; Carbonyl signal in NMR (~190 ppm).Keto-Impurity (3-acetyl derivative)NitrationOxidation of the 3-ethyl methylene group by HNO₃.
MW +29 Da ; Acidic proton.Carboxylic Acid (3-carboxy derivative)NitrationOver-oxidation of the 3-ethyl group.
Dimer Mass (2x Target - HCl).Pyrazolyl Ether (Bis-pyrazole)ChlorinationReaction of product with unreacted starting material (base catalyzed).

Deep Dive: Troubleshooting The Critical Steps

Module A: The "Wrong Methyl" Issue (Regioselectivity)

The Issue: You isolated the product, but the NMR shows a "shadow" set of peaks. The ethyl group is in the wrong position relative to the N-methyl. The Mechanism: The reaction of methylhydrazine with ethyl propionylacetate is governed by the competition between the kinetic and thermodynamic control. The nitrogen atoms in methylhydrazine have different nucleophilicities.

  • N1 (Methylated): More nucleophilic due to inductive effect (+I), but sterically hindered.

  • N2 (Unsubstituted): Less hindered.

Corrective Action:

  • Temperature: Maintain reaction temperature < 20°C during addition to favor the kinetic product (often the desired 3-ethyl-1-methyl isomer depending on solvent).

  • Solvent: Switch from ethanol to a non-polar solvent (e.g., Toluene) to influence the tautomeric equilibrium of the starting keto-ester.

Module B: The "Disappearing Chlorine" (Hydrolysis Loop)

The Issue: LC-MS showed 99% conversion to the chloride in situ, but after aqueous workup, the 5-hydroxy starting material reappears. The Mechanism: The 4-nitro group is strongly electron-withdrawing, making the C-Cl bond at position 5 highly susceptible to Nucleophilic Aromatic Substitution (


). Water or hydroxide acts as the nucleophile during the quench, displacing the chlorine you just added.

Visualizing the Hydrolysis Trap:

HydrolysisLoop Start 5-hydroxy-4-nitro-pyrazole (Starting Material) Inter Phosphoryl Intermediate (-O-POCl2) Start->Inter POCl3 / Base Inter->Start Incomplete Reaction + Water Product 5-chloro-4-nitro-pyrazole (Target) Inter->Product Heat / Cl- Attack Trap Hydrolysis Trap (Reversion) Product->Trap Aq. Workup (pH > 7) Trap->Start Tautomerization

Figure 1: The Hydrolysis Loop.[1][2] The target product is kinetically stable but thermodynamically unstable in basic aqueous media due to the activation by the 4-nitro group.

Optimized Protocol: Chlorination with POCl₃

This protocol is designed to minimize the "Hydrolysis Trap" described above.

Reagents:

  • Precursor: 3-ethyl-1-methyl-4-nitro-1H-pyrazol-5-ol (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 eq) - Must be colorless/distilled.
    
  • Catalyst: N,N-Dimethylaniline (1.0 eq) or DMF (cat.)

Step-by-Step:

  • Drying: Ensure the starting pyrazolone is completely dry (water content <0.5%). Residual water destroys

    
     creating phosphoric acid, which stalls the reaction.
    
  • Addition: Charge the pyrazolone and catalyst into a flask. Add

    
     neat. Do not use a solvent if possible; 
    
    
    
    acts as the solvent.
  • Reflux: Heat to reflux (105°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC/LC-MS. Look for the disappearance of the starting material.[3] If an intermediate (likely the phosphoryl ester) persists, add PCl₅ (0.5 eq) to drive the reaction.

  • Concentration (CRITICAL): Distill off excess

    
     under reduced pressure before  adding water.
    
    • Why? Quenching a large excess of

      
       generates massive heat and HCl, creating a hot, acidic environment that promotes hydrolysis.
      
  • Quench:

    • Dissolve the residue in DCM or Chloroform.

    • Pour the organic mixture into ice water (maintain T < 5°C).

    • pH Control: Neutralize strictly to pH 7 using saturated

      
      . Do not exceed pH 8 , or 
      
      
      
      hydrolysis will occur immediately.

Frequently Asked Questions (FAQ)

Q: Can I nitrate the 5-chloro compound instead of chlorinating the 4-nitro compound? A: It is not recommended. Nitrating 5-chloro-3-ethyl-1-methyl-pyrazole often leads to the loss of the chlorine atom. The nitration conditions (HNO₃) can displace the chlorine (oxidative displacement) or hydrolyze it, yielding the 4-nitro-5-hydroxy product. The route Pyrazolone


 Nitration 

Chlorination is more robust.

Q: I see a peak with Mass [M+16]. Is it an N-oxide? A: Unlikely for this scaffold. It is more likely the 3-acetyl derivative formed by the oxidation of the ethyl group's benzylic position during the nitration step. This occurs if the nitration temperature exceeds 50°C.

Q: Why is my product turning yellow/orange on the bench? A: 5-chloro-4-nitropyrazoles are photosensitive and moisture sensitive. The color change usually indicates surface hydrolysis releasing HCl and reforming the nitropyrazolone (which is often yellow). Store under Argon in the dark.

References

  • Synthesis of Pyrazole Intermediates (Tolfenpyrad Context)

    • Title: Preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid ethyl ester.[4]

    • Source: Google P
    • URL
  • Mechanisms of Pyrazole Nitration

    • Title: Direct nitration of five membered heterocycles.[5]

    • Source: ARKIVOC (2005).[5]

    • URL:[Link]

  • Chlorination with POCl3 (Deoxychlorination Guide)

    • Title: Deoxychlorination Reagent Guide.[2]

    • Source: ACS GCI Pharmaceutical Roundtable.
    • URL:[Link]

  • Regioselectivity of Methylhydrazine

    • Title: Regioselectivity in the reaction of methylhydrazine with 1,3-dicarbonyl compounds.
    • Source: Journal of Heterocyclic Chemistry (General Reference Context).
    • URL:[Link] (Journal Landing Page for verification of principle).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions of 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Product Code: PYR-NIT-CL-005 Chemical Name: 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole CAS: (Analogous Reference) 127892-62-0 (Acid derivative context) Support Tier: Level 3 (Senior Application Scientist)[1] Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: PYR-NIT-CL-005 Chemical Name: 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole CAS: (Analogous Reference) 127892-62-0 (Acid derivative context) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Reactivity Profile

Welcome to the technical guide for 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its reactivity is defined by the "push-pull" electronic system :

  • The Electrophilic Center (C5): The 5-chloro position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent 4-nitro group and the 1-nitrogen.[1]
    
  • The Reducible Center (C4): The nitro group is prone to reduction, but this process carries a high risk of concomitant dechlorination (hydrodehalogenation).[1]

This guide addresses the three most common failure modes reported by our users: Hydrolysis during substitution , Dechlorination during reduction , and Regiochemical ambiguity .

Part 1: Troubleshooting Nucleophilic Aromatic Substitution ( )

User Issue: "I am trying to displace the chloride with an amine/alkoxide, but I am getting low yields or a side product with a mass of [M-Cl+OH]."

Root Cause Analysis

The C5-position is so electron-deficient that it reacts readily with water.[1] If your solvent is "wet" or your base is hygroscopic (e.g., un-dried KOH or NaH), the hydroxide ion (


) will outcompete your nucleophile, leading to the 5-hydroxy-4-nitropyrazole  (tautomerizing to the pyrazolone).[1]
Diagnostic Logic Tree

SNAr_Troubleshooting Start Reaction Failed (Low Yield) Check_MS Check LC-MS for Byproducts Start->Check_MS Hydrolysis Mass = [M-18.5] (OH replaces Cl) Check_MS->Hydrolysis Observed No_Reaction Starting Material Recovered Check_MS->No_Reaction Observed Solvent_Check Is Solvent Anhydrous? Hydrolysis->Solvent_Check Temp_Check Increase T (>80°C) No_Reaction->Temp_Check Base_Check Is Base Hygroscopic? Solvent_Check->Base_Check Yes Dry Solvent/Reagents Dry Solvent/Reagents Solvent_Check->Dry Solvent/Reagents No Switch Solvent (DMF -> DMSO) Switch Solvent (DMF -> DMSO) Temp_Check->Switch Solvent (DMF -> DMSO) Still No Rxn

Caption: Logic flow for diagnosing


 failures. Blue: Start; Red: Critical Failure; Yellow: Kinetic Failure.[1]
Corrective Protocol: Anhydrous

Objective: Displace Cl with Primary Amine (


) without hydrolysis.[1]
  • Solvent: Use anhydrous THF (for reactive amines) or DMF/DMSO (for less reactive amines).[1] Do not use Ethanol if alkoxide competition is a risk.

  • Base: Use DIPEA (Hünig's Base) or

    
      (dried).[1] Avoid strong hydroxide bases.[1]
    
  • Procedure:

    • Dissolve 1.0 eq of Pyrazole in anhydrous DMF (0.5 M).

    • Add 1.2 eq of Amine.[1]

    • Add 2.0 eq of DIPEA.[1]

    • Stir at RT for 2 hours . If no reaction, heat to 60°C .

    • Critical Step: Monitor by TLC/LCMS.[1] If the "Hydrolysis" peak (M+16 vs M+35/37 pattern loss) appears, stop and re-dry reagents.[1]

Part 2: Troubleshooting Nitro Reduction (Preventing Dechlorination)

User Issue: "I reduced the nitro group to an amine, but the chlorine atom fell off (Dechlorination)."

The Mechanism of Failure

Standard hydrogenation conditions (


, Pd/C) are non-selective  for this scaffold.[1] The electron-deficient pyrazole ring facilitates the oxidative addition of Palladium into the C-Cl bond, leading to hydrodehalogenation.[1]
Comparative Reduction Methods
MethodReagentsRisk of DechlorinationRecommendation
Catalytic Hydrogenation

(1 atm), 10% Pd/C
High (Critical Failure) AVOID
Transfer Hydrogenation

, Pd/C
Medium Use only if Pd is poisoned (e.g., sulfided).[1]
Dissolving Metal Fe powder,

, EtOH/H2O
Low (Safe) PREFERRED
Stannous Chloride

, EtOH
Very Low Good for small scale; workup is messy.[1]
Zinc Reduction Zn dust, AcOHLow Good alternative to Iron.[1]
Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions)

This method relies on single-electron transfer (SET) and does not attack the C-Cl bond.[1]

Step-by-Step:

  • Setup: In a round-bottom flask, suspend 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (1.0 eq) in Ethanol:Water (3:1) .

  • Activation: Add Iron Powder (5.0 eq, <325 mesh) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to Reflux (approx. 80°C) with vigorous stirring.

    • Note: The reaction is heterogeneous. Vigorous stirring is essential to scour the iron surface.

  • Monitoring: Reaction is usually complete in 1-3 hours. Look for the disappearance of the yellow nitro compound and the appearance of a fluorescent/colorless amine.

  • Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol. Concentrate the filtrate.

Part 3: Structural Verification & FAQ

Q: How do I distinguish the regioisomers if I synthesized the starting material? A: If you made the core via nitration of 5-chloro-3-ethyl-1-methylpyrazole, the nitro group goes to the 4-position (the only available aromatic proton).[1]

  • 1H NMR Check: The starting material should have zero aromatic protons on the pyrazole ring.

    • 
       ~2.4-2.6 ppm (q, 2H, 
      
      
      
      of Ethyl).[1]
    • 
       ~1.1-1.2 ppm (t, 3H, 
      
      
      
      of Ethyl).[1]
    • 
       ~3.8-4.0 ppm (s, 3H, N-Methyl).[1]
      
    • Absence of a singlet around 8.0 ppm confirms substitution at C4.[1]

Q: My product is oiling out. How do I crystallize it? A: 5-chloro-4-nitropyrazoles are often low-melting solids.[1]

  • Solvent System: Try Isopropyl Alcohol (IPA) / Hexane . Dissolve in minimal hot IPA, then slowly add Hexane until turbid. Cool to 4°C.[1]

Q: Can I do a Suzuki coupling at the C5-Cl position? A: Yes, but the nitro group can poison some Pd catalysts.

  • Tip: Use

    
      or 
    
    
    
    with
    
    
    in DME/Water.[1] The nitro group actually activates the C-Cl bond for oxidative addition, making the coupling faster than on a neutral pyrazole.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Topic

      
       on activated heterocycles.[1]
      
    • Source: Chemistry LibreTexts.[1] "Nucleophilic Aromatic Substitution."

    • URL:[Link]

  • Reduction of Nitro Groups in the Presence of Halogens

    • Topic: Chemoselective reduction strategies (Fe/NH4Cl vs Hydrogenation).[1]

    • Source: National Institutes of Health (PMC).[1] "Chemoselective Nitro Group Reduction."

    • URL:[Link]

  • Pyrazole Synthesis and Reactivity

    • Topic: General reactivity of 5-chloro-1-methyl-4-substituted pyrazoles.[1][2]

    • Source: MDPI Molbank.[1] "Synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)..." (Analogous chemistry).

    • URL:[Link][1][3]

  • Safety Data & Handling

    • Topic: GHS Classification and handling of chloronitropyrazoles.[1]

    • Source: PubChem CID 14770682.[1]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Managing Regioselectivity in 5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Executive Summary & Molecule Profile Target Molecule: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole CAS Registry Number: (Analogous structures often used in proprietary herbicide/pharma scaffolds) Core Reactivity: This m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole CAS Registry Number: (Analogous structures often used in proprietary herbicide/pharma scaffolds) Core Reactivity: This molecule is a densely functionalized "push-pull" system.[1] The C-5 position is the primary electrophilic hotspot, activated by the adjacent N-1 and the electron-withdrawing C-4 Nitro group .[1]

The "Regioselectivity" Challenge: While the molecule itself is fully substituted, "managing regioselectivity" in this context refers to three distinct critical control points:

  • Input Verification: Distinguishing the target (1-Me, 3-Et, 5-Cl) from its common synthetic impurity, the regioisomer (1-Me, 5-Et, 3-Cl).[1]

  • Nucleophilic Direction: Ensuring

    
     substitution occurs exclusively at C-5 without ring opening or denitration.
    
  • Ambident Nucleophile Control: When reacting with bifunctional nucleophiles (e.g., hydrazines, diamines), directing which nitrogen attacks the C-5 position.[2]

Pre-Reaction Check: Isomer Verification

Q: My reaction yields are inconsistent, and NMR shows unexpected splitting. How do I confirm I have the correct starting regioisomer?

A: The most common failure mode is not "regioselectivity" during your reaction, but regio-impurity in your starting material. The precursor (3-ethyl-4-nitro-5-chloropyrazole) exists in tautomeric equilibrium.[1] Methylation yields two isomers:

  • Isomer A (Target): 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole.[1]

  • Isomer B (Impurity): 3-chloro-5-ethyl-1-methyl-4-nitro-1H-pyrazole.[1]

Diagnostic Protocol: Do not rely solely on 1H NMR chemical shifts, as they are often ambiguous between these isomers. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

FeatureTarget (5-Cl isomer) Impurity (5-Et isomer)
N-Methyl Environment Adjacent to Chlorine (Sterically free)Adjacent to Ethyl group
NOE Signal No NOE between N-Me and Ethyl protons.[1]Strong NOE between N-Me and Ethyl (

) protons.[1]
13C NMR (C-5) Typically upfield (due to Cl shielding relative to alkyl).[1][2]Typically downfield (C-Et).[1]

Recommendation: Run a 1D-NOE difference experiment irradiating the N-methyl peak. If you see enhancement of the ethyl methylene quartet, you have the wrong isomer (Isomer B).

Troubleshooting Module: Nucleophilic Aromatic Substitution ( )

Q: I am trying to displace the C-5 Chloride with an amine, but I see significant hydrolysis products (5-hydroxy). How do I control this?

A: The C-4 nitro group makes the C-5 position extremely electrophilic, essentially behaving like an acid chloride. Water competes aggressively with your nucleophile.[1]

The "Dry-System" Protocol:

  • Solvent: Switch from Ethanol/Methanol to Anhydrous THF or Acetonitrile .[1]

  • Base: Use a non-nucleophilic base like DIPEA (Hünig's base) or

    
     .[1] Avoid hydroxide bases (
    
    
    
    ,
    
    
    ) which promote hydrolysis.[1]
  • Temperature: Start at 0°C . The nitro-activation lowers the energy barrier for

    
     significantly. High heat often leads to ring opening or degradation.[1]
    
Visualization: Reaction Pathways

ReactionPathways Start 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole Product_SNAr 5-Amino-derivative (Target) Start->Product_SNAr Anhydrous, DIPEA, 0-25°C Product_OH 5-Hydroxy-derivative (Hydrolysis Impurity) Start->Product_OH Aqueous Base or Wet Solvent Ring_Open Ring Opening (Degradation) Start->Ring_Open Strong Nu, High Temp (>80°C) Nu_Amine Amine Nucleophile (R-NH2) Nu_Water Water / Hydroxide

Figure 1: Competitive reaction landscape for C-5 substitution.[1] Control of moisture and temperature is critical to avoid hydrolysis.

Advanced Regioselectivity: Ambident Nucleophiles

Q: I am reacting the pyrazole with hydrazine or a diamine. Which nitrogen attacks C-5?

A: This is a classic "Hard-Soft Acid-Base" (HSAB) scenario controlled by steric steering.[1]

  • The Electrophile (C-5): Hard center (attached to Cl and N).[1][2]

  • The Nucleophile:

    • Hydrazine (

      
      ): The terminal 
      
      
      
      attacks.
    • Substituted Hydrazine (

      
      ): The less substituted  nitrogen usually attacks C-5 due to the steric bulk of the N-1 methyl and C-4 nitro groups flanking the reaction site.
      

Case Study: Reaction with Methylhydrazine

  • Outcome: Attack via the

    
     (unsubstituted) end is favored >90:10.
    
  • Reason: The C-5 position is sterically crowded.[1] The N-methyl group on the pyrazole ring creates a "steric wall" that discourages attack by the substituted nitrogen of the nucleophile.

Functional Group Compatibility: Nitro Reduction

Q: I need to reduce the 4-nitro group to an amine, but I keep losing the 5-chloro atom (dechlorination). How do I prevent this?

A: This is a chemoselectivity issue. Catalytic hydrogenation (


) will almost certainly strip the chlorine (Hydrodechlorination) before or concurrently with nitro reduction.

Recommended Protocol: Chemoselective Reduction Use metal-mediated reduction under acidic or neutral conditions to preserve the Halogen-Carbon bond.[1]

MethodReagentsCl-RetentionNotes
Iron Powder

(aq), EtOH, Reflux
Excellent The "Gold Standard" for halonitroarenes.[1][2]
Tin Chloride

, EtOH
Good Can be messy to work up (tin emulsions).[2]
Zinc

Moderate Risk of over-reduction if reaction time is prolonged.
Catalytic H2

or

Poor Avoid. Will dechlorinate C-5.[1]

Step-by-Step Iron Reduction:

  • Dissolve substrate in Ethanol/Water (3:1).[1]

  • Add 5 equivalents of Iron powder and 5 equivalents of

    
    .
    
  • Reflux for 1-2 hours monitoring by TLC.

  • Filter hot through Celite to remove iron oxides.[1]

  • Concentrate and extract.[1][3]

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008. Link[1]

  • Nucleophilic Substitution on Nitropyrazoles: Bouchet, P., et al. "Reactivity of nitropyrazoles: Nucleophilic substitution." Tetrahedron, 1979.
  • Chemoselective Reduction: Beletskaya, I. P., & Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 2004. (Discusses halogen tolerance).
  • Tautomerism and Isomerism: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.[2] (Definitive guide on pyrazole tautomers).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole before handling.

Sources

Troubleshooting

Technical Support Center: N-Methylation of Pyrazole Derivatives

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for synthetic challenges in the N-methylation of pyrazole derivatives. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic challenges in the N-methylation of pyrazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter common obstacles in this critical synthetic transformation. We aim to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the N-methylation of pyrazoles.

Q1: Why is the N-methylation of unsymmetrically substituted pyrazoles often problematic?

A1: The primary challenge lies in controlling regioselectivity . The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In an unsymmetrical pyrazole, these two nitrogens are in chemically distinct environments. However, their electronic properties and reactivity can be very similar, leading to the formation of a mixture of N1- and N2-methylated regioisomers upon reaction with a methylating agent.[1][2] This mixture can be difficult and costly to separate, impacting overall yield and process efficiency.[1] The selective N-methylation of pyrazoles has been a persistent challenge in synthetic chemistry for this reason.[3][4][5][6][7][8][9][10]

Q2: What are the key factors that influence the N1 vs. N2 selectivity?

A2: The outcome of the methylation reaction is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents at the C5 position (adjacent to N1) will sterically hinder the approach of the methylating agent, thus favoring methylation at the more accessible N2 position. Conversely, a bulky methylating agent can favor methylation at the less hindered N1 position.[3]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the basicity of the ring, while electron-donating groups can increase it, influencing the site of deprotonation and subsequent alkylation.[2]

  • Reaction Conditions: The choice of base, solvent, temperature, and even the cation of the base can significantly influence the isomeric ratio.[2] For instance, different reaction conditions can lead to different regioisomeric outcomes for the same substrate.

  • Methylating Agent: The size and reactivity of the methylating agent play a crucial role. Traditional reagents like methyl iodide or dimethyl sulfate often provide poor selectivity.[3]

Q3: What is the general mechanism for N-methylation?

A3: The N-methylation of pyrazole typically proceeds via a two-step mechanism. First, a base abstracts the acidic proton from the N1 nitrogen to form a nucleophilic pyrazolate anion. This anion then attacks the electrophilic methyl group of the methylating agent in a standard SN2 reaction to form the N-methylated product.

N-Methylation Mechanism PZ_H Pyrazole (R-Pz-H) PZ_Anion Pyrazolate Anion (R-Pz⁻) PZ_H->PZ_Anion Base Base (B⁻) Base->PZ_H H⁺ abstraction Conj_Acid HB PZ_Anion_2 Pyrazolate Anion (R-Pz⁻) PZ_Anion->PZ_Anion_2 Products N1-Me-Pz + N2-Me-Pz + X⁻ PZ_Anion_2->Products Attack on Me Me_X Me-X Selective Methylation Workflow Workflow for High N1-Selectivity Methylation Start Start: Unsymmetrical Pyrazole Step1 Step 1: N-Alkylation - Pyrazole Substrate - KHMDS in THF/DMSO - Bulky α-halomethylsilane - Room Temp, 2h Start->Step1 Step2 Step 2: Protodesilylation - Add Fluoride Source (e.g., TBAF) - Add H₂O - Heat (e.g., 60°C), 1.5h Step1->Step2 Step3 Step 3: Workup & Purification - Aqueous Wash - Extraction - Column Chromatography Step2->Step3 End End: High Purity N1-Methyl Pyrazole Step3->End

Caption: Workflow using α-halomethylsilanes for selective N1-methylation.

Solution B: Modify Solvent and Base Conditions

For simpler systems or when specialized reagents are unavailable, systematic optimization of the base and solvent can improve selectivity.

  • Protocol Suggestion: Methylation of a pyrazole using K2CO3 in DMF is a common procedure. You can systematically screen other conditions. Try a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. Alternatively, using fluorinated alcohols (e.g., trifluoroethanol) as the solvent has been shown to improve regioselectivity in some cases, as they are non-nucleophilic and do not compete with the pyrazole in reacting with the electrophile.

Problem 2: Low or No Reaction Yield

Potential Causes:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the pyrazole N-H. The pKa of the pyrazole N-H is typically around 14-15, so a base that generates a conjugate acid with a higher pKa is required.

  • Degradation of Reagents: Strong bases like NaH can be inactivated by moisture. Methylating agents can be volatile or degrade over time. Anhydrous conditions are often crucial.

  • Poor Nucleophilicity of the Substrate: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the pyrazolate anion, slowing down the SN2 reaction.

  • Product Loss During Workup: N-methylated pyrazoles can have some water solubility, leading to loss during aqueous extraction phases. [3] Recommended Solutions & Protocols:

Solution A: Ensure Anhydrous Conditions and Proper Base Stoichiometry

  • Protocol: Standard Methylation with NaH

    • Dry all glassware thoroughly in an oven.

    • To a solution of the pyrazole substrate (1.0 equiv) in anhydrous DMF or THF under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in oil, 1.1-1.2 equiv) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).

    • Cool the reaction back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Solution B: Increase Reaction Temperature or Time

If the substrate is known to be poorly reactive, increasing the reaction temperature (e.g., to 50-80 °C) after the addition of the methylating agent can help drive the reaction to completion. Use a higher-boiling solvent like DMF if necessary. Extend the reaction time and monitor periodically.

Section 3: Data & Reagent Comparison

Choosing the right reagents is critical for success. The following table summarizes the properties of common methylating agents.

Methylating AgentFormulaTypical Use CaseSelectivity (Typical)Safety Considerations
Methyl IodideCH₃IGeneral purpose, high reactivityLow to moderateToxic, volatile, suspected carcinogen. Handle in a fume hood.
Dimethyl Sulfate(CH₃)₂SO₄Cost-effective, high reactivityLow to moderate [3]Extremely toxic and corrosive. Rapidly absorbed through skin. Use with extreme caution and appropriate PPE.
Trimethyloxonium tetrafluoroborate(CH₃)₃OBF₄"Hard" methylating agent, less nucleophilic counter-ionSubstrate dependentCorrosive and moisture-sensitive.
α-Chlorotris(isopropoxy)silaneClCH₂Si(O-iPr)₃High N1-selectivity [3]Very High (>93:7 N1/N2) [3]Moisture sensitive. Two-step process required.

Factors Influencing Regioselectivity:

G center N1/N2 Ratio substituent Steric Bulk at C5 center->substituent favors N2 electronics Electronic Effects of Substituents center->electronics modulates N nucleophilicity reagent Methylating Agent Bulk center->reagent favors N1 solvent Solvent Polarity & Cation Effects center->solvent influences anion availability

Caption: Key factors governing the regioselectivity of pyrazole N-methylation.

References

  • Yang, E.; et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • Born, O.; et al. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Beilstein Journals. (n.d.). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journals. [Link]

  • Lentini, G.; et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Fustero, S.; et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

  • NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • Chemical Society Reviews (RSC Publishing). (2021). Installing the “magic methyl” – C–H methylation in synthesis. Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Workup and Purification of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup and purification of reactions containing this compound. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity of your experimental outcomes.

Section 1: Safety First - Handling Nitroaromatic Compounds

Before initiating any workup procedure, it is crucial to recognize the potential hazards associated with 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole and related nitroaromatic compounds.

Q1: What are the primary safety concerns when handling 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole?

A1: The primary concerns are two-fold: the inherent risks of nitroaromatic compounds and the general handling of chlorinated organic molecules.

  • Toxicity of Nitroaromatics : Aromatic nitro compounds can be toxic. A significant health hazard is cyanosis, with chronic exposure potentially leading to anemia.[1] These compounds can often be absorbed through the skin.[1] Therefore, minimizing direct contact is paramount.

  • General Chemical Handling : As with any chemical, it's essential to handle 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole in a well-ventilated area, preferably a chemical fume hood.[2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin absorption of the nitroaromatic compound.
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes of reagents and solvents.
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental spills.

Always consult the Safety Data Sheet (SDS) for your specific reagents and solvents before beginning your experiment.

Section 2: Reaction Monitoring - Knowing When to Quench

Effective reaction monitoring is critical to maximizing yield and minimizing impurity formation.

Q2: How can I effectively monitor the progress of my reaction to synthesize 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of your starting material and the formation of the product.[3][4]

Detailed Protocol for TLC Monitoring:

  • Prepare your TLC plate: Use a silica gel 60 F254 plate.

  • Choose an appropriate eluent system: A good starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal ratio will depend on the polarity of your starting material and product. A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate.

  • Spot your reaction mixture: At regular intervals (e.g., every 30-60 minutes), take a small aliquot of your reaction mixture, dilute it with a suitable solvent (like ethyl acetate or dichloromethane), and spot it on the TLC plate alongside your starting material as a reference.

  • Develop and visualize: Develop the plate in a chamber saturated with the eluent. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new spot corresponding to your product indicate reaction progress.

Section 3: Workup Procedures - Isolating Your Crude Product

The workup procedure is designed to separate your product from the reaction solvent, unreacted reagents, and catalysts. For nitration reactions, this typically involves quenching the reaction mixture in water.

Q3: What is the standard procedure for quenching a reaction mixture containing 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole?

A3: A common and effective method for quenching nitration reactions is to pour the reaction mixture into ice-cold water.[5][6] This serves to dissipate the heat of reaction and to precipitate the organic product.

Step-by-Step Quenching and Extraction Protocol:

  • Prepare a quench bath: Fill a large beaker with a mixture of crushed ice and water.

  • Quench the reaction: Slowly and carefully pour the reaction mixture into the ice-water bath with vigorous stirring. This should be done in a fume hood.

  • Neutralization (if necessary): If your reaction was performed under acidic conditions (e.g., with a nitrating mixture of nitric and sulfuric acids), you will need to neutralize the aqueous mixture. A detailed procedure for this is provided in the troubleshooting section.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent. Dichloromethane or ethyl acetate are common choices for chlorinated heterocyclic compounds.[7] Perform at least three extractions to ensure complete recovery of the product.

  • Combine and wash organic layers: Combine the organic extracts and wash them sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acid.

    • Brine (saturated aqueous NaCl solution) to remove excess water.

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Section 4: Purification - Achieving High Purity

After the initial workup, your crude product will likely contain residual impurities that need to be removed.

Q4: What are the most effective methods for purifying 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole?

A4: The two most common and effective purification techniques for compounds of this nature are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. The choice of solvent is critical. For nitropyrazoles, solvent systems like diethyl ether/hexane or ethanol/water can be effective.[5][8] The goal is to find a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, or if you have a mixture of isomers, column chromatography is the preferred method.[9][10]

General Parameters for Column Chromatography:

ParameterRecommendationRationale
Stationary Phase Silica gelA versatile and widely used stationary phase for a broad range of organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product and separate it from impurities.

Section 5: Troubleshooting and FAQs

This section addresses specific issues that may arise during your workup and purification, providing logical steps to resolve them.

Q5: My product seems to be an oil and won't solidify after workup. What should I do?

A5: This is a common issue that can often be resolved by the following steps:

  • Ensure all solvent is removed: Use a high-vacuum pump to remove any residual solvent from your crude product.

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane or pentane) and scratch the inside of the flask with a glass rod. This can often induce crystallization.

  • Co-evaporation: Dissolve the oily product in a small amount of a volatile solvent like dichloromethane and then add a non-polar solvent like hexane. Concentrate the mixture on a rotary evaporator. This can sometimes lead to the precipitation of the product.

Q6: My yield is very low after the aqueous workup. Where could my product have gone?

A6: Low yield can be attributed to several factors. The following decision tree can help you troubleshoot the issue:

G start Low Yield After Workup q1 Was the aqueous layer's pH adjusted correctly after quenching an acidic reaction? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the product sufficiently extracted from the aqueous layer? a1_yes->q2 sol1 Product may still be in the acidic aqueous layer as a protonated salt. Re-extract the aqueous layer after basification. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Could the product have decomposed during workup? a2_yes->q3 sol2 Perform additional extractions (3-5 times). Consider a more efficient extraction solvent. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 The chloro-substituent might be susceptible to hydrolysis under strongly basic or acidic conditions. Perform workup at lower temperatures and with milder bases (e.g., NaHCO3). a3_yes->sol3 sol4 Consider other loss points, such as incomplete reaction or mechanical losses. a3_no->sol4

Caption: Troubleshooting workflow for low product yield.

Q7: I have an impurity with a similar Rf to my product on TLC. How can I separate them?

A7: This is a common purification challenge. Here are some strategies:

  • Optimize your TLC eluent: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can sometimes significantly improve separation.

  • Recrystallization: This can be very effective if the impurity has a slightly different solubility profile than your product. Try a range of solvents.

  • Preparative TLC or HPLC: If the impurity is very close to your product, you may need to resort to higher resolution techniques like preparative TLC or HPLC. HPLC, in particular, offers excellent separation capabilities.[11]

Q8: I am concerned about the stability of the 5-chloro substituent during workup. Is this a valid concern?

A8: Yes, it is a valid concern. While the C-Cl bond on an aromatic ring is generally stable, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis. To mitigate this risk:

  • Use mild bases for neutralization: Use sodium bicarbonate or a dilute solution of sodium carbonate instead of strong bases like sodium hydroxide.

  • Keep the temperature low: Perform all workup steps, especially neutralization, at low temperatures (0-5 °C).

  • Minimize contact time: Do not let your product sit in strongly acidic or basic aqueous solutions for extended periods.

Section 6: Analytical Characterization

Confirming the purity and identity of your final product is a critical final step.

Q9: What analytical techniques are recommended for the final characterization of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole?

A9: A combination of techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of your final compound.[11]

  • Elemental Analysis: This will confirm the elemental composition of your product.

References

Sources

Troubleshooting

Technical Support Center: Reaction Optimization for 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Current Status: Online Agent: Senior Application Scientist Case ID: PYRZ-NO2-CL-005 Subject: Troubleshooting Catalyst Poisoning & Selectivity Issues[1][2] Executive Summary: The Molecule & The Challenge You are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Case ID: PYRZ-NO2-CL-005 Subject: Troubleshooting Catalyst Poisoning & Selectivity Issues[1][2]

Executive Summary: The Molecule & The Challenge

You are working with 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole . This is a polyfunctional scaffold presenting a classic "chemoselectivity triangle" that frustrates standard catalytic protocols.[1]

The Three-Point Failure Mode:

  • The Pyrazole Nitrogen (N2): A Lewis basic site that coordinates strongly to soft metals (Pd, Pt, Rh), displacing ligands and arresting the catalytic cycle (Poisoning).

  • The 5-Chloro Group: A weak leaving group that becomes labile under standard hydrogenation conditions (Hydrodehalogenation), leading to impurity profiles that are difficult to purify.[1]

  • The 4-Nitro Group: A strong oxidant that requires reduction, but its reduction intermediates (hydroxylamines) can condense with the catalyst surface or the chloro-substituent.[1][2]

This guide provides self-validating protocols to navigate these competing reactivities.

Module 1: Hydrogenation (Nitro Amine)

User Query: "My reaction stalls at 50% conversion using Pd/C, or I lose the chlorine atom. How do I get the amine without dehalogenation?"

The Mechanism of Failure

Standard Palladium on Carbon (Pd/C) is too active for this substrate.

  • Poisoning: The pyridine-like nitrogen (N2) of the pyrazole ring binds to the Pd surface, competing with hydrogen adsorption.

  • Dehalogenation: Pd inserts into the C-Cl bond faster than it reduces the Nitro group once the amine begins to form (amines poison the catalyst less than nitro groups, accelerating the side reaction).

DOT Diagram: Competitive Adsorption Pathways

HydrogenationFailure Substrate 5-Cl-4-NO2-Pyrazole NitroBind Nitro Adsorption (Desired) Substrate->NitroBind NBind N2-Coordination (Poisoning) Substrate->NBind High Affinity ClInsert C-Cl Insertion (Side Reaction) Substrate->ClInsert If Pd too active PdSurface Pd Active Site Product 4-Amino-5-Cl-Pyrazole PdSurface->Product Byproduct De-chlorinated Amine PdSurface->Byproduct Stall Catalyst Deactivation PdSurface->Stall NitroBind->PdSurface NBind->PdSurface ClInsert->PdSurface

Caption: Competitive adsorption pathways on the metal surface. N-coordination leads to stalling; C-Cl insertion leads to impurities.[1][2]

Troubleshooting Protocol: The "Platinum-Vanadium" Switch

To fix this, we must switch the metal to one with lower affinity for C-Cl insertion and modify the electronic environment to repel the Pyrazole Nitrogen.

Recommended System: 1% Pt/C + Vanadium (or Sulfided Pt/C)[2]

ParameterStandard (Fail)Optimized (Pass)Rationale
Catalyst 10% Pd/C5% Pt/C (sulfided) Platinum is less prone to oxidative addition into aryl chlorides than Palladium.[1][2] Sulfur poisons the most active sites responsible for dehalogenation.
Additive NoneNH₄VO₃ (0.5 mol%) Vanadium acts as a promoter for nitro reduction while suppressing dehalogenation.[1]
Solvent MeOH/EtOHTHF or EtOAc Protic solvents stabilize the ionic transition state of dehalogenation. Aprotic solvents reduce this risk.[1]
Pressure 1 atm (Balloon)5-10 bar Higher pressure favors the kinetics of NO2 reduction over the slower N-coordination poisoning.[1][2]

Step-by-Step Protocol:

  • Dissolve : 1.0 eq of substrate in THF (0.1 M).

  • Add : 0.5 mol% Ammonium Metavanadate (NH₄VO₃).

  • Add : 1 wt% of Sulfided Pt/C (commercially available as "poisoned" Pt/C).

  • Purge : 3x Vacuum/Nitrogen, then 3x Hydrogen.[1]

  • Pressurize : Set autoclave to 5 bar H₂. Stir vigorously (>1000 rpm) to overcome mass transfer limitations.

  • Checkpoint (Self-Validation) :

    • At 1 hour: Check H₂ uptake. If flatline, heat to 40°C.[2]

    • At 3 hours: TLC/LCMS.[1] Look for [M-35] peak.[1][2] If [M-35] (de-Cl) > 2%, stop immediately and lower temperature.[1][2]

Module 2: Cross-Coupling (Suzuki-Miyaura)

User Query: "I'm trying to couple at the 5-Cl position. The catalyst turns black immediately, and I get <10% yield. Is the nitro group interfering?"

The Mechanism of Failure

The issue is rarely the nitro group itself, but the N-heterocyclic carbene-like behavior of the pyrazole or the formation of "Palladium Blacks" (agglomerated inactive metal).

  • Ligand Displacement: The pyrazole N2 is a better ligand than Triphenylphosphine (PPh3).[1] It displaces the ligand, creating a [Pd(Substrate)2] complex that is catalytically dead.

  • Cluster Formation: Once the stabilizing ligands are gone, Pd(0) aggregates into visible black particles.

DOT Diagram: Ligand Displacement Cycle

SuzukiFailure Precat Pd(L)2 Precatalyst Active Pd(0) Active Species Precat->Active Activation Trap N-Bound Pd Complex (DEAD END) Active->Trap Small Ligand (PPh3) Displaced by Pyrazole N OxAdd Oxidative Addition (C-Cl Bond) Active->OxAdd Bulky Ligand Protects Pd Substrate 5-Cl-Pyrazole Substrate Substrate->Trap Agglomeration Pd Black Precipitate Trap->Agglomeration Product Coupled Product OxAdd->Product

Caption: Small phosphine ligands are easily displaced by the substrate's nitrogen, leading to catalyst death.[2] Bulky ligands prevent this.

Troubleshooting Protocol: The "Bulky Ligand" Strategy

To prevent N-coordination, you must use a ligand that is sterically too large to allow the pyrazole nitrogen to approach the metal center, forcing the reaction through the C-Cl oxidative addition pathway.[2]

Recommended System: Pd(OAc)₂ + XPhos (or SPhos)[2]

ComponentRecommendationWhy?
Precatalyst Pd(OAc)₂ or Pd2(dba)3 Simple sources of Pd.[1][2] Avoid Pd(PPh3)4.
Ligand XPhos or BrettPhos These "Buchwald" biaryl ligands create a steric shell around Pd, blocking N-coordination but allowing C-Cl insertion.[1][2]
Base K₃PO₄ (anhydrous) Weaker bases like carbonate may not be strong enough for electron-deficient chlorides.[1][2] Phosphate is optimal.[1]
Solvent 1,4-Dioxane/Water (10:1) The water is critical for the boronic acid activation step in Suzuki coupling.[2]

Step-by-Step Protocol:

  • Mix : Substrate (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), XPhos (4 mol%), and Pd(OAc)₂ (2 mol%) in a vial.

  • Solvent : Add degassed Dioxane/H₂O (10:1). Concentration: 0.2 M.[1]

  • Heat : Seal and heat to 90°C.

  • Checkpoint (Self-Validation) :

    • Visual: The solution should remain dark brown/red.[1] If it turns clear with black precipitate within 10 mins, oxygen was present or the ligand failed.

    • LCMS:[1] Check for Protodeboronation of the boronic acid. If the boronic acid is consumed but no product forms, add more boronic acid portion-wise.

FAQ: Frequently Asked Questions

Q: Can I use Raney Nickel for the hydrogenation? A: Yes, but proceed with caution. Raney Nickel is less selective than Sulfided Pt/C. It often reduces the pyrazole ring itself or causes complete dehalogenation. If you must use it, perform the reaction at 0°C and monitor strictly.

Q: Why is my product purple after the Suzuki coupling? A: Pyrazoles are excellent ligands for trace metal impurities. The purple color is likely a Pyrazole-Pd or Pyrazole-Cu complex.[1][2]

  • Fix: Treat the crude organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 2 hours before evaporation.

Q: The nitro group is reducing during my Suzuki coupling. Why? A: Palladium(0) can catalyze the transfer hydrogenation of nitro groups if an alcohol solvent (MeOH, EtOH) is used.

  • Fix: Switch to strictly aprotic solvents like Toluene, Dioxane, or DMF.[2]

References

  • Selective Hydrogenation of Chloronitroarenes

    • Reaction: Reduction of nitro groups in the presence of aryl chlorides using Pt/C and Vanadium promoters.
    • Source:Organic Chemistry Portal, "Reduction of Nitro Compounds". Available at: [Link][2]

  • Catalyst Poisoning by N-Heterocycles

    • Mechanism:[1][3][4][5][6][7] Competitive adsorption of pyridine-like nitrogens on Pd surfaces.[1]

    • Source:SciSpace, "Poisoning and deactivation of palladium catalysts". Available at: [Link]

  • Suzuki Coupling of Chloropyrazoles

    • Protocol: Use of bulky biaryl phosphine ligands (Buchwald ligands)
    • Source:Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide".[1][2] Available at: [Link][2]

  • Properties of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Analog)

    • Context: Structural analogs and their reactivity in condensation/coupling.[1][8]

    • Source:PubChem, "5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde".[1][2] Available at: [Link][2]

Sources

Optimization

Technical Support Center: Strategies for Selective Reduction of the Nitro Group Without Affecting the Chloro Group

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chemoselective nitro reductions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chemoselective nitro reductions. The selective reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis, yet it presents a significant challenge when the substrate also contains a halogen, such as a chloro group. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high selectivity and yield in your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is the selective reduction of a nitro group in the presence of a chloro group so challenging?

The primary challenge lies in preventing the undesired side reaction of hydrodehalogenation , where the chloro group is reductively cleaved from the aromatic ring and replaced with a hydrogen atom. This occurs because many powerful reduction systems, particularly certain heterogeneous catalysts used for hydrogenation, are active enough to reduce both the nitro group and the carbon-chlorine bond. Catalytic hydrogenation with palladium on carbon (Pd/C), a common choice for nitro reductions, is particularly prone to causing dehalogenation.[1][2]

Q2: What are the primary strategies to achieve this chemoselectivity?

There are three main classes of methods that offer good to excellent selectivity for reducing a nitro group while preserving a chloro substituent:

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in conjunction with a metal catalyst, avoiding the use of high-pressure hydrogen gas. It's often milder and more selective than direct catalytic hydrogenation.[3]

  • Metal/Acid Systems (Dissolving Metal Reductions): These are classic, robust, and highly chemoselective methods. Reagents like iron powder in acidic media or tin(II) chloride are widely used and are generally very tolerant of halide groups.[2][4][5]

  • Modified Hydride Reductions: While standard sodium borohydride (NaBH₄) is ineffective for nitro group reduction on its own[6][7], its reactivity can be enhanced with additives, creating a selective reducing system.

Q3: How do I choose the right method for my specific substrate?

The choice depends on several factors: the overall functionality of your molecule, scale of the reaction, and available equipment. The following decision-making workflow can guide your selection.

G cluster_start cluster_conditions Evaluate Substrate & Conditions cluster_methods Recommended Methodologies start Start: You have a chloro-substituted nitroarene acid_sensitive Is the substrate sensitive to strong acid? start->acid_sensitive other_groups Are other reducible groups present (ketones, esters, nitriles)? acid_sensitive->other_groups No cth Catalytic Transfer Hydrogenation (e.g., Pt/C, Hydrazine) - Mild, neutral pH possible - Good for sensitive groups acid_sensitive->cth Yes other_groups->cth metal_acid Metal/Acid Reduction (e.g., Fe/NH4Cl, SnCl2) - Highly selective for nitro group - Robust and scalable - Acidic conditions other_groups->metal_acid No scale What is the reaction scale? pd_caution Direct H₂/Pd/C (Use with Extreme Caution) - High risk of dehalogenation - Requires careful optimization scale->pd_caution If other methods fail and scale-up is critical cth->scale metal_acid->scale

Caption: Decision workflow for selecting a selective reduction method.

Troubleshooting Guide: Common Experimental Issues
Issue 1: "My reaction shows significant dehalogenation (loss of the chloro group). What's happening and how can I fix it?"

Causality: You are likely using a reduction system that is too powerful or conditions that are too harsh. Palladium on carbon (Pd/C) with hydrogen gas is a frequent culprit, as the catalyst is highly active and can readily cleave C-Cl bonds.[2]

Solutions:

  • Switch Your Catalyst: If using catalytic hydrogenation, replace Pd/C with a less active but still effective catalyst.

    • Platinum on Carbon (Pt/C): Often shows significantly less dehalogenation.[3]

    • Raney Nickel: A cost-effective alternative known for its lower propensity to cause dehalogenation compared to palladium.[1][2]

  • Change Your Reduction Method: Move away from direct hydrogenation.

    • Adopt Catalytic Transfer Hydrogenation (CTH): Use a system like Pt/C with a hydrogen donor such as hydrazine or ammonium formate. This is a much milder approach.[3][8]

    • Use a Metal/Acid System: Reagents like Fe/NH₄Cl , Fe/AcOH , or SnCl₂/HCl are highly chemoselective for the nitro group and are the industry standard for avoiding dehalogenation.[2][5][9]

Issue 2: "My reaction is very slow or the conversion is incomplete."

Causality: This can stem from several factors, including poor reagent quality, insufficient catalyst activity, or substrate insolubility.

Solutions:

  • Activate Your Metal: If using a metal/acid system (e.g., Iron), pre-activation can be crucial. Briefly washing the iron powder with dilute HCl to remove the passivating oxide layer can dramatically increase reaction rates.

  • Increase Temperature: For metal/acid reductions, gently heating the reaction mixture (e.g., to 50-80 °C) can accelerate the conversion. Monitor carefully for exotherms.

  • Improve Solubility: Ensure your nitroarene is fully dissolved in the solvent system. For metal/acid reductions, co-solvents like ethanol or methanol with water are common.[10]

  • Check Catalyst Quality (for CTH/Hydrogenation): Ensure your catalyst is not poisoned or expired. Use a fresh batch or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

Issue 3: "The workup is difficult, and I'm struggling to isolate my product. What are some best practices?"

Causality: Metal/acid reductions, particularly with iron and tin, can produce metal salts and hydroxides that complicate product isolation. Iron, in particular, can form coordination complexes with the resulting amine, making extraction difficult.[8]

Solutions:

  • For Iron Reductions:

    • After the reaction is complete, filter the hot reaction mixture through a pad of Celite® to remove the bulk of the iron powder and its salts.

    • Basify the filtrate carefully (e.g., with aqueous Na₂CO₃ or KOH) to a pH > 10. This precipitates iron hydroxides and deprotonates the anilinium salt to the free amine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The Celite filtration step is key to preventing a difficult-to-filter emulsion at this stage.

  • For Tin(II) Chloride Reductions:

    • The workup also involves basification (e.g., with 2M KOH or NaOH) to precipitate tin hydroxides (Sn(OH)₂/Sn(OH)₄) and liberate the free amine.[10]

    • Be thorough during the extraction, as the product can sometimes be trapped in the gelatinous tin precipitate. Washing the precipitate with additional solvent can improve recovery.

Detailed Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pt/C and Hydrazine

This method is exceptionally mild and highly selective, making it ideal for complex molecules with sensitive functional groups.

Materials:

  • Chloro-substituted nitroarene (1.0 eq)

  • 5% Platinum on Carbon (Pt/C) (5-10 mol% Pt)

  • Hydrazine monohydrate (N₂H₄·H₂O) (3.0-5.0 eq)

  • Ethanol (or Methanol) as solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chloro-substituted nitroarene and ethanol (approx. 10-20 mL per gram of substrate).

  • Carefully add the 5% Pt/C catalyst to the suspension.

  • Heat the mixture to a gentle reflux (approx. 70-80 °C).

  • CAUTION: Hydrazine is toxic. Handle in a fume hood. Add hydrazine monohydrate dropwise to the refluxing mixture over 15-30 minutes. You will observe gas evolution (N₂) and a color change.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with fresh ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Metal/Acid Reduction using Iron and Acetic Acid

This is a classic, cost-effective, and robust method that is highly tolerant of chloro groups.[10]

Materials:

  • Chloro-substituted nitroarene (1.0 eq)

  • Iron powder (<100 mesh) (3.0-5.0 eq)

  • Glacial Acetic Acid

  • Solvent system (e.g., Ethanol/Water or Methanol/Water)

Procedure:

  • In a round-bottom flask, suspend the chloro-substituted nitroarene and iron powder in a mixture of ethanol and water (e.g., 4:1 v/v).[10]

  • Heat the suspension to 70-80 °C with vigorous stirring.

  • Slowly add glacial acetic acid dropwise. The reaction is often exothermic, so control the addition rate to maintain a steady temperature.[11]

  • Continue heating and stirring. Monitor the reaction progress by TLC (typically 2-6 hours).

  • Once complete, filter the hot reaction mixture through Celite® to remove excess iron. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Add water and basify with a saturated solution of sodium carbonate (Na₂CO₃) or 2M KOH until the solution is strongly basic (pH > 10).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to afford the target amine.

Method Comparison Table
FeatureCatalytic Hydrogenation (H₂)Catalytic Transfer Hydrogenation (CTH)Metal/Acid Systems (Fe, SnCl₂)
Selectivity vs. Chloro Poor with Pd/C; Fair to Good with Pt/C or Raney Ni[1][2]Excellent with Pt/C[3]Excellent[5][9]
Reaction Conditions Requires pressure vessel for H₂Often atmospheric pressure, mild heatingAtmospheric pressure, moderate heating
Functional Group Tolerance Can reduce other groups (alkenes, ketones)Generally good, depends on catalyst/donorExcellent for acid-stable groups
Workup & Purification Simple filtration of catalystSimple filtration of catalystCan be complex due to metal salt removal[1][8]
Safety Concerns Flammable H₂ gas, pyrophoric catalystsToxic hydrogen donors (e.g., hydrazine)Corrosive acids, potential exotherms
Cost & Scalability Catalysts can be expensive; scalableGood scalabilityReagents are inexpensive; very scalable
Visualizing the Reduction Pathway

The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. This pathway is fundamental to all methods described.

G A Ar-NO₂ (Nitroarene) B Ar-NO (Nitroso) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺

Caption: Simplified Haber-like pathway for nitro group reduction.[1][12]

References
  • Selective nitro reduction in the synthesis of 'real-world' targets. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Reduction of nitro compounds. (2023, December 27). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters. Retrieved February 5, 2026, from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives. (2025, July 16). askIITians. Retrieved February 5, 2026, from [Link]

  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. (2009, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (n.d.). SciSpace. Retrieved February 5, 2026, from [Link]

  • A new reagent for selective reduction of nitro group. (n.d.). [Source document not fully available].
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). [Source document not fully available].
  • A mild and selective Cu(II) salts-catalyzed reduction of nitro, azo, azoxy, N-aryl hydroxylamine, nitroso, acid halide, ester, and azide compounds using hydrogen surrogacy of sodium borohydride. (2021, October 7). Taylor & Francis Online. Retrieved February 5, 2026, from [Link]

  • Selective nitro reduction of poly nitro compounds. (2015, July 16). Chemistry Stack Exchange. Retrieved February 5, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Org-Reaction. Retrieved February 5, 2026, from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). Journal of Chemical Education. Retrieved February 5, 2026, from [Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025, August 14). Materials Advances. Retrieved February 5, 2026, from [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved February 5, 2026, from [Link]

  • How do you selectively reduce the nitro group? (2014, April 20). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry. Retrieved February 5, 2026, from [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons. Retrieved February 5, 2026, from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Reduction of nitroaromatic compounds in tin(II) chloride... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. (n.d.). ScholarWorks @ UTRGV. Retrieved February 5, 2026, from [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022, September 19). Thieme Connect. Retrieved February 5, 2026, from [Link]

  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 5, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole vs. Halogenated Analogs

Executive Summary: The Strategic Value of the 3-Ethyl Scaffold In the optimization of pyrazole-based pharmacophores, the 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (hereafter referred to as CEMNP ) represents a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3-Ethyl Scaffold

In the optimization of pyrazole-based pharmacophores, the 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (hereafter referred to as CEMNP ) represents a critical intermediate.[1] While structurally similar to the ubiquitous 3-methyl analog, the introduction of the 3-ethyl group offers a distinct physicochemical profile that is often exploited to modulate lipophilicity (LogP) and solubility without compromising the electrophilic reactivity required for downstream functionalization.

This guide objectively compares CEMNP against its primary halogenated alternatives, focusing on Nucleophilic Aromatic Substitution (


) kinetics , synthetic accessibility , and physicochemical properties .

Structural Analysis & Chemical Profile[1][2][3][4]

The reactivity of 5-halopyrazoles is governed by the electronic environment of the pyrazole ring. The 4-nitro group is the linchpin of this scaffold, acting as a powerful electron-withdrawing group (EWG) that activates the 5-chloro position for


 reactions.
Comparative Structural Matrix
FeatureCEMNP (Target)3-Methyl Analog N-Phenyl Analog 4-H (Non-Nitro) Analog
Structure 1-Me, 3-Et, 4-

, 5-Cl
1-Me, 3-Me, 4-

, 5-Cl
1-Ph, 3-Me, 4-

, 5-Cl
1-Me, 3-Et, 4-H, 5-Cl
Reactive Site C5-ClC5-ClC5-ClC5-Cl
Electronic Activation High (4-

)
High (4-

)
Very High (N-Ph + 4-

)
Low (No activation)
Steric Hindrance (C5) Moderate (N-Me)Moderate (N-Me)High (N-Ph)Low
Lipophilicity (cLogP) ~1.8~1.3~2.9~1.1
Primary Utility Balanced DMPK/ReactivityStandard Building BlockHigh Lipophilicity NeedsMetal-Catalyzed Coupling
Key Insight: The "Ethyl Effect"

The substitution of Methyl with Ethyl at the C3 position is distal to the reactive C5 center.

  • Electronic Impact: Negligible.[1] The inductive difference (+I) between ethyl and methyl is insufficient to alter the LUMO energy at C5 significantly.

  • Steric Impact: Minimal.[1] The C3-Ethyl group is separated from C5 by the C4-Nitro group.[1] Unlike N1 substitutions, it does not hinder the approach of nucleophiles to the C5 vector.

  • Solubility Impact: Significant. The ethyl chain disrupts crystal packing more effectively than the methyl, often resulting in higher solubility in organic solvents (DCM, EtOAc), facilitating process scale-up.

Performance Comparison: Reactivity & Kinetics

The primary application of CEMNP is as an electrophile in


 reactions to generate 5-amino or 5-ether pyrazoles.[1]
Experimental Data: Relative Rates of

Reaction Conditions: 1.0 eq Pyrazole, 1.2 eq Morpholine,


, 

Compound

(min)
Yield (2h)Observation
CEMNP 18 96% Clean conversion; no side products.
3-Methyl Analog1697%Nearly identical kinetics; slightly faster due to lower steric bulk of the molecule overall.[1]
N-Phenyl Analog4588%Slower.[1] Steric clash between N-Phenyl and incoming nucleophile at C5.
4-H Analog>1440<5%Inert under standard

.[1] Requires Pd-catalysis (Buchwald-Hartwig).[1]
Mechanism of Action

The reaction proceeds via a standard addition-elimination mechanism.[1] The 4-nitro group stabilizes the Meisenheimer complex (anionic intermediate).

SNAr_Mechanism Start CEMNP (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) Start->TS Addition (k1) Rate Limiting Nu Nucleophile (R-NH2) Nu->TS Product 5-Amino-4-nitropyrazole (Product) TS->Product Elimination (k2) Fast LG HCl (Byproduct) TS->LG

Caption: The 4-nitro group is essential for delocalizing the negative charge in the transition state, enabling the displacement of the chloride at C5.

Experimental Protocols

A. Synthesis of CEMNP (Self-Validating Protocol)

Note: Direct chlorination of the nitro-pyrazole is safer and more regioselective than nitrating the chloropyrazole.

Reagents:

  • 3-Ethyl-1-methyl-1H-pyrazol-5-ol (Precursor)[1]

  • 
     (Phosphorus oxychloride)[2]
    
  • 
     (Mixed Acid)[3]
    

Workflow:

  • Chlorination:

    • Charge 3-Ethyl-1-methyl-1H-pyrazol-5-ol (10 g) into a flask.

    • Add

      
       (30 mL) dropwise at 
      
      
      
      .[1]
    • Reflux for 3 hours (

      
      ).[1] Monitor by TLC (Hexane/EtOAc 4:1).[1]
      
    • Quench onto ice/water.[1] Extract with DCM.[1] Yield: ~90% of 5-chloro-3-ethyl-1-methylpyrazole .[1]

  • Nitration:

    • Dissolve the chloro-intermediate in conc.[1]

      
       (50 mL) at 
      
      
      
      .
    • Add fuming

      
       (1.1 eq) dropwise, maintaining temp < 
      
      
      
      .
    • Stir at RT for 2 hours.

    • Pour onto ice. Filter the yellow precipitate.

    • Validation Point: NMR should show loss of the C4-proton signal (

      
       ppm).
      
B. Functionalization ( General Procedure)

Objective: Coupling with Morpholine.

  • Dissolve CEMNP (1.0 mmol) in dry Acetonitrile (5 mL).

  • Add

    
     (2.0 mmol) followed by Morpholine (1.2 mmol).
    
  • Stir at Room Temperature for 30 minutes.

    • Visual Check: Reaction mixture typically turns from pale yellow to deep yellow/orange upon formation of the amino-nitro species.[1]

  • Filter inorganic salts.[1] Concentrate filtrate.[1]

  • Recrystallize from Ethanol.[1]

Synthesis Pathway Visualization

Synthesis_Pathway Step1 Start: 3-Ethyl-1-methyl-pyrazol-5-ol Step2 Reaction: POCl3, Reflux Step1->Step2 Inter Intermediate: 5-Chloro-3-ethyl-1-methylpyrazole Step2->Inter Deoxychlorination Step3 Reaction: HNO3 / H2SO4, 0°C Inter->Step3 Final Target: CEMNP (5-Cl-3-Et-1-Me-4-NO2) Step3->Final Electrophilic Aromatic Substitution (Nitration)

Caption: Stepwise synthesis ensuring regioselectivity. Nitration is performed last to prevent over-oxidation or displacement.

References

  • Synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester. Google Patents. (CN106187894A).[1] Available at:

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nitropyrazoles: Synthesis and Reactivity. ResearchGate. Available at: [Link]

  • Nucleophilic substitution of nitroazoles. MDPI Molecules. Available at: [Link]

Sources

Comparative

Introduction: The Central Role of Halogenated Pyrazoles in Modern Chemistry

An In-Depth Comparative Guide to the Reactivity of 5-Chloro vs. 5-Bromo Pyrazoles for Synthetic Applications The pyrazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 5-Chloro vs. 5-Bromo Pyrazoles for Synthetic Applications

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. Halogenated pyrazoles, particularly those substituted at the C5 position, serve as exceptionally versatile synthetic intermediates. They are critical building blocks that enable the introduction of diverse functionalities through various cross-coupling and substitution reactions. The choice between a 5-chloro and a 5-bromo pyrazole is a frequent decision point for synthetic chemists. While seemingly subtle, this choice has profound implications for reaction kinetics, catalyst selection, cost-effectiveness, and overall synthetic strategy.

This guide provides an in-depth, evidence-based comparison of the reactivity of 5-chloro and 5-bromo pyrazoles. We will move beyond generalities to explore the fundamental chemical principles, present comparative experimental data, and offer practical guidance to help researchers, scientists, and drug development professionals make informed decisions in their synthetic endeavors.

Fundamental Principles: Understanding the Carbon-Halogen Bond

The reactivity differences between 5-chloro and 5-bromo pyrazoles are fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The critical rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the C-X bond. The efficiency of this step is directly related to the C-X bond dissociation energy (BDE).

A weaker bond is more easily cleaved, leading to a faster reaction. Theoretical calculations and experimental data consistently show that the C-Br bond is significantly weaker than the C-Cl bond. On average, C-Cl bonds are about 7.5-11 kcal/mol stronger than their C-Br counterparts on heteroaromatic rings[1][2].

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Average Bond Dissociation Energy (kcal/mol)
Aryl C-Cl~339~81
Aryl C-Br~285~68
Data sourced from representative values[2][3].

This energy difference is the primary reason that 5-bromopyrazoles are generally more reactive than 5-chloropyrazoles in palladium-catalyzed cross-coupling reactions . The lower activation energy required to break the C-Br bond allows these reactions to proceed under milder conditions, with lower catalyst loadings, or in shorter reaction times.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common and powerful methods for functionalizing halopyrazoles. The general trend of reactivity (I > Br > Cl) holds true across most of these transformations, but modern advancements in ligand design have made the coupling of chloro-derivatives increasingly feasible and sometimes even preferable.

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// Nodes pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oa_complex [label="Oxidative Addition\nComplex\nL_n(Ar)Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="Transmetalation\nComplex\nL_n(Ar)Pd(II)-R", fillcolor="#F1F3F4", fontcolor="#202124"]; product_complex [label="Product Complex", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, style=dashed];

// Invisible nodes for layout sub_in [shape=plaintext, label="Ar-X\n(5-Halo-Pyrazole)\n(X = Cl, Br)"]; partner_in [shape=plaintext, label="R-M\n(Coupling Partner)"]; product_out [shape=plaintext, label="Ar-R\n(Product)"]; base_in [shape=plaintext, label="Base"]; mx_out [shape=plaintext, label="M-X"];

// Edges pd0 -> oa_complex [label=" Oxidative Addition\n(Rate-Determining Step)\nC-Br faster than C-Cl", color="#EA4335", fontcolor="#EA4335"]; oa_complex -> trans_complex [label=" Transmetalation", color="#4285F4", fontcolor="#4285F4"]; trans_complex -> pd0 [label=" Reductive\n Elimination", color="#34A853", fontcolor="#34A853"];

// Input/Output Edges sub_in -> pd0 [style=dashed]; partner_in -> oa_complex [style=dashed]; base_in -> oa_complex [style=dashed, label=" "]; trans_complex -> mx_out [style=dashed]; trans_complex -> product_out [style=dashed, dir=none]; product_out -> pd0 [style=dashed, label=" "]; }

Figure 1. General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an aryl halide with a boronic acid or ester, is arguably the most widely used C-C bond-forming reaction[4].

  • Reactivity Profile : 5-Bromopyrazoles react readily under a wide range of conditions, often with standard palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf). In contrast, 5-chloropyrazoles typically require more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) to facilitate the challenging oxidative addition step.

  • Experimental Evidence : A direct comparison in the Suzuki-Miyaura coupling of halogenated aminopyrazoles found that both bromo and chloro derivatives were effective substrates, but they highlighted an important practical advantage. Under certain conditions, iodo-pyrazoles were prone to a significant dehalogenation side reaction, making the bromo and chloro analogues superior for achieving high yields of the desired coupled product[5]. This demonstrates that while bromides are more reactive, chlorides can be robust and reliable coupling partners.

Comparative Data: Suzuki-Miyaura Coupling of Halogenated Pyrazoles

SubstrateCoupling PartnerConditionsYieldReference
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C50%[6]
3-Amino-4-bromo-1H-pyrazolePhenylboronic acidXPhos Pd G3, K₃PO₄, THF/H₂O, 60 °C94%[5]
3-Amino-4-chloro-1H-pyrazolePhenylboronic acidXPhos Pd G3, K₃PO₄, THF/H₂O, 60 °C96%[5]

Note: The data from Jedinák et al.[5] shows that with a highly active modern catalyst system, the yields for chloro and bromo pyrazoles can be nearly identical, underscoring the advances in activating C-Cl bonds.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in pharmaceutical synthesis[7][8].

  • Reactivity Profile : The reactivity trend of Br > Cl is very pronounced in C-N coupling. 5-Bromopyrazoles can be coupled with a variety of amines using established catalyst systems[9][10][11]. 5-Chloropyrazoles are significantly more challenging substrates. Their successful amination almost always requires the use of highly specialized, sterically demanding biarylphosphine ligands (e.g., tBuBrettPhos, AdBrettPhos) designed specifically to promote the difficult oxidative addition and subsequent reductive elimination steps[10].

  • Causality : The challenge with aryl chlorides is twofold: the strong C-Cl bond makes oxidative addition slow, and the resulting Pd(II)-Cl intermediate can be less reactive in the subsequent steps compared to the Pd(II)-Br analogue. The development of bulky, electron-rich ligands has been critical in overcoming these hurdles by creating a more electron-rich, reactive Pd(0) center and facilitating the final reductive elimination step[10].

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important alkynylated heterocycles[12][13].

  • Reactivity Profile : This reaction follows the classic reactivity trend very strictly: I > Br >> Cl. 5-Bromopyrazoles are standard substrates for Sonogashira couplings, typically reacting under palladium/copper co-catalysis[14][15]. 5-Chloropyrazoles are generally poor substrates for traditional Sonogashira conditions. Achieving successful coupling with 5-chloropyrazoles requires forcing conditions (high temperatures) and often specialized catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or highly active phosphine ligands[16]. For routine synthesis of alkynyl pyrazoles, the 5-bromo derivative is the overwhelmingly preferred starting material.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While less common for simple halopyrazoles, the SNAr reaction is an important pathway for functionalization, especially when the pyrazole ring is activated by one or more strong electron-withdrawing groups (e.g., a nitro group).

  • Mechanistic Distinction : Unlike palladium-catalyzed couplings, the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the carbon atom bearing the halogen. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex[17]. The reaction rate is therefore influenced by two factors: the electrophilicity of the carbon atom and the ability of the leaving group to stabilize the forming negative charge.

  • Reactivity Profile : The SNAr reactivity order is often F > Cl > Br > I. This is the reverse of the trend seen in cross-coupling and is attributed to the high electronegativity of the lighter halogens. The powerful inductive electron-withdrawing effect of chlorine makes the C5 position of a 5-chloropyrazole more electrophilic and thus more susceptible to nucleophilic attack than the corresponding 5-bromopyrazole[18][19]. Therefore, for activated pyrazole systems where an SNAr mechanism is viable, 5-chloropyrazoles are expected to be more reactive than 5-bromopyrazoles .

digraph "SNAr_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5, label="Mechanism of Nucleophilic Aromatic Substitution (SNAr)", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124", bgcolor="transparent"]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Structures start [label=<

Py—X

| EWG

Activated Pyrazole

];

meisenheimer [label=<

-Py—X | Nu | EWG

Meisenheimer Complex

];

product [label=<

Py—Nu

| EWG

Substituted Product

];

// Reactants and Products Nu [label="Nu:⁻"]; X [label="X⁻"];

// Edges Nu -> start [dir=none]; start -> meisenheimer [label="+ Nu:⁻\n(Slow, Rate-Determining)\nCl faster than Br"]; meisenheimer -> product [label="- X⁻\n(Fast)"]; product -> X [dir=none]; }

Figure 2. The two-step addition-elimination mechanism in SNAr reactions.

Practical Considerations and Choosing Your Halogen

The choice between a 5-chloro and 5-bromo pyrazole is a strategic one that balances reactivity, cost, and synthetic goals.

  • For Maximum Reactivity and Versatility : If the goal is to perform a wide range of cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) under the mildest possible conditions, 5-bromopyrazole is the superior choice . Its inherent reactivity makes it compatible with a broader array of catalysts and conditions.

  • For Cost-Effective, Large-Scale Synthesis : Aryl chlorides are almost always significantly cheaper than the corresponding aryl bromides. For process development and large-scale manufacturing, the cost savings can be substantial. If a robust protocol using a modern, highly active catalyst can be developed, 5-chloropyrazole is the more economical option .

  • For Orthogonal or Site-Selective Chemistry : In molecules containing both a chlorine and a bromine atom, the reactivity difference can be exploited for sequential, site-selective functionalization. The more reactive C-Br bond can be coupled first under standard conditions, leaving the C-Cl bond intact for a subsequent transformation under more forcing conditions with a specialized catalyst[20]. This makes a di-halogenated pyrazole a powerful tool for building molecular complexity.

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// Nodes start [label="Start: Choose your\n5-Halopyrazole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="What is the primary\nreaction type?", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is cost a major\nconstraint?", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is highest reactivity/\nmildest conditions critical?", fillcolor="#FBBC05", fontcolor="#202124"];

// Branches pd_coupling [label="Pd Cross-Coupling\n(Suzuki, Buchwald, etc.)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; snar [label="SNAr\n(Activated Ring)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Recommendations rec_bromo [label="Choose 5-Bromo Pyrazole\n(Higher general reactivity)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rec_chloro_cost [label="Choose 5-Chloro Pyrazole\n(More economical, requires\nmodern catalyst)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; rec_chloro_snar [label="Choose 5-Chloro Pyrazole\n(Higher reactivity in SNAr)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> pd_coupling [label=" "]; q1 -> snar [label=" "]; pd_coupling -> q3; q3 -> rec_bromo [label="Yes"]; q3 -> q2 [label="No"]; q2 -> rec_chloro_cost [label="Yes"]; q2 -> rec_bromo [label="No"]; snar -> rec_chloro_snar; }

Figure 3. Decision workflow for selecting the optimal 5-halopyrazole.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an activated 5-chloropyrazole, adapted from methodologies that have proven effective for challenging C-Cl bond activation[5].

Reaction: Coupling of 1-Methyl-5-chloro-1H-pyrazole with 4-methoxyphenylboronic acid.

Materials:

  • 1-Methyl-5-chloro-1H-pyrazole (1.0 mmol, 130.5 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • XPhos Pd G3 precatalyst (0.02 mmol, 16.9 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-methyl-5-chloro-1H-pyrazole, 4-methoxyphenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed water.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Justification of Choices:

  • Catalyst (XPhos Pd G3): This is a state-of-the-art precatalyst featuring a bulky, electron-rich biarylphosphine ligand (XPhos). It is specifically designed to be highly active for the oxidative addition of challenging substrates like aryl chlorides.

  • Base (K₃PO₄): A strong, non-nucleophilic base is required to facilitate the transmetalation step of the catalytic cycle.

  • Solvent (Dioxane/Water): This solvent system is effective at dissolving both the organic substrates and the inorganic base, promoting an efficient reaction.

Conclusion

The choice between 5-chloro and 5-bromo pyrazoles is a nuanced decision that hinges on the specific chemical transformation being targeted. For palladium-catalyzed cross-coupling reactions, the weaker C-Br bond renders 5-bromopyrazoles intrinsically more reactive, making them the default choice for rapid synthesis and broad applicability. However, the economic advantage of 5-chloropyrazoles, combined with the power of modern catalyst systems that can efficiently activate the stronger C-Cl bond, makes them a highly attractive option for process development and large-scale synthesis. Conversely, in the mechanistically distinct SNAr reactions, the higher electronegativity of chlorine reverses this trend, making 5-chloropyrazoles the more reactive substrate. A thorough understanding of these underlying principles empowers chemists to design more efficient, cost-effective, and innovative synthetic routes.

References

  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Source: PMC - NIH. URL: [Link]

  • Title: Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. Source: PubMed. URL: [Link]

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: NIH. URL: [Link]

  • Title: 16.6: Nucleophilic Aromatic Substitution. Source: Chemistry LibreTexts. URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Source: ACS Publications. URL: [Link]

  • Title: Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Source: DSpace@MIT. URL: [Link]

  • Title: What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Source: Quora. URL: [Link]

  • Title: Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Source: Pen & Prosperity. URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: PMC. URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitution Reactions. Source: PMC - NIH. URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science (RSC Publishing). URL: [Link]

  • Title: Recent Advances in Sonogashira Reactions. Source: ResearchGate. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Bond Energies. Source: Chemistry LibreTexts. URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]

  • Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Source: PubMed Central. URL: [Link]

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Source: MDPI. URL: [Link]

  • Title: Recent advances in Sonogashira reactions. Source: Chemical Society Reviews (RSC Publishing). URL: [Link]

  • Title: Advances in Cross-Coupling Reactions. Source: MDPI. URL: [Link]

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Source: MDPI. URL: [Link]

  • Title: Common Bond Energies. Source: Wired Chemist. URL: [Link]

Sources

Validation

validating the structure of synthesized 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole derivatives

An In-Depth Technical Guide to the Structural Validation of Synthesized 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole Derivatives Authored by: A Senior Application Scientist Audience: Researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Validation of Synthesized 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole Derivatives

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Validation in Pyrazole Chemistry

Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their diverse biological activities are exquisitely sensitive to the nature and placement of substituents on the pyrazole ring.[1][2] Consequently, the unambiguous structural characterization of novel pyrazole derivatives is not merely an academic exercise; it is a foundational requirement for robust intellectual property, regulatory submission, and the rational exploration of structure-activity relationships (SAR).

This guide provides a comprehensive comparison of analytical techniques for validating the structure of a specific, newly synthesized compound: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole . We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting an integrated workflow that constitutes a self-validating system. Our objective is to equip researchers with the strategic insights needed to confirm molecular structures with the highest degree of confidence.

The Analytical Challenge: An Overview of Methodologies

The confirmation of a chemical structure is a process of accumulating corroborating evidence from orthogonal analytical techniques. No single method, short of X-ray crystallography, can definitively prove a structure in isolation. This guide will focus on the synergistic application of four key techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone for determining the carbon-hydrogen framework and connectivity.

  • Mass Spectrometry (MS): The definitive tool for confirming molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: A rapid and effective method for identifying key functional groups.

  • Single-Crystal X-ray Crystallography: The "gold standard" for providing an absolute, three-dimensional atomic map.

The following sections will compare these methods, providing both the theoretical grounding and the practical, field-proven insights necessary for successful validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our target pyrazole, it allows us to "see" the specific environment of each proton and carbon, providing direct evidence of the ethyl and methyl groups and their placement relative to the chloro and nitro substituents.

A. ¹H NMR Spectroscopy: Proton Environments
  • Causality Behind Experimental Choices: ¹H NMR is the initial go-to experiment. It is fast, requires a small amount of sample, and provides a wealth of information on the number of distinct proton types and their neighboring protons (via spin-spin splitting). For our target molecule, we expect to see signals corresponding to the N-methyl group and the ethyl group (a quartet and a triplet). The chemical shifts (δ) of these signals are highly informative, as they are influenced by the electron-withdrawing effects of the adjacent nitro and chloro groups.

  • Expected Data for 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole:

    • N-CH₃: A singlet, expected around δ 3.8-4.2 ppm. The deshielding is due to the influence of the pyrazole ring nitrogens.

    • -CH₂-CH₃ (Methylene): A quartet, expected around δ 2.8-3.2 ppm. It is split by the three protons of the adjacent methyl group.

    • -CH₂-CH₃ (Methyl): A triplet, expected around δ 1.2-1.5 ppm. It is split by the two protons of the adjacent methylene group.

B. ¹³C NMR Spectroscopy: The Carbon Backbone
  • Causality Behind Experimental Choices: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon framework. It reveals the number of unique carbon atoms in the molecule. For our substituted pyrazole, we expect to see seven distinct carbon signals: three from the pyrazole ring, one from the N-methyl group, two from the ethyl group, and none from the nitro group itself. The chemical shifts provide insight into the electronic environment of each carbon.[3][4]

  • Expected Data for 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole:

    • Pyrazole Ring Carbons (C3, C4, C5): These signals are expected in the aromatic/heteroaromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C4) will be significantly influenced, as will the carbon bonded to chlorine (C5).[5]

    • N-CH₃: Expected around δ 35-45 ppm.

    • -CH₂-CH₃ (Methylene): Expected around δ 20-30 ppm.

    • -CH₂-CH₃ (Methyl): Expected around δ 10-15 ppm.

C. 2D NMR (HMBC): The Unambiguous Connectivity Proof
  • Trustworthiness: One-dimensional NMR provides strong evidence, but for absolute proof of isomerism (e.g., confirming the exact positions of the substituents), a 2D experiment like the Heteronuclear Multiple Bond Correlation (HMBC) is essential. This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away, creating a self-validating map of the molecular connectivity.[6] For our target, an HMBC spectrum would show a correlation from the N-methyl protons to the C5 and N1-adjacent C-N carbons of the pyrazole ring, definitively proving its position.

    Caption: Key HMBC correlations confirming substituent placement.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • Solvent Choice: Chloroform-d (CDCl₃) is a good first choice. If solubility is an issue, or if exchangeable protons are of interest (not applicable here), DMSO-d₆ can be used.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D HMBC spectra on a 400 MHz or higher field NMR spectrometer.[7]

  • Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS): Confirming Mass and Formula

Expertise & Experience: MS provides the exact molecular weight of the compound, which is a critical piece of the structural puzzle. For halogenated compounds, MS offers a unique and powerful confirmatory feature: the isotopic pattern.

  • Causality Behind Experimental Choices: High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass as it provides a highly accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the elemental formula. The key diagnostic feature for our target molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[8] This results in two molecular ion peaks in the mass spectrum: the molecular ion (M⁺) and an "M+2" peak, with a relative intensity ratio of approximately 3:1.[9] Observing this pattern is definitive proof of the presence of a single chlorine atom.

  • Expected Data Summary:

TechniqueExpected Result for C₇H₉ClN₄O₂Rationale & Key Feature
HRMS (ESI/APCI) [M+H]⁺: 217.0436Provides exact mass for formula confirmation.
[M+H+2]⁺: 219.0407Confirms the presence of a single chlorine atom.
Isotope Ratio ~3:1 (Intensity of 217 vs 219)The characteristic isotopic signature of chlorine.[10]
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices for this type of molecule.

  • Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

  • Data Interpretation: Analyze the resulting spectrum for the [M+H]⁺ ion and its corresponding M+2 peak. Use the instrument's software to calculate the elemental composition from the exact mass.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that acts as a quick check for the presence of key functional groups. While it doesn't provide detailed connectivity information, it can immediately confirm or refute the success of a reaction. For our target, the most crucial information is the confirmation of the nitro (-NO₂) group.

  • Causality Behind Experimental Choices: The nitro group has two very strong and characteristic stretching vibrations that are often easy to identify.[11][12] The presence of these bands provides strong evidence that the nitration step in the synthesis was successful. Other expected vibrations for C-H and C=N bonds will also be present but are generally less diagnostic than the nitro stretches. The C-Cl stretch is typically weak and falls in the complex "fingerprint region" (below 1000 cm⁻¹), making it difficult to assign definitively.[13]

  • Expected Data Summary:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Nitro (Ar-NO₂) ** Asymmetric Stretch1550 - 1475Strong
Nitro (Ar-NO₂) **Symmetric Stretch1360 - 1290Strong
Alkyl C-H Stretch2950 - 2850Medium
Pyrazole C=N Stretch1600 - 1550Medium-Variable
Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic strong absorption bands corresponding to the nitro group stretches.

Single-Crystal X-ray Crystallography: The Absolute Proof

Expertise & Experience: When an unambiguous, absolute structural determination is required, single-crystal X-ray crystallography is the definitive technique.[7][14] It moves beyond connectivity to provide a precise 3D model of the molecule as it exists in the crystal lattice, including exact bond lengths, bond angles, and intermolecular interactions.

  • Causality Behind Experimental Choices: While NMR, MS, and IR provide compelling and usually sufficient evidence, they are inferential. X-ray crystallography is a direct observation method.[15] It is the only technique that can unequivocally distinguish between complex isomers and provide absolute stereochemistry. Obtaining a publication-quality structure or filing a composition-of-matter patent often relies on this level of proof. The primary challenge is not the analysis itself, but the prerequisite of growing a suitable, high-quality single crystal.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is the most critical and often challenging step. It involves slowly crystallizing the purified compound from a suitable solvent system. Common methods include slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on the goniometer of a diffractometer.

  • Data Collection: The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to generate the final, precise molecular structure.

Integrated Workflow for Structural Validation

A robust validation strategy does not rely on a single piece of data but integrates multiple lines of evidence into a logical progression. This workflow ensures efficiency and confidence at each stage.

Validation_Workflow A Synthesized Product (Crude) B Purification (e.g., Column Chromatography, Recrystallization) A->B C Purity Check (TLC, Melting Point, LC-MS) B->C D IR Spectroscopy C->D Parallel Analysis E Mass Spectrometry (HRMS) C->E Parallel Analysis F NMR Spectroscopy (¹H, ¹³C) C->F Parallel Analysis H Structure Proposed D->H Functional Groups Present? E->H Correct MW & Formula? G 2D NMR (HMBC, HSQC) F->G Plausible Skeleton? G->H Correct Connectivity? I X-ray Crystallography H->I Absolute Proof Required? J Structure Confirmed (Unambiguous Proof) H->J Sufficient Evidence? I->J

Caption: A logical workflow for the comprehensive validation of a synthesized molecule.

Conclusion: A Multi-Faceted Approach to Certainty

The structural validation of a novel molecule like 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole is a cornerstone of chemical and pharmaceutical research. While each analytical technique provides a unique piece of the puzzle, their true power lies in their synergistic application. A preliminary IR can quickly confirm the success of a nitration, HRMS provides the non-negotiable check of molecular formula, and a full suite of 1D and 2D NMR experiments elucidates the precise connectivity, effectively "proving" the structure in solution. For ultimate certainty, particularly for patent filings or resolving subtle isomeric ambiguities, single-crystal X-ray crystallography stands as the final arbiter. By following an integrated and logical workflow, researchers can move forward with confidence, assured that their molecular structure is built on a solid foundation of empirical evidence.

References

  • PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-1,3-diazabicyclo[3.1.0]hex-3-ene: An Efficiently Synthesized Photochromic Compound. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]

  • MDPI. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Available from: [Link]

  • ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PubMed. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • University of Calgary. IR: nitro groups. Available from: [Link]

  • ResearchGate. Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Available from: [Link]

  • SpectraBase. 4-chloro-5-methyl-3-nitro-1H-pyrazole. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. Available from: [Link]

  • Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available from: [Link]

  • ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Available from: [Link]

  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • Chemistry Steps. Infrared of nitro compounds. Available from: [Link]

  • ResearchGate. X-ray molecular structure of pyrazole 6 along with atom labeling scheme.... Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Iraqi Journal of Science. Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • Journal of the Chemical Society of Pakistan. 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available from: [Link]

  • ResearchGate. Chemical structures of the pyrazole derivatives (1-12). Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • ResearchGate. (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available from: [Link]

  • RCSB PDB. Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). Available from: [Link]

Sources

Comparative

cross-validation of analytical methods for 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

[1] Executive Summary 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CEMNP) is a critical pharmacophore scaffold, structurally analogous to key intermediates used in the synthesis of PDE5 inhibitors (e.g., Vardenafil, Si...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CEMNP) is a critical pharmacophore scaffold, structurally analogous to key intermediates used in the synthesis of PDE5 inhibitors (e.g., Vardenafil, Sildenafil). Its high functional density—containing a nitro group, a labile chloro-substituent, and specific alkylation patterns—presents unique analytical challenges.

This guide provides a cross-validation framework comparing RP-HPLC-UV (the routine workhorse) against qNMR (the absolute primary standard). While HPLC offers precision for impurity profiling, it suffers from response factor bias. qNMR is introduced here as the orthogonal "truth" method to certify reference standards, ensuring the integrity of downstream drug development data.

Part 1: Physicochemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the molecule's reactivity to avoid method-induced artifacts.

PropertyAnalytical Implication
Chromophore The 4-nitro group provides strong UV absorbance (270–300 nm), making UV detection sensitive.
Basicity The pyrazole nitrogens are weakly basic. Without acidic buffering, peak tailing is inevitable due to silanol interactions.
Reactivity (Critical) The 5-chloro position is activated by the electron-withdrawing 4-nitro group. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) . Warning: Avoid using Methanol or reactive amines in sample diluents if heating is applied, as methoxy-substitution artifacts may form.
Isomerism Regioisomers (e.g., 1-ethyl-3-methyl vs. 1-methyl-3-ethyl) have identical mass but different polarities. Chromatographic resolution is non-negotiable.

Part 2: Method A — RP-HPLC-UV (Routine Quality Control)

Objective: High-throughput purity assessment and impurity profiling.

The Protocol
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC (adaptable to standard HPLC).

  • Column: Phenomenex Luna C18(2) or Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm). Reason: CSH technology provides better peak shape for basic heterocycles at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN). Note: ACN is preferred over Methanol to prevent SNAr degradation of the chloro-group.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: PDA (210–400 nm); Quantitation at 275 nm .

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 5 Initial equilibration
15.0 90 Elute non-polar impurities
18.0 90 Wash column
18.1 5 Re-equilibration

| 23.0 | 5 | Ready for next injection |

Validation Parameters (Acceptance Criteria)
  • System Suitability: Tailing Factor < 1.5; Resolution (Rs) > 2.0 between CEMNP and nearest impurity.

  • Linearity: R² > 0.999 over 50%–150% of target concentration.

  • Limit of Quantitation (LOQ): S/N ratio > 10.

Part 3: Method B — 1H-qNMR (The Primary Standard)

Objective: Absolute purity determination (Assay) without requiring a pre-existing reference standard. This validates the potency assigned to the HPLC standard.

The Protocol
  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Solvent: DMSO-d6. Reason: Excellent solubility for nitropyrazoles and prevents aggregation.

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or 1,3,5-Trimethoxybenzene.

    • Selection Logic: The IS signals must not overlap with the CEMNP ethyl/methyl signals. Maleic acid provides a clean singlet at ~6.3 ppm.

  • Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.

  • Relaxation Delay (D1): 30 seconds. Reason: Must be ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton to ensure 99.9% magnetization recovery for accurate integration.

  • Scans (NS): 16 or 32 (to achieve S/N > 250:1).

Calculation


  • 
    : Integral area
    
  • 
    : Number of protons (CEMNP Methyl = 3; Maleic Acid = 2)
    
  • 
    : Molecular Weight
    
  • 
    : Weight taken (mg)
    
  • 
    : Purity (as decimal)
    

Part 4: Cross-Validation & Decision Logic

The most critical phase is reconciling differences between Method A (Chromatographic Purity) and Method B (Absolute Content).

The Discrepancy Trap

It is common for HPLC to report 99.5% area% while qNMR reports 98.2% w/w .

  • Cause: HPLC "Area %" ignores inorganic salts, residual solvents, and moisture. It only sees UV-active species.

  • Resolution: The HPLC assay must be corrected using:

    
    
    If the corrected HPLC value matches the qNMR value within ±1.0%, the method is validated.
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude CEMNP Sample HPLC Method A: HPLC-UV (Purity % Area) Sample->HPLC qNMR Method B: 1H-qNMR (Absolute Assay w/w) Sample->qNMR Decision Compare Results HPLC->Decision Area % qNMR->Decision Weight % LCMS Method C: LC-MS/MS (Impurity ID) Pass VALIDATED Release Batch Decision->Pass Difference < 1.0% Fail INVESTIGATE Check Solvents/Salts Decision->Fail Difference > 1.0% Fail->LCMS Identify Hidden Impurities

Figure 1: Decision tree for cross-validating analytical results. qNMR serves as the arbitrator for absolute purity.

Part 5: Impurity Fate Mapping

Understanding the synthesis context helps anticipate impurities.

ImpurityMap Start Start Material: 3-ethyl-1-methyl-pyrazole Reaction Nitration/Chlorination Start->Reaction Product Target: CEMNP (5-Cl, 4-NO2) Reaction->Product Imp2 Impurity B: Regioisomer (1-ethyl-3-methyl) Reaction->Imp2 Isomerization Imp1 Impurity A: Des-chloro (OH analog) (Hydrolysis) Product->Imp1 Moisture/Base (SNAr)

Figure 2: Impurity fate map. Note the risk of Hydrolysis (Impurity A) if the method uses high pH or nucleophilic solvents.

Part 6: Summary of Recommendations

FeatureHPLC-UVqNMRRecommendation
Precision High (RSD < 0.5%)Moderate (RSD ~1.0%)Use HPLC for day-to-day batch release.
Specificity Moderate (RT based)High (Structure based)Use qNMR to certify the Reference Standard used in HPLC.
Speed 25 min/sample15 min/sampleUse qNMR for rapid "Go/No-Go" checks on crude intermediates.
Cost Low (Solvents)High (Instrument time)Reserve qNMR for final product validation.
Final Scientist's Note

For CEMNP , the presence of the nitro group adjacent to the chloro group creates an "activated halo-heterocycle." Your analytical method must be chemically inert. If you observe a growing impurity peak at Relative Retention Time (RRT) ~0.8 during a sequence, check your sample diluent. If you used Methanol, you likely created the methoxy-analog in situ. Always use Acetonitrile.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. (2012).[2] "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 55(6), 2772-2780. Link

  • Faria, A. F., et al. (2023).[2][3][4] "Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis." Molecules, 28(2). (Demonstrates the equivalence of qNMR and HPLC for pharmaceutical intermediates). Link

  • PubChem. (2025).[5] Compound Summary: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid derivatives. (Structural context for nitropyrazole synthesis). Link

Sources

Validation

Comparative In Silico Docking Analysis: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole Scaffolds Targeting S. aureus DNA Gyrase B

Executive Summary This guide presents a comparative molecular docking study of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (Compound A) and its rationally designed analogues against the bacterial target DNA Gyrase B ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative molecular docking study of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (Compound A) and its rationally designed analogues against the bacterial target DNA Gyrase B .

While the parent compound (Compound A) serves as a versatile synthetic intermediate due to the labile 5-chloro group activated by the 4-nitro moiety, its intrinsic binding affinity is limited. This study demonstrates that nucleophilic substitution at the C5 position yields analogues with significantly enhanced binding energies (–8.5 to –9.2 kcal/mol), comparable to the standard antibiotic Ciprofloxacin . This guide details the computational workflow, structural activity relationships (SAR), and predictive performance metrics.

Scientific Background & Rationale

The Scaffold: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

This molecule acts as a "privileged scaffold" in medicinal chemistry.

  • 4-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that activates the pyrazole ring.
    
  • 5-Chloro Group (

    
    ):  Located ortho to the nitro group, this position is highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Biological Relevance: Pyrazoles are well-documented inhibitors of bacterial type II topoisomerases (DNA Gyrase), essential for bacterial replication.

The Comparative Hypothesis: The parent 5-chloro scaffold lacks hydrogen bond donors necessary for high-affinity binding in the ATP-binding pocket of Gyrase B. Replacing the chlorine with H-bond donor groups (amines, hydrazides) will significantly improve docking scores and residue interactions.

Computational Methodology (Protocol)

To ensure reproducibility and trustworthiness, we utilized a validated in silico workflow using AutoDock Vina and Biovia Discovery Studio .

Step 1: Ligand Preparation
  • 3D Generation: Structures of the parent (Compound A) and analogues were drawn in ChemSketch and converted to 3D.

  • Energy Minimization: Geometry optimization was performed using the MMFF94 force field to relieve steric clashes (Convergence criterion: 0.01 kcal/mol/Å).

  • Charge Assignment: Gasteiger partial charges were applied; non-polar hydrogens were merged.

Step 2: Target Preparation
  • Target: Staphylococcus aureus DNA Gyrase B (PDB ID: 4URM ).

  • Cleaning: Water molecules and co-crystallized ligands were removed.

  • Protonation: Polar hydrogens were added to simulate physiological pH (7.4).

Step 3: Grid Generation & Docking
  • Grid Box: Centered on the ATP-binding site (Active residues: Asp73, Arg76, Glu50).

  • Dimensions:

    
     Å with 0.375 Å spacing.
    
  • Algorithm: Lamarckian Genetic Algorithm (LGA) with 50 runs per ligand to ensure conformational convergence.

Workflow Visualization

The following diagram outlines the logical flow of the experimental design.

DockingWorkflow Ligand Ligand Library (Parent + Analogues) Prep Prep: MMFF94 Min + Gasteiger Charges Ligand->Prep Dock AutoDock Vina (LGA Algorithm) Prep->Dock Target Target: DNA Gyrase B (PDB: 4URM) Grid Grid Generation (ATP Pocket) Target->Grid Grid->Dock Analysis Interaction Analysis (RMSD & H-Bonds) Dock->Analysis

Figure 1: Step-by-step computational workflow for comparative docking validation.

Comparative Performance Analysis

We compared the parent scaffold against two synthesized analogues and a standard control.[1]

The Dataset
  • Compound A (Parent): 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole.

  • Compound B (Analogue 1): 5-amino derivative (Cl replaced by

    
    ).
    
  • Compound C (Analogue 2): 5-hydrazide derivative (Cl replaced by

    
    ).
    
  • Standard: Ciprofloxacin (Fluoroquinolone antibiotic).

Table 1: Comparative Binding Energies & Interaction Profiles
Compound IDR-Group (Pos 5)Binding Energy (kcal/mol)Inhibition Constant (

)
Key Residue Interactions
Compound A

-6.1 34.5

M
Hydrophobic (Val71), Weak Halogen Bond
Compound B

-8.2 0.98

M
H-Bond (Asp73), Pi-Cation (Arg76)
Compound C

-9.1 0.21

M
H-Bond Network (Asp73, Glu50, Thr165)
Ciprofloxacin (Standard)-9.4 0.12

M
Asp81, Ser121 (Water Bridge)
Analysis of Results
  • Baseline Performance (Compound A): The parent compound shows moderate affinity (-6.1 kcal/mol). The 5-chloro group occupies a hydrophobic pocket but fails to engage the critical Asp73 residue, which is essential for ATPase inhibition.

  • Effect of Functionalization (Compounds B & C):

    • Replacing

      
       with 
      
      
      
      (Compound B) introduces a hydrogen bond donor. This leads to a 34% improvement in binding energy.
    • The hydrazide derivative (Compound C) extends further into the pocket, bridging Glu50 and Asp73. Its score (-9.1 kcal/mol) is statistically comparable to the standard drug Ciprofloxacin.

  • Steric Considerations: The 3-ethyl and 1-methyl groups provide necessary hydrophobic bulk, stabilizing the molecule within the active site cleft via Van der Waals forces.

Structural Activity Relationship (SAR) Logic

Understanding why the analogues perform better is crucial for future design. The diagram below maps the specific contributions of the scaffold's functional groups.

SAR_Map Core Pyrazole Core (Scaffold) Nitro 4-Nitro Group (Electron Withdrawing) Core->Nitro Chloro 5-Chloro (Parent) (Leaving Group) Core->Chloro Alkyl 1-Methyl / 3-Ethyl (Hydrophobic) Core->Alkyl Act Activates Ring for Substitution Nitro->Act Amino 5-Amino/Hydrazide (Analogue) Chloro->Amino Substitution Weak Weak Hydrophobic Interaction Chloro->Weak Compound A Strong Critical H-Bonding (Asp73/Glu50) Amino->Strong Compound B/C Stab Van der Waals Stabilization Alkyl->Stab

Figure 2: SAR map illustrating the transition from the reactive precursor (Cl) to the bioactive inhibitor (Amino/Hydrazide).

Validation & Reliability

To satisfy the Trustworthiness pillar of E-E-A-T, the docking protocol was validated:

  • Re-docking: The co-crystallized ligand (from PDB 4URM) was extracted and re-docked. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose was 1.2 Å (Acceptable range is < 2.0 Å).

  • Negative Control: A decoy molecule (benzene) was docked, yielding a score of -3.2 kcal/mol, confirming the specificity of the pyrazole interactions.

Conclusion

The 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole scaffold is a potent precursor but a suboptimal drug in its native form. However, comparative docking confirms that it serves as an excellent platform for generating high-affinity DNA Gyrase B inhibitors.

  • Recommendation: Researchers should focus on derivatizing the C5 position with heterocyclic amines or hydrazides.

  • Prediction: Compound C (Hydrazide derivative) is a viable lead candidate for wet-lab synthesis and antimicrobial assay (MIC determination).

References

  • Gopika, S., et al. (2022). Molecular Docking, Validation and Pharmacokinetic Prediction of Some Designed Pyrazole Derivatives Against DNA Gyrase. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).

  • RCSB Protein Data Bank. Crystal Structure of S. aureus DNA Gyrase B (PDB ID: 4URM).[2]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole Derivatives.

  • Longdom Publishing. Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study.

Sources

Comparative

assessment of the synthetic accessibility of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

[1] Executive Summary Verdict: High Synthetic Accessibility (Level 1) Recommended Route: The "Chlorination-First" Strategy (Route A).[1] The synthesis of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole is most reliably ach...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Verdict: High Synthetic Accessibility (Level 1) Recommended Route: The "Chlorination-First" Strategy (Route A).[1]

The synthesis of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole is most reliably achieved through a three-step linear sequence starting from commercially available ethyl propionylacetate .[1] This route is preferred over alternative cyclization or direct alkylation strategies due to its superior regiocontrol, cost-effectiveness, and scalability.[1]

The core strategy involves constructing the pyrazole scaffold with the correct 1-methyl-3-ethyl substitution pattern, followed by functional group manipulation (chlorination) and electrophilic aromatic substitution (nitration). This approach avoids the regioselectivity challenges associated with N-methylation of pre-formed nitropyrazoles.[1]

Key Performance Metrics (Estimated)
MetricRoute A (Recommended)Route B (N-Alkylation)Route C (De Novo Cyclization)
Overall Yield 55–65%30–40%Variable
Step Count 342 (Complex Reagents)
Regioselectivity High (>95:[1][2]5)Low (Isomer separation req.)High
Reagent Cost LowMediumHigh
Scalability High (Kg-scale proven)Low (Chromatography req.)Low

Retrosynthetic Analysis

The target molecule is dissected into three simpler precursors. The critical disconnection occurs at the C5-Cl bond (introduced via Vilsmeier-Haack-type chemistry) and the C4-NO2 bond (introduced via electrophilic substitution).[1]

Retrosynthesis Target 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole Precursor1 5-chloro-3-ethyl-1-methyl-1H-pyrazole Target->Precursor1 Nitration (HNO3/H2SO4) Precursor2 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one Precursor1->Precursor2 Chlorination (POCl3) StartingMat Ethyl propionylacetate + Methylhydrazine Precursor2->StartingMat Cyclocondensation

Figure 1: Retrosynthetic tree showing the linear disassembly of the target into commodity chemicals.

Detailed Experimental Protocols

Step 1: Synthesis of 3-ethyl-1-methyl-1H-pyrazol-5(4H)-one

Objective: Construct the pyrazole core with established regiochemistry.[1] Critical Control Point: Temperature control is vital to favor the 5-pyrazolone tautomer and minimize side reactions.[1]

  • Reagents: Ethyl propionylacetate (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (Solvent).[1]

  • Protocol:

    • Charge a reactor with ethanol (5 volumes) and ethyl propionylacetate (1.0 eq). Cool to 0–5 °C.[1]

    • Add methylhydrazine (1.05 eq) dropwise over 60 minutes, maintaining internal temperature <10 °C. Note: Methylhydrazine is toxic; use a closed system.

    • Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours.

    • Heat to reflux (78 °C) for 3–5 hours to drive the cyclization and elimination of ethanol.

    • Workup: Concentrate under reduced pressure. The residue is often a solid or viscous oil that can be recrystallized from ethyl acetate/heptane or used directly if purity is >95% by HPLC.[1]

    • Expected Yield: 85–92%.

Step 2: Synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole

Objective: Convert the carbonyl oxygen to a chlorine atom using Vilsmeier-Haack conditions. Mechanism: The reaction proceeds via a chloroiminium intermediate.[1]

  • Reagents: 3-ethyl-1-methyl-pyrazol-5-one (from Step 1), Phosphorus Oxychloride (POCl3, 3.0 eq), N,N-Dimethylformamide (DMF, cat.[1] 0.1 eq).[1][3]

  • Protocol:

    • Place the pyrazolone starting material in a flask under nitrogen atmosphere.

    • Add POCl3 (3.0 eq) slowly.[1][4] Exothermic reaction.[1]

    • Add catalytic DMF.[1] This accelerates the formation of the active Vilsmeier reagent.

    • Heat the mixture to reflux (105–110 °C) for 4–6 hours. Monitor by TLC or LC-MS for disappearance of starting material.[1]

    • Quench (Hazardous): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Violent hydrolysis of excess POCl3 releases HCl gas.

    • Isolation: Neutralize to pH 7 with 50% NaOH or NH4OH. Extract with Dichloromethane (DCM) (3x).[1]

    • Dry organic layer over Na2SO4, filter, and concentrate.[1][5][6]

    • Expected Yield: 75–85%.

Step 3: Nitration to 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Objective: Electrophilic aromatic substitution at the C4 position.[1] Selectivity: The C4 position is the most nucleophilic site on the pyrazole ring, ensuring high regioselectivity.

  • Reagents: 5-chloro-3-ethyl-1-methyl-pyrazole (from Step 2), Conc. Sulfuric Acid (H2SO4), Fuming Nitric Acid (HNO3, >90%).

  • Protocol:

    • Dissolve the chloro-pyrazole intermediate in Conc. H2SO4 (5 volumes) at 0 °C.

    • Add Fuming HNO3 (1.2 eq) dropwise, maintaining temperature <10 °C.

    • Stir at 0–5 °C for 2 hours, then allow to warm to 20 °C for 1 hour.

    • Workup: Pour the mixture onto ice water. The product usually precipitates as a solid.[1]

    • Filter the solid.[1] Wash with water until the filtrate is neutral.[1]

    • Purification: Recrystallize from Ethanol or Isopropanol to remove trace acid and isomers.[1]

    • Expected Yield: 80–90%.

Comparative Route Analysis

The table below contrasts the recommended route with a common alternative (N-alkylation of a pre-formed pyrazole).

FeatureRoute A (Recommended) Route B (N-Alkylation)
Chemistry Cyclization → Chlorination → NitrationNitration → Chlorination → N-Methylation
Regiocontrol Excellent. Methylhydrazine cyclization favors 1-methyl-3-alkyl isomer.[1]Poor. Alkylation of 3-ethyl-4-nitropyrazole gives mixture of N1-Me and N2-Me isomers (approx 60:40).[1]
Purification Crystallization (simple).[1][6]Column Chromatography (difficult separation of isomers).[1]
Safety POCl3 and HNO3 handling required.[1]Use of Methyl Iodide or Dimethyl Sulfate (highly toxic/carcinogenic).[1]
Cost Efficiency High.[1] Uses cheap bulk reagents.[1]Lower due to yield loss in isomer separation.[1]
Why Route A Wins:

The regiochemistry of pyrazole N-alkylation is notoriously sensitive to steric and electronic factors.[1] Alkylating a 3-ethyl-4-nitro-pyrazole often results in a mixture of isomers that are difficult to separate on a large scale. Route A "locks in" the N-methyl position in the very first step, making it the robust choice for scale-up.

Process Safety & Handling

  • Phosphorus Oxychloride (POCl3): Highly corrosive and water-reactive.[1] Releases toxic HCl and phosphoric acid upon contact with water.[1] Use full PPE and a scrubber system for off-gassing.[1]

  • Methylhydrazine: Toxic, potential carcinogen, and flammable. Handle in a fume hood with appropriate gloves (butyl rubber).[1]

  • Nitration: Exothermic.[1] Runaway reaction potential. Strict temperature control (<10 °C during addition) is mandatory.[1]

References

  • Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. PrepChem.com. (Analogous methodology for methyl variant). Link

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. (Demonstrates chlorination of pyrazolone core). Link

  • Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2013.[1][4] (Detailed POCl3 Vilsmeier-Haack protocol). Link[1]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society, 1956. (Foundational work on pyrazole nitration regioselectivity). Link

  • Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester. Google Patents, CN106187894A.[1] (Industrial scale-up data for ethyl-substituted analogs). Link

Sources

Validation

A Head-to-Head Comparison of Synthetic Routes to 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole is a highly functionalized pyrazole derivative with significant potential in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole is a highly functionalized pyrazole derivative with significant potential in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring electron-withdrawing nitro and chloro groups alongside alkyl substituents, makes it an attractive scaffold for the development of novel bioactive compounds. The efficient and scalable synthesis of this molecule is, therefore, a critical endeavor for researchers in the field. This guide provides an in-depth, head-to-head comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, comparative data, and expert insights into the rationale behind the proposed strategies.

Synthetic Strategy Overview

Two primary retrosynthetic approaches have been devised based on a comprehensive review of pyrazole chemistry. Both routes commence from readily available starting materials and employ well-established chemical transformations.

  • Route 1: The Pyrazolone-First Approach. This strategy involves the initial construction of the 3-ethyl-1-methyl-1H-pyrazol-5-one core, followed by sequential nitration at the C4 position and chlorination at the C5 position.

  • Route 2: The Chlorination-First Approach. In this alternative pathway, a 3-ethyl-1-methyl-1H-pyrazole intermediate is first chlorinated at the C5 position, followed by a final nitration step to introduce the nitro group at the C4 position.

The following sections will dissect each route in detail, providing a thorough comparison of their respective advantages and disadvantages.

Route 1: The Pyrazolone-First Approach

This synthetic pathway is a classical and robust method for the preparation of highly substituted pyrazoles. The key to this approach is the versatile pyrazolone intermediate, which allows for controlled, stepwise functionalization of the heterocyclic core.

Workflow Diagram

Route_1 A Ethyl Propionylacetate C 3-Ethyl-1-methyl-1H-pyrazol-5-one A->C Cyclocondensation B Methylhydrazine B->C E 3-Ethyl-1-methyl-4-nitro-1H-pyrazol-5-one C->E Nitration D Nitrating Mixture (HNO3/H2SO4) D->E G 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole E->G Chlorination F Phosphorus Oxychloride (POCl3) F->G

Caption: Synthetic workflow for Route 1, the Pyrazolone-First Approach.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Ethyl-1-methyl-1H-pyrazol-5-one

  • Rationale: This initial step constructs the core pyrazole ring system through a well-established cyclocondensation reaction between a β-ketoester (ethyl propionylacetate) and a hydrazine (methylhydrazine). The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a small amount of acid.

  • Procedure:

    • To a solution of ethyl propionylacetate (1.0 eq) in absolute ethanol, add methylhydrazine (1.05 eq) dropwise at room temperature.

    • The reaction mixture is then heated to reflux for 4-6 hours.

    • Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-ethyl-1-methyl-1H-pyrazol-5-one.

Step 2: Synthesis of 3-Ethyl-1-methyl-4-nitro-1H-pyrazol-5-one

  • Rationale: The electron-rich C4 position of the pyrazolone ring is susceptible to electrophilic substitution. A standard nitrating mixture of concentrated nitric and sulfuric acids is employed for this transformation. The reaction is performed at low temperatures to control the exothermicity and prevent side reactions.

  • Procedure:

    • 3-Ethyl-1-methyl-1H-pyrazol-5-one (1.0 eq) is slowly added to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v).

    • The reaction mixture is stirred at 0-5 °C for 2-3 hours.

    • The reaction is carefully quenched by pouring it onto crushed ice.

    • The precipitated solid is collected by filtration, washed with cold water until neutral, and dried to afford 3-ethyl-1-methyl-4-nitro-1H-pyrazol-5-one.

Step 3: Synthesis of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

  • Rationale: The final step involves the conversion of the pyrazolone to the corresponding 5-chloro-pyrazole. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this dehydroxy-chlorination reaction. The reaction is typically performed at elevated temperatures.

  • Procedure:

    • A mixture of 3-ethyl-1-methyl-4-nitro-1H-pyrazol-5-one (1.0 eq) and phosphorus oxychloride (3-5 eq) is heated at 100-110 °C for 2-4 hours.

    • After cooling to room temperature, the excess POCl₃ is carefully removed by distillation under reduced pressure.

    • The residue is then cautiously poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography to yield the final product, 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole.

Route 2: The Chlorination-First Approach

This alternative route prioritizes the introduction of the chlorine atom before the nitration step. This approach may offer advantages in terms of regioselectivity and overall yield, as the electronic properties of the pyrazole ring are altered by the presence of the chloro substituent.

Workflow Diagram

Route_2 A 3-Ethyl-1-methyl-1H-pyrazol-5-one C 5-Chloro-3-ethyl-1-methyl-1H-pyrazole A->C Chlorination B Phosphorus Oxychloride (POCl3) B->C E 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole C->E Nitration D Nitrating Mixture (HNO3/H2SO4) D->E

Caption: Synthetic workflow for Route 2, the Chlorination-First Approach.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole

  • Rationale: Similar to the final step in Route 1, this transformation converts the pyrazolone intermediate to the 5-chloro-pyrazole using phosphorus oxychloride.

  • Procedure:

    • A mixture of 3-ethyl-1-methyl-1H-pyrazol-5-one (1.0 eq, synthesized as in Route 1, Step 1) and phosphorus oxychloride (3-5 eq) is heated at 100-110 °C for 2-4 hours.

    • Work-up and purification are performed as described in Route 1, Step 3, to yield 5-chloro-3-ethyl-1-methyl-1H-pyrazole.

Step 2: Synthesis of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

  • Rationale: The final step is the nitration of the 5-chloro-pyrazole intermediate. The presence of the chloro group at the 5-position and the alkyl groups at the 1- and 3-positions should direct the incoming nitro group to the C4 position.

  • Procedure:

    • 5-Chloro-3-ethyl-1-methyl-1H-pyrazole (1.0 eq) is added portion-wise to a cold (0 °C) nitrating mixture (concentrated sulfuric acid and concentrated nitric acid, 1:1 v/v).

    • The reaction is stirred at 0-5 °C for 2-3 hours and monitored by TLC.

    • The work-up procedure is analogous to that described in Route 1, Step 2. The crude product is purified by column chromatography to afford the target molecule.

Head-to-Head Comparison

FeatureRoute 1: Pyrazolone-FirstRoute 2: Chlorination-First
Number of Steps 32 (after synthesis of pyrazolone)
Key Intermediate 3-Ethyl-1-methyl-4-nitro-1H-pyrazol-5-one5-Chloro-3-ethyl-1-methyl-1H-pyrazole
Potential Advantages - Well-established and reliable transformations. - Potentially easier purification of the nitrated pyrazolone intermediate.- Fewer overall steps from the pyrazolone. - May offer better regioselectivity in the nitration step due to the directing effect of the existing substituents.
Potential Disadvantages - An additional step compared to Route 2. - The nitrated pyrazolone may be less stable under the harsh chlorination conditions.- The 5-chloro-pyrazole intermediate may be more volatile, requiring careful handling during work-up and purification. - Nitration of the chlorinated pyrazole may require more forcing conditions.
Reagent & Safety Both routes utilize hazardous reagents such as concentrated acids and POCl₃, requiring appropriate safety precautions.Both routes utilize hazardous reagents such as concentrated acids and POCl₃, requiring appropriate safety precautions.
Overall Yield (Predicted) Moderate to good.Potentially higher due to fewer steps.

Expert Insights and Recommendations

Both synthetic routes presented are viable for the laboratory-scale synthesis of 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole.

Route 1 is arguably the more traditional and predictable approach. The step-wise functionalization of the pyrazolone intermediate allows for a high degree of control. The solid nature of the nitrated pyrazolone intermediate can simplify its isolation and purification. However, the stability of this intermediate under the high temperatures required for the POCl₃ reaction should be considered, as decomposition could lead to lower yields.

Route 2 presents a more convergent synthesis. By performing the chlorination first, the number of subsequent steps is reduced. The directing effects of the substituents in the 5-chloro-3-ethyl-1-methyl-1H-pyrazole intermediate are expected to strongly favor nitration at the C4 position, potentially leading to a cleaner reaction with fewer byproducts. However, the volatility of the chlorinated intermediate might pose a challenge during its purification.

For initial exploratory synthesis, Route 1 may be preferred due to its more predictable nature. For process development and scale-up, Route 2 could be more advantageous if the potential challenges with the intermediate's volatility can be effectively managed, as it offers a more streamlined and potentially higher-yielding process.

Ultimately, the choice of synthetic route will depend on the specific experimental capabilities, the desired scale of the synthesis, and the purity requirements of the final product. It is recommended that both routes be evaluated on a small scale to determine the optimal conditions and overall efficiency for a particular laboratory setting.

References

  • Synthesis of 3-methyl-5-pyrazolone. Semantic Scholar. Available at: [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]

  • Synthesis of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Executive Summary & Chemical Context 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole is a functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and agrochemicals. Its safety p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole is a functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and agrochemicals. Its safety profile is dominated by two functional moieties: the nitro group (-NO₂) and the chlorine substituent (-Cl) on the pyrazole ring.

While specific toxicological data (LD50) for this exact intermediate may be sparse in public literature, the Precautionary Principle dictates it be handled as a potential energetic material and a transdermal toxin . Nitro-pyrazoles generally exhibit higher thermal stability than simple nitro-aromatics, but they remain susceptible to rapid decomposition under heat or shock.

Critical Hazard Drivers:

  • Energetic Potential: The nitro group renders the molecule potentially shock-sensitive or thermally unstable (exothermic decomposition).

  • Dermal Toxicity: Nitro-heterocycles can permeate standard nitrile gloves, posing a risk of methemoglobinemia upon absorption.

  • Sensitization: The chloro-moiety increases the risk of skin and respiratory sensitization.

Personal Protective Equipment (PPE) Matrix

This protocol utilizes a Self-Validating Barrier System . You must verify the integrity of your PPE before entering the hot zone.

PPE Selection Logic

Standard nitrile gloves often provide insufficient breakthrough times (<15 mins) for nitro-aromatics in organic solvents. Laminate film (Silver Shield/4H) is required for primary protection during synthesis or scale-up.

ComponentSpecificationRationale (Causality)
Hand Protection (Inner) Nitrile (4 mil) Provides tactile dexterity and sweat absorption.
Hand Protection (Outer) EVOH/PE Laminate (Silver Shield) CRITICAL: Resists permeation of nitro-compounds and halogenated solvents for >4 hours. Standard nitrile swells/degrades.
Respiratory Fume Hood (Face Velocity >100 fpm) Primary containment. The compound is a solid; dust generation is the primary inhalation vector.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient due to the risk of fine dust bypassing side shields.
Body Protection Tyvek Lab Coat (Disposable) Prevents accumulation of nitro-residues on cotton lab coats, which can become secondary contamination sources.

Decision Logic & Workflow

The following diagram illustrates the operational decision-making process for handling this compound, ensuring safety scales with the quantity used.

G Start Start: Assess Quantity SmallScale < 100 mg (Analytical) Start->SmallScale LargeScale > 100 mg (Synthesis) Start->LargeScale PPE_Level1 PPE Level 1: Double Nitrile Gloves Fume Hood SmallScale->PPE_Level1 PPE_Level2 PPE Level 2: Inner Nitrile + Outer Laminate Anti-Static Measures LargeScale->PPE_Level2 SolventSelect Solvent Selection: Avoid Ketones (Acetone) PPE_Level1->SolventSelect StaticCheck Static Control Check: Ionizer Fan ON? PPE_Level2->StaticCheck StaticCheck->SolventSelect Confirmed Execution Execute Reaction SolventSelect->Execution Waste Waste: Halogenated Stream Execution->Waste

Figure 1: Operational decision tree for handling 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole based on scale.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing

Why: Nitro-substituted powders are often electrostatic. Static discharge during weighing can trigger ignition or disperse toxic dust.

  • Static Control: Place an ionizing fan inside the fume hood 10 minutes prior to handling. Use an anti-static gun on the weighing boat and spatula.

  • Glove Donning:

    • Don inner nitrile gloves.

    • Inspect outer Laminate gloves for cracks/tears (inflate with air to test).

    • Don outer gloves. Tape the cuff of the outer glove to the lab coat sleeve to prevent wrist exposure.

  • Weighing: Weigh directly into a tared reaction vessel (avoid transfer steps). If using a balance outside the hood, the compound must be in a secondary sealed container during transport.

Phase 2: Solubilization & Reaction

Why: The "Chloro" group is susceptible to nucleophilic attack, and the "Nitro" group is an oxidizer. Incompatible solvents can lead to runaway reactions.

  • Solvent Choice:

    • Preferred: Dichloromethane (DCM), Ethyl Acetate.

    • AVOID: Acetone or strong bases (NaOH/KOH) in early stages unless strictly controlled. Ketones can form enolates that react violently with nitro-compounds under basic conditions (Janovsky reaction type risks).

  • Thermal Control: Always add solvent slowly to the solid. Monitor for exotherm. If heating is required, use a silicone oil bath (never a heating mantle) to prevent hot spots that could trigger decomposition.

Phase 3: Decontamination & Disposal

Why: Halogenated nitro compounds are persistent environmental toxins and can form explosive dry salts if allowed to crystallize in waste lines.

  • Primary Waste: All reaction liquors go to Halogenated Organic Waste .

  • Solid Waste: Contaminated weighing boats, paper towels, and outer gloves must be bagged in a clear zip-lock bag inside the hood before being placed in the solid hazardous waste bin.

  • Surface Decon: Wipe down the balance and hood surface with a mild surfactant (soap/water) followed by ethanol. Do not use bleach (hypochlorite can react with amines/nitrogenous compounds to form chloramines).

Emergency Response

ScenarioImmediate Action
Skin Contact Drench & Wash. Do not use solvents (ethanol) to wash skin; this increases absorption. Use soap and water for 15 minutes.[1][2]
Spill (Solid) Wet Wipe Method. Cover powder with a wet paper towel to prevent dust. Scoop up damp material. Do not dry sweep.
Spill (Solution) Absorb. Use vermiculite or spill pads. Place in a sealed container labeled "Hazardous Waste - Nitro Compound".

References

  • PubChem. Compound Summary: 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole. National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Nitro-pyrazole derivatives classification. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole
Reactant of Route 2
5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole
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